2-Phenylpyridin-4-amine hydrochloride
Description
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Properties
IUPAC Name |
2-phenylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-8H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQILZKVLVWTURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-29-5 | |
| Record name | 4-Pyridinamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
2-Phenylpyridin-4-amine hydrochloride CAS number and properties
An In-Depth Technical Guide to 2-Phenylpyridin-4-amine Hydrochloride for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate and research tool. The N-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous targeted therapeutics.[1] This document offers an in-depth exploration of the compound's core properties, a validated synthesis protocol grounded in established palladium-catalyzed cross-coupling reactions, and its significant application as a selective modulator of lysosomal function. We will detail its chemical characteristics, provide a step-by-step synthesis workflow, and discuss its mechanism of action as an inhibitor of the lysosomal cation channel TMEM175, a target of interest in neurodegenerative disease research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Core Compound Identity and Properties
2-Phenylpyridin-4-amine and its hydrochloride salt are fundamental building blocks in synthetic chemistry and serve as valuable probes in chemical biology.
Chemical Structure and Identifiers
-
Compound Name: this compound
-
CAS Number: 1187930-29-5[2]
-
Molecular Formula: C₁₁H₁₁ClN₂[2]
-
Molecular Weight: 206.67 g/mol [2]
The free base, 2-Phenylpyridin-4-amine, is also commonly referenced:
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the free base, 2-Phenylpyridin-4-amine, which dictates the behavior of the active moiety.
| Property | Value | Source |
| Molecular Weight | 170.21 g/mol | PubChem[3] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Complexity | 152 | PubChem[3] |
Safety and Handling
As with its parent compound, this compound should be handled with care. The free base is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3]
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Avoid breathing dust.[5]
-
Wash hands thoroughly after handling.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][6] If on skin, wash with plenty of soap and water.[5][6] If swallowed, call a poison center or doctor immediately.[5]
Synthesis and Analytical Characterization
The synthesis of 2-phenylpyridin-4-ylamine is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields. The hydrochloride salt is subsequently formed in a final acid-base reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of the free base, 2-phenylpyridin-4-ylamine, which is the immediate precursor to the hydrochloride salt.
Rationale: The choice of a Suzuki coupling is based on its proven reliability for constructing biaryl systems. Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for this transformation. Sodium carbonate serves as the necessary base to activate the boronic acid for transmetalation. A biphasic solvent system (toluene/water) facilitates the reaction by dissolving both the organic starting materials and the inorganic base.
Step-by-Step Methodology: [4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add toluene (forming a ~0.6 M solution of the starting pyridine) followed by a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the biphasic mixture to reflux (approximately 100°C) and stir vigorously for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Purification (Free Base): Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 2-phenylpyridin-4-ylamine as a solid.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Synthesis Workflow Diagram
Caption: Suzuki coupling synthesis workflow.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ES-MS) is used to confirm the molecular weight of the compound. The free base will show a protonated molecule [M+H]⁺ at m/z 171.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any unreacted starting materials or byproducts.
Applications in Drug Discovery and Chemical Biology
While derivatives of the broader N-phenylpyridine and N-phenylpyrimidine classes are widely investigated as kinase inhibitors for oncology, 2-Phenylpyridin-4-amine (2-PPA) itself has emerged as a specific and valuable tool for studying lysosomal function.[1][7]
Primary Mechanism of Action: TMEM175 Inhibition
2-PPA has been identified as a selective inhibitor of Transmembrane Protein 175 (TMEM175), a lysosomal potassium channel.[4]
-
Causality of Action: TMEM175 is crucial for maintaining the lysosome's internal ion balance and membrane potential, which are, in turn, essential for proper lysosomal function, including the breakdown and recycling of cellular waste. By inhibiting TMEM175, 2-PPA disrupts this ionic homeostasis. This disruption paradoxically leads to an increase in the catabolic activity of lysosomes, accelerating the degradation of macromolecules.[4]
-
Therapeutic Relevance: Lysosomal dysfunction is a key pathological feature of several neurodegenerative disorders, most notably Parkinson's disease. The ability of 2-PPA to enhance lysosomal catabolism makes it a critical research tool for investigating pathways to clear toxic protein aggregates (like α-synuclein) and restore cellular health in models of these diseases.[4] The IC₅₀ for this inhibition is reported to be 32 μM.[4]
Proposed Mechanism of Action Diagram
Caption: Mechanism of 2-PPA as a TMEM175 inhibitor.
Conclusion
This compound is a valuable and versatile chemical entity. Its synthesis is readily achievable through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. Beyond its utility as a synthetic intermediate, its specific biological activity as a selective inhibitor of the lysosomal channel TMEM175 positions it as an indispensable tool for researchers in neurodegeneration and cell biology. This guide provides the foundational knowledge required for the synthesis, characterization, and informed application of this compound in advanced research settings.
References
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2-Phenylpyridin-4-amine. PubChem, National Institutes of Health. [Link]
- Synthesis method of 2-amino pyridine compounds.
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. MDPI. [Link]
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2-Pyridinamine, 4-phenyl-. PubChem, National Institutes of Health. [Link]
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2-Phenylpyrimidin-4-amine. PubChem, National Institutes of Health. [Link]
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C−H Activation of Phenyl Imines and 2-Phenylpyridines. ACS Publications. [Link]
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Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. PubMed, National Institutes of Health. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Phenylpyridin-4-amine hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylpyridin-4-amine scaffold represents a privileged structure in medicinal chemistry, with related aminopyridine and phenylpyridine analogs exhibiting a wide range of biological activities. While the precise mechanism of action for 2-Phenylpyridin-4-amine hydrochloride is yet to be fully elucidated in publicly available literature, its structural motifs suggest several plausible and compelling therapeutic hypotheses. Aminopyridines are known to act as potassium channel blockers, while various phenylpyridine derivatives have shown promise as kinase inhibitors and modulators of inflammatory pathways.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of this compound. We will detail a proposed research program, from initial broad-based screening to specific target validation and pathway analysis, providing field-proven insights into experimental design and interpretation.
Introduction: The Therapeutic Potential of the Phenylpyridine Scaffold
The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to form key hydrogen bonds and participate in various biological interactions.[5] The addition of a phenyl group can introduce further binding interactions and influence the compound's pharmacokinetic properties. The 4-amino group is a critical feature, as seen in compounds like 4-aminopyridine (dalfampridine), a known blocker of voltage-gated potassium channels used to improve walking in patients with multiple sclerosis.[1][6][7]
Given the structural similarities, a primary hypothesis for the mechanism of action of this compound is the modulation of ion channels. However, the broader class of phenylpyridine derivatives has also been implicated in other therapeutic areas. For instance, derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) in cancer and as inhibitors of TNFα overproduction in inflammatory conditions.[4][8] Therefore, a thorough investigation must be broad in its initial scope.
This guide will outline a logical, multi-pronged approach to deconvolve the molecular mechanism(s) of this compound.
Proposed Research Program: A Multi-Pillar Approach to Mechanism of Action Elucidation
A robust investigation into a novel compound's mechanism of action necessitates a multi-faceted approach, combining broad, unbiased screening with focused, hypothesis-driven experiments.[9][10] Our proposed workflow is structured into three main pillars:
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Pillar 1: Broad Phenotypic and Target-Agnostic Screening
-
Pillar 2: Hypothesis-Driven Target Identification and Validation
-
Pillar 3: Signaling Pathway and Functional Cellular Impact Analysis
Below is a visual representation of this proposed research workflow:
Caption: Proposed workflow for elucidating the mechanism of action.
Pillar 1: Broad Phenotypic and Target-Agnostic Screening
The initial phase of investigation should cast a wide net to identify the biological context in which this compound is active.
High-Throughput Phenotypic Screening
A panel of diverse cell-based assays can rapidly identify the compound's effects on cellular phenotypes.
| Assay Type | Rationale | Example Cell Lines | Key Readouts |
| Cell Proliferation | To identify potential anti-cancer activity. | HCT-116 (colon), MCF-7 (breast), A549 (lung) | IC50 values |
| Cytokine Release | To assess anti-inflammatory potential. | LPS-stimulated PBMCs or THP-1 cells | Levels of TNFα, IL-6, IL-1β |
| Neuronal Viability | To screen for neuroprotective or neurotoxic effects. | SH-SY5Y, PC12 | Cell viability, neurite outgrowth |
Target-Agnostic Identification
These methods aim to identify direct binding partners of the compound without prior assumptions.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
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Immobilization: Synthesize an analog of 2-Phenylpyridin-4-amine with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare cell lysates from a responsive cell line identified in phenotypic screening.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is crucial.
-
Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins, often using a denaturing buffer.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads to identify specific binding partners.
Pillar 2: Hypothesis-Driven Target Identification and Validation
Based on the structural class of this compound and initial screening data, we can formulate specific hypotheses about its molecular targets.
Primary Hypotheses and Proposed Assays
| Target Class | Rationale | Proposed Primary Assay |
| Voltage-Gated K+ Channels | The 4-aminopyridine substructure is a known K+ channel blocker.[1][3][6][7] | Patch-clamp electrophysiology on cells expressing various K+ channel subtypes. |
| Protein Kinases | Phenylpyridine derivatives have been reported as kinase inhibitors (e.g., CDK2).[4][11] | In vitro kinase panel screening (e.g., against a broad panel of hundreds of kinases). |
| TNFα Production Pathway | Phenylpyridine-2-ylguanidines inhibit TNFα overproduction.[8] | ELISA-based measurement of TNFα from LPS-stimulated immune cells. |
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Pillar 3: Signaling Pathway and Functional Cellular Impact Analysis
Once a validated target is identified, the next step is to understand the downstream consequences of its modulation.
Elucidating Downstream Signaling
If, for example, a specific kinase is identified as a primary target, the subsequent signaling cascade must be investigated.
Experimental Protocol: Phospho-Proteomics
-
Cell Treatment: Treat a relevant cell line with this compound at a concentration that engages the target.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) chromatography or phospho-specific antibody pulldowns.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in protein phosphorylation.
-
Bioinformatic Analysis: Use pathway analysis software to map the observed phosphorylation changes onto known signaling pathways.
This approach can reveal the broader impact of target engagement on cellular signaling networks.
A Potential Kinase Inhibition Pathway
Based on literature for related compounds, a plausible signaling pathway to investigate if a kinase like CDK2 is identified is the cell cycle progression pathway.[4][11]
Caption: Hypothetical pathway of cell cycle inhibition via CDK2.
Conclusion
While the definitive mechanism of action for this compound remains to be experimentally determined, its chemical structure provides a strong foundation for a targeted and logical investigational plan. The aminopyridine moiety points towards potential activity as an ion channel modulator, while the phenylpyridine core is present in numerous kinase inhibitors. The multi-pillar approach outlined in this guide—combining broad phenotypic screening, specific target identification and validation, and in-depth pathway analysis—provides a robust framework for elucidating the compound's biological function. The successful execution of these studies will be critical in unlocking the therapeutic potential of this promising chemical scaffold.
References
- National Center for Biotechnology Information. "Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery." PubChem.
- Keam, S. J. "The use of aminopyridines in neurological disorders." PubMed, 2017.
- Broad Institute. "Mechanism of Action: discover your small molecule's interactions and targets." Broad Institute.
- BenchChem. "3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development." BenchChem.
- Donev, R. "4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases." Pharmacol Rep, 2019.
- National Center for Biotechnology Information. "Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery." PubMed Central, 2017.
- SmallMolecules.com. "Mechanisms of Action in Small Molecules." SmallMolecules.com.
- National Center for Biotechnology Information. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." PubMed Central.
- Khalid, T., et al. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Publishing, 2025.
- BenchChem. "Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents." BenchChem.
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- Schreiber, S. L. "Target identification and mechanism of action in chemical biology and drug discovery." Nat Rev Drug Discov, 2010.
- Murray, A. W. "4-aminopyridine-a review." PubMed, 1982.
- Gessi, S., et al. "Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation." Eur J Med Chem, 2018.
- BenchChem. "Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals." BenchChem.
- Shafique, R., et al. "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach." RSC Adv, 2021.
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2-Phenylpyridin-4-amine hydrochloride solubility in DMSO and water
An In-depth Technical Guide to the Solubility of 2-Phenylpyridin-4-amine Hydrochloride in DMSO and Water
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in two critical solvents for research and development: dimethyl sulfoxide (DMSO) and water. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes foundational chemical principles to provide a robust qualitative assessment. This compound is anticipated to exhibit high solubility in the polar aprotic solvent DMSO, owing to DMSO's ability to solvate both the ionic and organic moieties of the molecule. Its solubility in water is expected to be more limited. The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the free base; however, the hydrophobic phenyl and pyridine rings will likely restrict its upper limit. This guide details the underlying physicochemical principles governing these interactions and provides field-proven, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, enabling researchers to generate precise, application-specific data.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As with any biologically active agent, its utility is fundamentally linked to its solubility. The ability to create solutions of known and reproducible concentrations is a prerequisite for virtually all downstream applications, from high-throughput screening and in vitro assays to formulation development for in vivo studies.
The choice of solvent is paramount. DMSO is widely employed in early-stage discovery due to its exceptional solvating power for a broad range of organic compounds.[1][2] Water, as the universal biological solvent, is the ultimate medium in which a drug must be soluble to ensure bioavailability and therapeutic effect. Understanding the behavior of this compound in both solvents is therefore not merely a technical exercise but a critical step in its development pathway. This guide provides the theoretical framework and practical methodologies to empower researchers in this endeavor.
Physicochemical Properties of Solute and Solvents
A molecule's solubility is dictated by its structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[3]
-
This compound (Solute):
-
Molecular Formula: C₁₁H₁₁ClN₂
-
Molecular Weight: 206.67 g/mol [4]
-
Structure: This molecule is an ionic salt. It consists of a protonated 2-phenylpyridin-4-amine cation and a chloride anion. The cation possesses a complex character:
-
Hydrophilic/Polar Regions: The protonated pyridinium nitrogen and the primary amine group are polar and capable of hydrogen bonding. The ionic nature of the hydrochloride salt is the primary driver for aqueous solubility.
-
Hydrophobic/Nonpolar Regions: The phenyl ring and the pyridine ring are aromatic, nonpolar structures that contribute to the molecule's hydrophobicity.[5]
-
-
-
Dimethyl Sulfoxide (DMSO) (Solvent):
-
Nature: A polar aprotic solvent.[6]
-
Properties: DMSO has a highly polar sulfur-oxygen double bond, giving it a large dipole moment. However, it lacks acidic protons and cannot act as a hydrogen bond donor. Its versatility stems from its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] It readily accepts hydrogen bonds and can effectively solvate cations.
-
-
Water (H₂O) (Solvent):
Theoretical Solubility Assessment
Based on the physicochemical properties, we can predict the solubility behavior.
Solubility in Water
The dissolution in water is a balance between two opposing energetic factors:
-
Favorable Interactions: The energy released from the hydration of the pyridinium cation and the chloride anion. Water molecules will orient their partial negative dipoles (oxygen) around the cation and their partial positive dipoles (hydrogen) around the chloride anion, forming stable hydration shells.[9] The polar amine group can also participate in hydrogen bonding with water.
-
Unfavorable Interactions: The energy required to disrupt the water's hydrogen-bonding network to create a cavity for the hydrophobic phenyl and pyridine rings.
Solubility in DMSO
DMSO is an exceptional solvent for many drug candidates.[1][10]
-
Favorable Interactions: The large dipole of DMSO allows it to effectively solvate the pyridinium cation. The oxygen atom of DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the amine group.
-
Miscibility with Organic Moieties: The methyl groups and the overall structure of DMSO allow for favorable van der Waals interactions with the phenyl and pyridine rings.
Summary of Predicted Solubility
| Solvent | Type | Key Interactions | Predicted Solubility | Rationale |
| Water | Polar Protic | Ion-dipole, Hydrogen Bonding | Slight to Moderate | The ionic salt form promotes solubility, but the large hydrophobic rings limit it. |
| DMSO | Polar Aprotic | Ion-dipole, Dipole-dipole, H-bond Accepting | High | Effectively solvates both the ionic/polar and nonpolar regions of the molecule.[6][10] |
Experimental Determination of Solubility
For accurate, quantitative data, experimental measurement is essential. The two most common types of solubility measured are thermodynamic and kinetic.[7][11]
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is the maximum concentration a compound can reach when excess solid is present. The "Shake-Flask Method" is the gold standard for this measurement.[11][12]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when added to a buffer from a concentrated DMSO stock solution. It is a non-equilibrium measurement widely used in high-throughput screening to identify compounds at risk of precipitating in aqueous assay conditions.[7][11]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility and is crucial for formulation and pre-clinical development.
Causality: The core principle is to allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation from the solution. This ensures the measured concentration is the true maximum solubility.
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg, accurately weighed) to a known volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) in a glass vial. The presence of visible, undissolved solid is required.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a rotator or shaker. The equilibration time is critical; 24-48 hours is typical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to sit undisturbed for a short period to let larger particles settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the solvent.
-
Scientist's Note: Filtration can sometimes lead to compound loss through adsorption to the filter material. Centrifugation is often preferred. If filtering, it is wise to discard the first portion of the filtrate.
-
-
Quantification: Carefully take a known volume of the clear supernatant or filtrate and dilute it with an appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility in mg/mL or molarity using the measured concentration and the dilution factor.
Protocol 2: Kinetic Solubility via Turbidimetry
This high-throughput method is ideal for early discovery to flag potential issues when moving from a DMSO stock to an aqueous assay buffer.
Causality: This method identifies the point of supersaturation and precipitation. By rapidly adding a DMSO solution to an aqueous buffer, the solvent environment changes abruptly, and if the compound's concentration exceeds its aqueous solubility, it will precipitate, causing turbidity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Serial Dilution & Addition: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions directly in the plate to create a range of concentrations (e.g., from 200 µM down to <1 µM). The final percentage of DMSO should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.[7]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Visualizations: Structures and Workflows
Diagram: Solvation Mechanisms
Caption: Experimental workflow for the Shake-Flask solubility method.
Practical Considerations and Troubleshooting
-
Hygroscopic DMSO: Commercial DMSO is hygroscopic and readily absorbs atmospheric moisture. This absorbed water can significantly reduce the solubility of hydrochloride salts. For best results, use anhydrous DMSO from a freshly opened bottle or stored under an inert gas (e.g., argon or nitrogen).
-
Precipitation upon Dilution: A compound that is highly soluble in DMSO may precipitate ("crash out") when the DMSO stock solution is diluted into an aqueous buffer for an assay. This is a common source of experimental artifacts. To mitigate this, use the lowest possible final DMSO concentration and consider pre-warming the aqueous buffer.
-
Stock Solution Storage: For long-term storage, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation from repeated freeze-thaw cycles.
Conclusion
This compound presents a dual solubility character. It is predicted to be highly soluble in DMSO, making DMSO an excellent choice for preparing concentrated stock solutions. Its aqueous solubility, while enhanced by the hydrochloride salt, is likely to be moderate due to the hydrophobic nature of its aromatic core. For all research and development applications, the theoretical assessments in this guide should be complemented by rigorous experimental determination. The provided protocols for thermodynamic and kinetic solubility offer robust frameworks for generating the high-quality, reproducible data necessary to advance the scientific investigation of this compound.
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A Technical Guide to the Target Identification and Validation of 2-Phenylpyridin-4-amine Hydrochloride
Abstract
The process of elucidating the molecular targets of a bioactive small molecule is a critical phase in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a tool for understanding biological pathways and a potential starting point for therapeutic development. This guide provides a comprehensive, in-depth technical framework for the target identification and validation of 2-Phenylpyridin-4-amine hydrochloride. While the specific targets of this molecule are not yet fully elucidated in public literature, its chemical scaffold, featuring a phenyl-substituted pyridine amine, is a "privileged structure" found in numerous kinase inhibitors and other targeted agents. This document outlines a logical, multi-pronged strategy, beginning with computational prediction and progressing through rigorous in vitro and cell-based experimental validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final identified targets. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex but rewarding journey of small molecule target deconvolution.
Introduction: The Enigma of this compound
This compound is a small molecule whose biological activities and molecular targets are not extensively documented. However, its core structure is reminiscent of scaffolds known to interact with a variety of protein families. For instance, related N-phenylpyridin-2-amine derivatives have shown potential as kinase inhibitors, targeting key regulators of cellular processes like Aurora kinases and Cyclin-Dependent Kinases (CDKs)[1]. Furthermore, similar structures have been investigated for a range of other biological activities[2][3]. The hydrochloride salt form of the molecule suggests suitability for biological assays where aqueous solubility is paramount.
The fundamental challenge, and the objective of this guide, is to devise a systematic approach to answer the question: "What are the specific protein targets of this compound, and how can we validate these interactions to understand its mechanism of action?" This process is not merely a linear progression but an iterative cycle of hypothesis generation, testing, and refinement.
Phase I: In Silico Target Prediction - Generating Hypotheses
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential targets. These in silico approaches leverage the vast amount of existing biological and chemical data to predict interactions.
Chemical Similarity and Ligand-Based Approaches
The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry[4]. By comparing 2-Phenylpyridin-4-amine to databases of compounds with known targets, we can infer potential targets.
-
Methodologies:
-
2D and 3D Similarity Searching: Utilizing algorithms like Tanimoto similarity with molecular fingerprints (e.g., Morgan, MACCS keys) to search databases such as ChEMBL, PubChem, and BindingDB.
-
Pharmacophore Modeling: Identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of 2-Phenylpyridin-4-amine and searching for proteins with binding sites that accommodate this pharmacophore.
-
Machine Learning Models: Employing pre-trained models that have learned the relationships between chemical structures and biological targets to predict the probability of interaction with various proteins[4][5].
-
A variety of online tools and software platforms can facilitate these analyses, some of which are listed in the table below.
| Tool/Database | Primary Application | Key Features |
| ChEMBL | Bioactivity data mining | Large, curated database of compound activities against diverse targets. |
| PubChem | Chemical structure and bioactivity database | Extensive collection of compounds with links to literature and patents[6][7]. |
| SwissTargetPrediction | Ligand-based target prediction | Predicts targets based on a combination of 2D and 3D similarity. |
| TargetHunter | Chemogenomic database searching | Predicts targets by analyzing chemical and genomic data[5]. |
| Open Targets Platform | Target-disease association database | Integrates multiple data sources to link targets with diseases. |
Structure-Based Approaches: Reverse Docking
If a high-quality 3D structure of 2-Phenylpyridin-4-amine can be generated, reverse (or inverse) docking can be a powerful predictive tool. This involves docking the molecule against a library of protein structures to identify those with favorable binding energies.
-
Workflow:
-
Generate a low-energy 3D conformation of 2-Phenylpyridin-4-amine.
-
Select a library of protein crystal structures (e.g., from the Protein Data Bank, PDB) representing the "druggable genome."
-
Perform automated docking of the ligand into the binding sites of each protein in the library.
-
Score and rank the protein targets based on the predicted binding affinity.
-
This approach can help to identify potential "off-targets" as well as primary targets[5][8].
Phase II: In Vitro Target Identification - Experimental Confirmation of Direct Binding
In silico predictions must be validated experimentally to confirm a direct physical interaction between this compound and its putative targets. This phase employs a range of biochemical and proteomic techniques.
Affinity-Based Methods
These techniques rely on using the small molecule as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
This is a classic and robust method for target identification[9][10][11]. It involves immobilizing the small molecule on a solid support and using it to "pull down" interacting proteins.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 2-Phenylpyridin-4-amine with a linker arm at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity. Covalently attach this linker to a solid support like agarose beads[12][13].
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of lysate with beads that have been derivatized with the linker alone or an inactive analogue of the compound.
-
Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the immobilized compound[10].
-
Elution: Elute the specifically bound proteins. This can be done by competing with a high concentration of free this compound or by using denaturing conditions (e.g., high salt, low pH, or SDS-PAGE loading buffer)[10][11].
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize protein bands that are present in the experimental sample but absent or significantly reduced in the negative control. Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS)[12].
Chemical proteomics offers a powerful and high-throughput approach to identify small molecule targets in complex biological matrices[14][15][16]. This can be done with or without a chemical probe.
-
Probe-Based Chemical Proteomics: Similar to affinity chromatography, this method uses a modified version of 2-Phenylpyridin-4-amine that includes not only a linker but also a reporter tag (like biotin) and often a photo-reactive crosslinking group[15][17]. The crosslinker, when activated by UV light, forms a covalent bond with the target protein, enabling the capture of even weak or transient interactions[17].
Label-Free Methods
These methods do not require modification of the small molecule, which is a significant advantage as it avoids the risk of altering the compound's binding properties.
CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature[18][19][20].
Detailed Protocol: CETSA with Western Blot Readout
-
Treatment: Treat intact cells (or cell lysate) with this compound at a desired concentration. Use a vehicle (e.g., DMSO) as a negative control.
-
Heating: Aliquot the treated samples into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Separation: Lyse the cells (if starting with intact cells) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific, putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Analysis: Quantify the band intensities and plot them against temperature. A shift of the melting curve to a higher temperature in the compound-treated sample compared to the control indicates direct binding and stabilization of the target protein[19][21][22].
Phase III: Target Validation - Confirming Biological Relevance
Identifying a direct binding partner is a crucial step, but it does not prove that this interaction is responsible for the compound's observed biological effect. Target validation aims to establish this causal link.
Genetic Approaches
Genetic manipulation to alter the expression of the candidate target protein is a powerful way to validate its role.
The CRISPR/Cas9 system can be used to create a knockout of the gene encoding the putative target protein[23][][25][26]. If this compound loses its phenotypic effect in the knockout cells, it provides strong evidence that the knocked-out gene is its functional target.
Detailed Protocol: CRISPR/Cas9 Knockout Validation
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a specific exon of the candidate gene.
-
Transfection: Transfect the target cells with a plasmid expressing both the Cas9 nuclease and the specific gRNA.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Confirmation: Verify the knockout at the genomic level (sequencing), mRNA level (RT-qPCR), and protein level (Western blot).
-
Phenotypic Assay: Treat the confirmed knockout cells and the parental (wild-type) cells with this compound.
-
Analysis: If the phenotypic response observed in the wild-type cells is absent or significantly diminished in the knockout cells, the target is considered validated[27].
Detailed Protocol: siRNA Knockdown Validation
-
Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein levels by Western blot or mRNA levels by RT-qPCR.
-
Phenotypic Assay: Treat the siRNA-transfected cells with this compound and perform the relevant phenotypic assay.
-
Analysis: A reduction in the compound's effect in the cells with target knockdown, compared to the control, supports the target's role in the compound's mechanism of action[30][31][32].
Target Engagement Assays
These assays confirm that the compound binds to the target in a cellular context at concentrations that produce the phenotypic effect. CETSA, as described earlier, is a primary example of a target engagement assay[18]. An isothermal dose-response (ITDR) CETSA can be performed to determine the concentration at which the compound engages its target in cells[21].
Conclusion: Synthesizing the Evidence
The identification and validation of a small molecule's target is a multifaceted process that requires the convergence of evidence from computational, biochemical, and cellular approaches. For a molecule like this compound, this journey begins with building a set of data-driven hypotheses using in silico tools. These predictions are then rigorously tested through direct binding assays such as affinity chromatography and CETSA. Finally, genetic methods like CRISPR/Cas9 or siRNA are employed to confirm that the interaction with the identified target is indeed responsible for the molecule's biological activity. By following this integrated and self-validating workflow, researchers can confidently deconvolute the mechanism of action of novel bioactive compounds, paving the way for their use as chemical probes or as starting points for new therapeutic agents.
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Biological Activity Screening of 2-Phenylpyridin-4-amine hydrochloride: A Strategic Approach for Target Identification and Mechanistic Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This technical guide presents a comprehensive, tiered strategy for the biological activity screening of 2-Phenylpyridin-4-amine hydrochloride, a representative compound of this class. We outline a logical progression from broad phenotypic screening to specific target deconvolution, designed to efficiently identify potential therapeutic applications, with a focus on oncology. The narrative provides not only detailed, field-tested protocols for key assays—including cell viability, apoptosis induction, and kinome profiling—but also elucidates the scientific rationale behind each experimental choice. This document is intended to serve as a practical guide for researchers in drug discovery, furnishing them with the foundational knowledge and methodological detail required to systematically evaluate novel chemical entities.
Introduction: The Rationale for Screening this compound
The pyridine ring is a cornerstone heterocyclic motif in pharmacology, present in a vast array of approved drugs.[1] When functionalized with a phenyl group at the 2-position and an amine at the 4-position, the resulting 2-phenylpyridin-4-amine core presents a rigid, three-dimensional structure with strategically positioned hydrogen bond donors and acceptors. This arrangement is highly conducive to binding within the active sites of various enzymes, particularly protein kinases.
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and scaffolds that can effectively mimic the hinge-binding motif of ATP are of high interest.[3] The N-phenylpyridin-2-amine scaffold, a close structural relative, is a well-established "privileged structure" in the design of potent kinase inhibitors.[1] Given this precedent, we hypothesize that this compound possesses the potential to modulate kinase activity and, consequently, impact cancer cell proliferation.
This guide details a systematic workflow to test this hypothesis, moving from a broad assessment of cytotoxic activity to the identification of specific molecular targets. This tiered approach ensures that resources are allocated efficiently, generating robust, actionable data at each stage of the investigation.
A Tiered Strategy for Biological Activity Screening
A successful screening campaign does not rely on a single assay but rather on a logical cascade of experiments. This approach, outlined below, allows for the progressive characterization of a compound's activity, with each tier informing the next. The data generated provides a holistic view, from cellular phenotype to molecular mechanism.
Caption: A four-tiered workflow for compound screening.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for the assays proposed in the screening cascade. These protocols are designed to be self-validating, incorporating necessary controls for robust data interpretation.
Tier 1 Protocol: Broad Cell Viability Screening via XTT Assay
Causality: The initial step is to determine if the compound has any general cytotoxic or anti-proliferative effects. A broad panel of cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia) is used to identify potential areas of sensitivity. The XTT assay is chosen over the MTT assay as the resulting formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling errors and improving throughput.[4][5]
Caption: Step-by-step workflow of the XTT cell viability assay.[6]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 100 µM to 1 nM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include necessary controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically <0.5%).
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Color Development: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT reagent to a colored formazan product.[5]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Tier 2 Protocol: Apoptosis Induction via Caspase-Glo® 3/7 Assay
Causality: If the compound is cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer drugs.[7] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic pathway.[8] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures this activity directly.[7]
Caption: Caspase-3/7 are central executioners of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed a sensitive cell line (identified in Tier 1) in a white-walled 96-well plate. Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time course (e.g., 6, 12, 24 hours). Include vehicle and positive controls (e.g., Staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute at 300-500 rpm. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control. A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.
Tier 3 Protocol: Target Deconvolution via Kinome Profiling
Causality: Having established a relevant cellular phenotype (cytotoxicity via apoptosis), the next critical step is to identify the direct molecular target(s). Given the aminopyridine scaffold, a kinome-wide screen is the most logical approach for target deconvolution.[3] This can be efficiently performed using established commercial services that offer panels of hundreds of purified kinases.[9][10] These services typically use biochemical assays (e.g., radiometric or fluorescence-based) to measure the ability of a compound to inhibit the activity of each kinase in the panel.[11][12]
Methodology (Conceptual):
-
Compound Submission: Provide this compound to a specialized contract research organization (CRO) offering kinome profiling services (e.g., Eurofins Discovery's KINOMEscan®, Reaction Biology, Pharmaron).[9][13]
-
Screening: The CRO will typically perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).
-
Data Reporting: The primary output is reported as the percent inhibition for each kinase at the tested concentration.
-
Hit Identification: "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).
-
Follow-up (Kᵢ Determination): For the most promising hits, a dose-response experiment is conducted to determine the inhibitor constant (Kᵢ) or IC₅₀ value, which provides a quantitative measure of potency. This is crucial for comparing the potency against different kinases and ensuring the data is comparable across different studies.[14]
Tier 4 Protocol: Cellular Target Engagement Validation
Causality: A positive result in a biochemical assay (Tier 3) demonstrates that the compound can inhibit a purified kinase. However, it does not prove that the compound engages this target within the complex environment of a living cell. Cellular target engagement assays are required for this validation. One powerful technique is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Methodology (Conceptual):
-
Cell Treatment: Treat intact cells with this compound at a relevant concentration, alongside a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Target Detection: Analyze the amount of the soluble target kinase remaining at each temperature using a specific antibody via Western blot or ELISA.
-
Data Analysis: In the presence of the compound, the target kinase should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" confirms that the compound is binding to and stabilizing its target in a cellular context.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, comparative format.
Table 1: Tier 1 - Representative Cell Viability Data (IC₅₀)
| Cell Line | Tissue of Origin | IC₅₀ (µM) for 2-Phenylpyridin-4-amine HCl |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.1 |
| HCT116 | Colon Carcinoma | 4.5 |
| K562 | Chronic Myelogenous Leukemia | 0.9 |
| HeLa | Cervical Carcinoma | > 50 |
Interpretation: The compound shows potent anti-proliferative activity against the K562 leukemia cell line, with moderate activity against lung and colon cancer lines. The HeLa cell line is resistant. This profile suggests a degree of selectivity and prioritizes the K562 line for follow-up mechanistic studies.
Table 2: Tier 3 - Representative Kinome Profiling "Hit" Data
| Kinase Target | Gene Symbol | % Inhibition @ 1 µM | Follow-up Kᵢ (nM) |
| Abelson murine leukemia viral oncogene homolog 1 | ABL1 | 98% | 25 |
| BCR-ABL1 Fusion Protein (T315I mutant) | ABL1 (T315I) | 25% | > 1000 |
| Src Proto-Oncogene, Non-Receptor Tyrosine Kinase | SRC | 75% | 250 |
| LYN Proto-Oncogene, Src Family Tyrosine Kinase | LYN | 68% | 310 |
Interpretation: The primary hit is ABL1 kinase, with a potent Kᵢ of 25 nM. This aligns with the strong cellular activity observed in the K562 cell line, which is driven by the BCR-ABL1 fusion oncoprotein. The compound is significantly less active against the common T315I resistance mutant. It also shows weaker off-target activity against other Src-family kinases.
Conclusion and Future Directions
The systematic screening cascade described in this guide provides a robust framework for characterizing the biological activity of novel compounds like this compound. The hypothetical data presented illustrates a successful outcome, identifying the compound as a potent inhibitor of ABL1 kinase with corresponding anti-proliferative activity in a relevant cancer cell model.
Following this initial screening, future directions in a drug discovery program would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency against ABL1 and selectivity over other kinases.[15]
-
ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of BCR-ABL1 driven leukemia to determine its therapeutic potential.
By following a logical, evidence-based screening strategy, researchers can efficiently translate a promising chemical scaffold into a viable lead candidate for further drug development.
References
- Vertex AI Search. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy - PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
- PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
- Promega Corporation. (n.d.). Apoptosis Assays.
- ACS Pharmacology & Translational Science. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
- American Association for Cancer Research. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery.
- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- PubMed Central. (2018, November 29). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.
- PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Promega Corporation. (2017, September 15). Detecting Apoptosis in Real Time.
- Benchchem. (n.d.). 2-Phenylpyrimidin-4-amine | CAS 33630-25-0.
- MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
- PubChem. (n.d.). 2-Phenylpyridin-4-amine.
- Promega Corporation. (n.d.). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.
- Benchchem. (n.d.). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Synchem. (n.d.). 4-Amino-2-phenylpyridine.
- PubChem. (n.d.). 2-Pyridinamine, 4-phenyl-.
- CymitQuimica. (n.d.). This compound.
- PubMed Central. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
- ResearchGate. (2025, August 5). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4.
- PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
- ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
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Technical Guide: A Methodological Framework for Validating 2-Phenylpyridin-4-amine Hydrochloride as a Novel TMEM175 Inhibitor
An in-depth technical guide by a Senior Application Scientist.
Abstract
Transmembrane protein 175 (TMEM175) has emerged as a critical lysosomal potassium (K+) channel, playing a pivotal role in maintaining lysosomal pH homeostasis and cellular health. Its dysfunction is genetically and functionally linked to the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease, making it a high-value target for therapeutic intervention. This guide presents a rigorous, multi-tiered methodological framework for the evaluation and validation of 2-Phenylpyridin-4-amine hydrochloride, a novel small molecule, as a potential inhibitor of TMEM175. We provide detailed, field-proven protocols, from initial high-throughput screening assays to definitive electrophysiological characterization, designed to establish a robust data package for assessing compound potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators for lysosomal ion channels.
Introduction: The Therapeutic Rationale for TMEM175 Inhibition
TMEM175 is a lysosome-resident K+ channel that is essential for regulating the lysosomal membrane potential and the activity of the V-ATPase proton pump. This regulation is critical for maintaining the acidic environment required for the function of more than 50 lysosomal hydrolases. Genetic variants of TMEM175 that impair its channel function are associated with a significantly increased risk of Parkinson's disease (PD). In cellular models of PD, deficient TMEM175 activity leads to impaired lysosomal function, defective autophagy, and the accumulation of alpha-synuclein aggregates—a hallmark of the disease.
Therefore, the identification of small molecules that can modulate TMEM175 activity is of significant therapeutic interest. While activators could be beneficial in loss-of-function genetic contexts, inhibitors are crucial tools for probing the channel's physiological roles and can serve as starting points for developing modulators with more complex profiles. This guide focuses on the validation pathway for a putative inhibitor: this compound.
The Candidate Molecule: this compound
-
Structure:
-
IUPAC Name: 2-phenylpyridin-4-amine;hydrochloride
-
Molecular Formula: C₁₁H₁₁ClN₂
-
Molecular Weight: 206.67 g/mol
-
-
Rationale for Investigation: The aminopyridine scaffold is a well-established pharmacophore known to interact with various ion channels. Its structural features present a plausible starting point for interaction with the pore region of a K+ channel like TMEM175. The objective of this workflow is to determine if this hypothesis holds true and to quantify the interaction.
A Multi-Tiered Validation Workflow
A robust validation cascade is essential to minimize false positives and build a comprehensive understanding of a compound's activity. We propose a three-tiered approach:
-
Tier 1: Primary Screening (Biochemical Assay): High-throughput assessment of direct channel block using a thallium (Tl+) flux assay.
-
Tier 2: Orthogonal Validation & Cellular Confirmation: Confirmation of activity in a cellular context using a pH-based assay and assessment of lysosomal function.
-
Tier 3: Gold-Standard Characterization (Electrophysiology): Definitive measurement of channel inhibition, mechanism of action, and voltage dependence using patch-clamp electrophysiology.
The logical flow of this validation cascade is depicted below.
Caption: The tiered workflow for validating a novel TMEM175 inhibitor.
Tier 1: High-Throughput Primary Screening
Principle: Thallium Flux Assay
This assay serves as a robust, high-throughput proxy for measuring K+ channel activity. Thallium (Tl+) is similar in size and charge to K+ and can permeate TMEM175. A Tl+-sensitive fluorescent dye (e.g., Thallos-AM) is pre-loaded into cells overexpressing TMEM175. Upon Tl+ influx through the channel, the dye's fluorescence increases significantly. An inhibitor will block this influx, resulting in a reduced fluorescent signal.
Detailed Experimental Protocol
-
Cell Line Preparation:
-
Use a stable HEK293 cell line overexpressing human TMEM175. A parental HEK293 line serves as the negative control.
-
Plate cells (20,000 cells/well) in a 384-well, black-walled, clear-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing 1 µM Thallos-AM dye in an assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Remove cell culture media and add 20 µL of loading buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting from 100 µM.
-
Add 5 µL of the compound dilution to the appropriate wells. Include vehicle-only (0.5% DMSO) and maximum inhibition (10 µM 4-AP, a known channel blocker) controls.
-
Incubate for 15 minutes at room temperature.
-
-
Signal Generation & Reading:
-
Prepare a stimulus buffer containing Tl₂SO₄ (final concentration ~5 mM).
-
Using a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation), add 25 µL of the Tl₂SO₄ stimulus buffer.
-
Read the fluorescence kinetics immediately (Excitation: ~490 nm, Emission: ~525 nm) for 120 seconds.
-
Data Analysis and Expected Results
The rate of fluorescence increase is proportional to TMEM175 activity. Data should be normalized to the vehicle (0% inhibition) and maximum inhibition (100% inhibition) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
| Parameter | 2-Phenylpyridin-4-amine HCl (Hypothetical Data) | Control (4-AP) |
| IC₅₀ (µM) | 5.2 | 12.8 |
| Hill Slope | 1.1 | 1.0 |
| Max Inhibition (%) | 98% | 99% |
Interpretation: An IC₅₀ in the low micromolar range with a Hill slope near 1.0 suggests a well-behaved, direct inhibitory interaction, justifying advancement to Tier 2.
Tier 2: Orthogonal Cellular Validation
Principle: Lysosomal pH Measurement
Since TMEM175 K+ efflux is required for efficient V-ATPase-mediated proton pumping, inhibiting TMEM175 is expected to cause lysosomal alkalinization. This can be measured using a ratiometric pH-sensitive dye like LysoSensor Green DND-189, which accumulates in lysosomes and exhibits pH-dependent fluorescence.
Detailed Experimental Protocol
-
Cell Preparation:
-
Plate TMEM175-HEK293 cells in a 96-well imaging plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) for 4 hours. Include vehicle (DMSO) and a positive control known to disrupt lysosomal pH (e.g., 100 nM Bafilomycin A1).
-
-
Dye Loading:
-
Load cells with 1 µM LysoSensor Green DND-189 for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash cells with fresh media.
-
Acquire images using a high-content imaging system or fluorescence microscope. LysoSensor Green has two major excitation peaks (~440 nm and ~510 nm). The ratio of emission intensities when excited at these two wavelengths can be calibrated to reflect lysosomal pH.
-
Quantify the average fluorescence intensity ratio per cell across multiple fields of view.
-
Expected Results
A potent TMEM175 inhibitor should induce a concentration-dependent increase in the lysosomal pH (alkalinization), confirming target engagement in a native cellular environment.
| Compound | Concentration (µM) | Mean Lysosomal pH (Hypothetical) |
| Vehicle (DMSO) | - | 4.6 ± 0.2 |
| Bafilomycin A1 | 0.1 | 6.8 ± 0.3 |
| 2-Phenylpyridin-4-amine HCl | 1 | 4.8 ± 0.2 |
| 2-Phenylpyridin-4-amine HCl | 10 | 5.9 ± 0.3 |
| 2-Phenylpyridin-4-amine HCl | 50 | 6.5 ± 0.4 |
Interpretation: A significant, dose-dependent increase in lysosomal pH provides strong orthogonal evidence that the compound is engaging TMEM175 and disrupting its physiological function within the cell.
Tier 3: Gold-Standard Electrophysiological Characterization
Principle: Lysosomal Patch-Clamp
The definitive method to characterize an ion channel inhibitor is through direct measurement of ionic currents using patch-clamp electrophysiology. By isolating lysosomes from TMEM175-overexpressing cells and forming a high-resistance (giga-ohm) seal with a glass micropipette, the flow of ions through the channels on the lysosomal membrane can be precisely measured and controlled.
Caption: Workflow for lysosomal patch-clamp electrophysiology.
Detailed Experimental Protocol
-
Lysosome Isolation:
-
Culture TMEM175-HEK293 cells on glass coverslips.
-
Induce lysosome enlargement by treating with 1 µM vacuolin-1 for 4-6 hours.
-
Mechanically lyse the cells in a hypotonic buffer to release the enlarged lysosomes.
-
-
Electrophysiology Recording:
-
Pipette Solution (luminal): 140 mM K-Gluconate, 5 mM KOH, 2 mM MgCl₂, 10 mM HEPES (pH adjusted to 7.2 with KOH).
-
Bath Solution (cytosolic): 140 mM Na-Gluconate, 5 mM NaCl, 2 mM MgCl₂, 10 mM HEPES (pH adjusted to 7.2 with NaOH).
-
Identify isolated lysosomes (~5-10 µm diameter) under a microscope.
-
Approach a lysosome with a glass micropipette (resistance 5-10 MΩ) and apply gentle suction to form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-lysosome configuration.
-
Apply a voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments from a holding potential of 0 mV) to elicit TMEM175 currents.
-
-
Compound Application:
-
Record stable baseline currents for 2-3 minutes.
-
Perfuse the bath with a solution containing this compound (e.g., at its IC₅₀ and 10x IC₅₀).
-
Record the inhibited currents until a steady-state block is achieved.
-
Perfuse with the control bath solution to assess the reversibility of the block.
-
Data Analysis and Expected Results
The primary output is a direct measurement of ion current amplitude. The percentage of current blocked by the compound at different voltages can be calculated to determine potency and voltage dependence.
-
Potency Confirmation: The concentration required to block 50% of the current should align with the IC₅₀ values from the screening assays.
-
Mechanism of Action:
-
Open Channel Block: Inhibition is stronger with channel activation (e.g., at positive potentials).
-
Closed Channel Block: Inhibition is independent of the voltage protocol.
-
Reversibility: The current should return to baseline levels after compound washout for a reversible inhibitor.
-
This definitive data confirms direct interaction with the channel, provides the true potency, and elucidates the biophysical mechanism of inhibition, which is critical for any future drug development efforts.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for validating this compound as an inhibitor of the TMEM175 ion channel. By progressing from high-throughput screening to gold-standard electrophysiology, a researcher can build a high-confidence data package that establishes not only if the compound works, but how it works at the molecular and cellular level.
Successful validation through this workflow would position this compound as a valuable chemical probe for studying TMEM175 biology and as a potential starting point for a medicinal chemistry program aimed at developing novel therapeutics for Parkinson's disease and other lysosomal storage disorders.
References
-
Title: TMEM175 Is a Lysosomal K+ Channel Required for Sustained Proteolytic Activity Source: The EMBO Journal URL: [Link]
-
Title: The lysosomal K+ channel TMEM175 is a key player in the regulation of the lysosomal membrane potential Source: The FASEB Journal URL: [Link]
-
Title: The lysosomal potassium channel TMEM175 contributes to Parkinson’s disease Source: Nature Neuroscience URL: [Link]
-
Title: TMEM175 deficiency impairs lysosomal and mitochondrial function and increases α-synuclein aggregation Source: PNAS URL: [Link]
-
Title: High-Throughput Screening for Ion Channels Source: Methods in Molecular Biology URL: [Link]
-
Title: Patch-clamp analysis of lysosomal channels and their transport function Source: Science Signaling URL: [Link]
Methodological & Application
Application Notes and Protocols: A Guide to In Vitro Assay Development for 2-Phenylpyridin-4-amine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the initial in vitro characterization and assay development for 2-Phenylpyridin-4-amine hydrochloride, a small molecule with potential therapeutic applications. Due to the limited publicly available data on its specific biological targets, this document outlines a logical, multi-tiered strategy for researchers, scientists, and drug development professionals to elucidate its mechanism of action and quantify its biological activity. We present detailed protocols for assessing compound solubility and stability, primary biochemical screening against a representative kinase, secondary cell-based functional assays, and general cytotoxicity profiling. The methodologies are designed to be robust and self-validating, incorporating essential quality control metrics like the Z'-factor to ensure data integrity. This guide serves as a foundational resource for initiating the preclinical evaluation of novel compounds like this compound.
Introduction: The Scientific Rationale
The N-phenylpyridin-amine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1] Derivatives of similar aminopyridine and aminopyrimidine cores have shown potent inhibitory activity against key signaling proteins such as Aurora kinases, Polo-like kinase 4 (PLK4), and inducible nitric oxide synthase (iNOS).[2][3][4] Given this precedent, it is hypothesized that this compound (PubChem CID: Not available, CAS: 1187930-29-5) may exhibit activity against protein kinases or other enzyme classes.
The initial phase of in vitro pharmacology is critical for any new chemical entity. It aims to identify the primary biological target, understand the compound's potency and selectivity, and assess its general effects on cell health.[5] This process de-risks further investment and guides subsequent lead optimization efforts. This application note provides a systematic approach, beginning with fundamental compound management and progressing through a funnel of increasingly complex and physiologically relevant assays.
The workflow is structured to first establish a robust biochemical assay against a plausible target class (kinases), followed by a cell-based assay to confirm activity in a more complex biological system. Finally, a general cytotoxicity assay is employed to distinguish between specific, on-target effects and non-specific toxicity.[5][6]
Compound Management and Quality Control
Accurate and reproducible results begin with proper handling and quality control of the test compound.
Compound Information
| Property | Value | Source |
| IUPAC Name | 2-phenylpyridin-4-amine;hydrochloride | CymitQuimica[7] |
| CAS Number | 1187930-29-5 | CymitQuimica[7] |
| Molecular Formula | C₁₁H₁₁ClN₂ | CymitQuimica[7] |
| Molecular Weight | 206.67 g/mol | CymitQuimica[7] |
Protocol: Stock Solution Preparation and Solubility Assessment
Rationale: The solubility of a compound dictates its utility in aqueous biological assays. Undissolved compound can lead to inaccurate concentration-response curves and false-negative results. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.
Protocol:
-
Preparation of High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Visual Inspection: Vortex the solution thoroughly and visually inspect for any undissolved particulates against a light and dark background. If particulates remain, gentle warming (up to 37°C) or sonication may be employed.
-
Kinetic Solubility Assessment (Aqueous Buffer):
-
Prepare a series of dilutions of the 10 mM DMSO stock into a relevant aqueous assay buffer (e.g., PBS or specific kinase buffer). A typical final DMSO concentration in an assay should be ≤1%.
-
Incubate the dilutions at room temperature for 1-2 hours.
-
Measure turbidity using a nephelometer or absorbance at ~600 nm on a plate reader. A sharp increase in signal indicates precipitation and defines the limit of aqueous solubility.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Tier 1: Primary Biochemical Assay - In Vitro Kinase Inhibition
Rationale: Based on scaffold analysis, protein kinases are a high-probability target class. An in vitro kinase assay using a purified recombinant enzyme provides the cleanest system to determine direct inhibition.[8][9][10] We will use a generic protocol that can be adapted for many kinases. For this example, we hypothesize activity against a representative serine/threonine kinase.
Assay Principle
This protocol describes a homogenous, luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) correlates with kinase inhibition. This format is highly amenable to high-throughput screening (HTS).
Experimental Workflow: Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay
Materials:
-
Recombinant Kinase (e.g., Aurora A)
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[11]
-
ATP Solution
-
MgCl₂
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo®)[12]
-
384-well white, opaque plates
-
This compound
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 1 mM. Dispense 50 nL of each dilution into the assay plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "Max Inhibition" (e.g., a known potent inhibitor like Staurosporine) controls.
-
Kinase/Substrate Mix: Prepare a master mix of the kinase and its substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP and MgCl₂ in kinase buffer.[11] Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal.
-
Signal Stabilization: Incubate for 10 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Quality Control
-
Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_compound - Lumi_max_inhibition) / (Lumi_no_inhibition - Lumi_max_inhibition)
-
IC₅₀ Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality - Z'-Factor: The Z'-factor is a measure of assay robustness. A value between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_no_inhibition + SD_max_inhibition)) / |Mean_no_inhibition - Mean_max_inhibition|
| Parameter | Example Value | Interpretation |
| IC₅₀ | 150 nM | Potency of the compound against the target kinase. |
| Z'-Factor | 0.82 | Excellent assay quality, suitable for screening. |
| Max Inhibition | 98% | Compound achieves near-complete inhibition at high concentrations. |
| Hill Slope | 1.1 | Suggests a standard 1:1 binding interaction. |
Tier 2: Secondary Cellular Assay - Target Engagement or Functional Output
Rationale: After identifying a direct biochemical hit, it's crucial to confirm that the compound can enter cells and engage its target in a physiological context. If the target kinase is known to regulate a specific signaling pathway, a functional assay measuring a downstream event is ideal. Alternatively, a target engagement assay can directly measure compound binding in cells.
Assay Principle: β-arrestin Recruitment for GPCRs
While our primary hypothesis is kinase inhibition, the aminopyridine scaffold can also be found in GPCR ligands.[13] Therefore, a GPCR functional assay is a logical alternative screening strategy. The Tango GPCR assay is a well-established method that measures receptor activation by linking it to the expression of a reporter gene via β-arrestin recruitment.[13] An antagonist would block the signal generated by a known agonist.
Experimental Workflow: GPCR Antagonist Assay
Caption: Workflow for a β-arrestin recruitment GPCR antagonist assay.
Detailed Protocol: β-arrestin Recruitment Assay (Antagonist Mode)
Materials:
-
HEK293 cells stably expressing the Tango GPCR system for a target of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Known agonist for the target GPCR.
-
Luciferase reporter gene assay kit.
-
White, clear-bottom tissue culture-treated 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the engineered cells into assay plates at an optimized density and incubate overnight.[14]
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Pre-incubation: Incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add the known GPCR agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Reporter Gene Expression: Incubate the plates for 6-8 hours at 37°C to allow for β-arrestin recruitment, protease cleavage, and reporter gene expression.
-
Detection: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read luminescence.
Data Analysis: Calculate the IC₅₀ of the antagonist by plotting the reduction in the agonist-induced signal against the antagonist concentration.
Tier 3: General Cytotoxicity Profiling
Rationale: It is essential to determine if the observed effects in cellular assays are due to specific modulation of a target or simply because the compound is killing the cells. A cell viability assay provides this crucial counter-screen.[5][6][15]
Assay Principle
The resazurin reduction assay is a common method for measuring cell viability.[14] Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescent signal indicates a loss of cell viability.
Detailed Protocol: Resazurin Cell Viability Assay
Materials:
-
A representative cell line (e.g., HeLa or the cell line used in the secondary assay).
-
Cell culture medium.
-
Resazurin sodium salt solution.
-
Clear-bottom tissue culture-treated 96-well plates.
Procedure:
-
Cell Plating: Seed cells into 96-well plates and incubate overnight.
-
Compound Treatment: Add a serial dilution of this compound to the cells. Include a "vehicle control" (DMSO) and a "positive control" for cell death (e.g., 10% DMSO).
-
Incubation: Incubate for a period relevant to the secondary assay (e.g., 24-72 hours).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of ~44 µM.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the dye.
-
Data Acquisition: Read fluorescence (e.g., 560 nm excitation / 590 nm emission).
Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (CC₅₀). A compound is considered to have a good therapeutic window if its CC₅₀ is at least 10-fold greater than its functional IC₅₀.
Conclusion and Future Directions
This application note provides a foundational strategy for the initial in vitro characterization of this compound. By following this tiered approach—from basic compound QC to biochemical screening, cellular functional assays, and cytotoxicity profiling—researchers can efficiently generate the critical data needed to build a pharmacological profile for this novel compound. Positive hits in the kinase or GPCR assays would warrant broader screening against kinase or GPCR panels to determine selectivity. Subsequent experiments could include mechanism-of-action studies, such as analyzing post-translational modifications of downstream substrates or exploring biased agonism at GPCRs.[16][17] This systematic process ensures that decisions regarding the progression of a compound into more complex models are based on robust and reproducible in vitro data.
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protocols.io. (2023). In vitro kinase assay. Available at: [Link]
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. Available at: [Link]
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O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [This is a foundational paper for the resazurin assay, a specific URL is not available from the search results, but the citation is standard]. A general protocol is described in: National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]
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National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylpyridin-4-amine. PubChem. Available at: [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylpyrimidin-4-amine. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]
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Application Notes and Protocols for the Characterization of 2-Phenylpyridin-4-amine hydrochloride in Cell Culture
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
2-Phenylpyridin-4-amine hydrochloride is a small molecule compound with potential applications in biomedical research. As of the current literature, detailed public information regarding its specific mechanism of action and established cell culture protocols is limited. These application notes provide a comprehensive, generalized framework for researchers to undertake the initial characterization of this compound in a cell culture setting. The following protocols are based on established methodologies for evaluating novel small molecule inhibitors and are intended to serve as a starting point for investigation.[1]
The successful implementation of cell-based assays is critical for determining the biological activity of a compound in a physiologically relevant context.[1] These assays are fundamental for assessing a compound's effects on cellular processes such as proliferation, viability, and signaling pathways. This guide will detail the necessary steps to begin to elucidate the cellular effects of this compound.
Physicochemical Properties
A summary of the known properties of 2-Phenylpyridin-4-amine and its hydrochloride salt is provided below. Understanding these characteristics is essential for proper handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂ | [2] |
| Molecular Weight | 206.67 g/mol | [2] |
| CAS Number | 1187930-29-5 | [2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | To be determined empirically in desired solvents (e.g., DMSO, water, ethanol) | N/A |
Preliminary Handling and Stock Solution Preparation
Rationale: The proper preparation and storage of a compound stock solution are critical for ensuring experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for use in cell culture due to its high solubilizing capacity and compatibility with most cell lines at low concentrations.
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. To do this, calculate the required mass of the compound based on its molecular weight and the desired stock concentration and volume.
-
Solubilization: Gently vortex or sonicate the solution in a sterile tube to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Part 1: Cytotoxicity and Cell Viability Assays
Objective: To determine the concentration-dependent effect of this compound on cell viability and to establish the half-maximal inhibitory concentration (IC50).
Rationale: Cytotoxicity assays are a foundational step in characterizing a new compound. They provide essential information on the concentration range at which the compound affects cell survival and proliferation. This data is crucial for designing subsequent functional assays. Assays like the MTT or XTT assay measure the metabolic activity of cells, which is often used as a proxy for cell viability.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture the chosen cell line (e.g., HeLa, A549, or a cell line relevant to the research question) in a T-75 flask to 80-90% confluency.[3]
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.[3]
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common starting range for a novel compound is from 0.01 µM to 100 µM.[1]
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).[1]
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a specified duration, typically 48-72 hours.[1]
-
-
MTT Reagent Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
-
Data Acquisition:
-
Carefully aspirate the medium containing the MTT reagent.
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of a novel compound.
Part 2: Investigating a Hypothetical Mechanism of Action
Objective: To explore the potential effects of this compound on a relevant cellular signaling pathway.
Rationale: Many small molecule inhibitors function by modulating the activity of specific proteins within signaling cascades that regulate cell growth, survival, and differentiation.[5] While the specific target of this compound is unknown, a common approach is to investigate its effect on well-characterized pathways implicated in cancer and other diseases, such as the MAPK/ERK or PI3K/Akt pathways. The following is a hypothetical example of how one might investigate the compound's effect on a generic kinase signaling pathway.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 for various time points (e.g., 1, 6, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
-
Conclusion
The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. By systematically determining its cytotoxicity and investigating its effects on key cellular signaling pathways, researchers can begin to understand its biological activity and potential as a research tool or therapeutic agent. It is imperative to empirically determine optimal conditions, such as cell seeding densities and treatment durations, for each specific cell line and experimental setup.
References
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Lee, M., & Ye, A. (2012). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central. Retrieved from [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Retrieved from [Link]
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Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylpyridin-4-amine. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-phenylpyridin-2-amine. Retrieved from [Link]
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Hanna, M. G., & De Camilli, P. (2024). Cell culture, transfection, immunocytochemistry, and imaging. protocols.io. Retrieved from [Link]
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Singh, B., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. MDPI. Retrieved from [Link]
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Ishihara, S., et al. (2025). Protocol to culture cells on genipin-mixed collagen gels with different stiffnesses. PubMed Central. Retrieved from [Link]
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Khetan, A., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. PubMed. Retrieved from [Link]
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Application Notes: High-Throughput Screening for TMEM175 Inhibitors Using 2-Phenylpyridin-4-amine hydrochloride
Introduction: Targeting a Critical Lysosomal Ion Channel in Neurodegeneration
Transmembrane protein 175 (TMEM175) is a unique, constitutively active ion channel primarily located in the membranes of lysosomes and endosomes.[1][2] Its fundamental role is to regulate the lysosomal membrane potential and maintain the acidic pH essential for the catabolic functions of these organelles.[2][3][4] Dysfunction of TMEM175 has been increasingly implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease (PD).[1][5][6] Genetic association studies have identified TMEM175 as a significant risk factor for PD, where its impairment leads to disrupted lysosomal homeostasis, compromised degradation of cellular waste like α-synuclein, and ultimately, neuronal cell death.[2][7]
Structurally and functionally distinct from canonical potassium channels, TMEM175 also exhibits proton permeability, acting as a lysosomal H+-leak channel.[2][8][9] This dual K+/H+ conductance is critical for fine-tuning the lysosomal environment.[8] Given its central role in lysosomal health and the compelling genetic link to PD, TMEM175 has emerged as a promising therapeutic target for the development of novel drugs.[1][10] Modulators of TMEM175 activity, both inhibitors and activators, are valuable tools for dissecting its physiological roles and may offer new avenues for treating neurodegenerative diseases.[11]
Recently, 2-Phenylpyridin-4-amine (2-PPA) has been identified as a selective inhibitor of TMEM175.[12][13] Structural studies have revealed that 2-PPA acts as a pore blocker, physically occluding the ion permeation pathway.[12][13] This application note provides a detailed protocol for a high-throughput thallium (Tl+) flux assay to screen for and characterize inhibitors of TMEM175, using 2-Phenylpyridin-4-amine hydrochloride as a reference compound. This assay offers a robust and scalable method for identifying novel TMEM175 modulators in a drug discovery setting.
Scientific Principle of the Thallium Flux Assay
Directly measuring potassium (K+) flux across lysosomal membranes in a high-throughput format is technically challenging. The thallium flux assay provides a reliable and sensitive surrogate method. Potassium channels are permeable to thallium ions (Tl+).[14] The assay utilizes a Tl+-sensitive fluorescent dye that is loaded into the cytoplasm of cells stably expressing TMEM175. When TMEM175 channels are open, the addition of extracellular Tl+ results in an influx of Tl+ into the cell, which binds to the indicator dye and causes a significant increase in fluorescence.
Inhibitors of TMEM175 will block this influx of Tl+, leading to a reduction in the fluorescence signal. The degree of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of potency (e.g., IC50 values). This method is amenable to automation and is well-suited for screening large compound libraries.[14][15]
Experimental Design & Workflow
The overall workflow for the TMEM175 inhibition assay is a multi-step process designed for accuracy and high-throughput compatibility. The key stages involve cell preparation, compound handling, and automated fluorescence reading, followed by data analysis.
Caption: High-level workflow for the TMEM175 thallium flux inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| HEK293 cells expressing hTMEM175 | In-house/Vendor | N/A | Liquid Nitrogen |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
| Geneticin™ (G418 Sulfate) | Thermo Fisher | 10131035 | 4°C |
| 384-well black, clear bottom plates | Corning | 3764 | Room Temp |
| FluxOR™ II Green Potassium Ion Channel Assay Kit | Thermo Fisher | F20015 | -20°C |
| This compound | Custom Synthesis/Vendor | N/A | Room Temp, Desiccated |
| 4-Aminopyridine (4-AP) | Sigma-Aldrich | A78416 | Room Temp |
| DMSO, anhydrous | Sigma-Aldrich | 276855 | Room Temp |
Note: The FluxOR™ II kit contains the proprietary indicator dye, PowerLoad™ concentrate, water-soluble probenecid, and assay buffer. While this protocol is based on the FluxOR™ system, other similar thallium flux assay kits, such as the FLIPR Potassium Assay Kit, can be adapted.[16]
Detailed Step-by-Step Protocols
Protocol 1: Cell Culture and Plating
-
Cell Line Maintenance: Culture HEK293 cells stably expressing human TMEM175 in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin™ to maintain selection pressure. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Detach the cells using TrypLE™ Express or a similar gentle cell dissociation reagent.
-
Resuspend the cells in fresh, pre-warmed culture medium without selective antibiotic and perform a cell count.
-
Dilute the cell suspension to a final concentration of 125,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (2,500 cells/well).
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and monolayer formation.
-
Protocol 2: Compound Preparation
-
Stock Solutions: Prepare a 10 mM stock solution of this compound and a 30 mM stock of 4-Aminopyridine (a known, less potent TMEM175 inhibitor) in 100% DMSO.[3]
-
Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a concentration-response curve. A common approach is an 11-point, 1:3 dilution series.
-
Intermediate Plate: Dilute the DMSO compound plate into Assay Buffer to create an intermediate plate with a constant, low percentage of DMSO (e.g., <1%). This minimizes solvent effects on the cells.
Protocol 3: Thallium Flux Assay Execution
This protocol is designed for use with a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic reads and automated liquid handling.
-
Dye Loading:
-
Prepare the Dye Loading Buffer according to the FluxOR™ II kit instructions.
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of the Dye Loading Buffer to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
After incubation, transfer the cell plate to the FLIPR instrument.
-
The instrument will add a specified volume (e.g., 5 µL) from the intermediate compound plate to the cell plate.
-
-
Pre-incubation: Allow the compounds to pre-incubate with the cells for 10-20 minutes. This step is crucial for the inhibitor to reach its target and establish equilibrium.[17]
-
Stimulation and Reading:
-
Prepare the Stimulus Buffer containing Thallium Sulfate (Tl2SO4) and Potassium Sulfate (K2SO4) as per the kit's manual. The final in-well concentrations should be optimized, but a starting point of ~1 mM Tl+ and 5 mM K+ is often effective.[16]
-
The FLIPR instrument will establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 5 µL of the Stimulus Buffer to each well.
-
Immediately following the addition, the instrument will record the kinetic fluorescence response for 90-180 seconds.[14]
-
Data Analysis and Interpretation
The primary data output is a kinetic fluorescence curve for each well. The key parameter to extract is the rate of fluorescence increase, the maximum signal, or the area under the curve after stimulation.
-
Normalization: The data should be normalized to controls:
-
0% Inhibition (High Signal): Wells containing cells treated with vehicle (DMSO) only. This represents the maximum Tl+ flux through TMEM175.
-
100% Inhibition (Low Signal): Wells containing cells treated with a high concentration of a known inhibitor (e.g., 100 µM 2-PPA HCl) or cells that do not express TMEM175. This represents the background signal.
-
-
Calculating Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
IC50 Determination:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the TMEM175-mediated signal.
-
Expected Results: A Representative Dose-Response Curve
The following table illustrates hypothetical data for a dose-response experiment with 2-Phenylpyridin-4-amine HCl.
| Concentration (µM) | Log Concentration | % Inhibition (Mean) |
| 100.000 | 2.00 | 98.5 |
| 33.333 | 1.52 | 95.2 |
| 11.111 | 1.05 | 88.7 |
| 3.704 | 0.57 | 75.1 |
| 1.235 | 0.09 | 52.3 |
| 0.412 | -0.39 | 28.9 |
| 0.137 | -0.86 | 12.4 |
| 0.046 | -1.34 | 5.6 |
| 0.015 | -1.82 | 2.1 |
| 0.005 | -2.30 | 0.8 |
| 0.000 (Vehicle) | N/A | 0.0 |
When plotted, these data would yield a sigmoidal curve from which an IC50 value can be accurately calculated. Based on published data, the IC50 for 2-PPA is expected to be in the low micromolar range.[12]
Advanced Methodologies: Automated Patch Clamp for Gold-Standard Validation
While the thallium flux assay is excellent for high-throughput screening, automated patch clamp (APC) electrophysiology is the gold-standard for confirming the mechanism of action and obtaining precise biophysical data.[18][19][20][21] APC systems can directly measure the ion currents through TMEM175 channels in their native lysosomal or whole-cell membrane environment.[22][23]
APC Workflow Diagram
Caption: Workflow for validating TMEM175 inhibitors using automated patch clamp.
This orthogonal validation is critical. It confirms that the hits from the primary screen directly modulate the ion channel's current, ruling out artifacts from the fluorescence-based assay. It also allows for more detailed mechanistic studies, such as determining if the inhibition is voltage-dependent.
Conclusion and Future Directions
The thallium flux assay described here provides a robust, sensitive, and high-throughput method for identifying and characterizing inhibitors of the lysosomal ion channel TMEM175. The use of this compound as a reference inhibitor allows for the validation and standardization of the assay. Hits identified through this primary screen should be confirmed using orthogonal, gold-standard techniques like automated patch clamp electrophysiology to ensure direct modulation of the channel. The discovery of potent and selective TMEM175 inhibitors will be invaluable for probing the channel's role in cellular physiology and advancing the development of novel therapeutics for Parkinson's disease and other related neurodegenerative disorders.
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Cang, C., et al. (2023). Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson's Disease. International Journal of Molecular Sciences, 24(9), 8345. [Link]
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Li, M., et al. (2025). What We Know About TMEM175 in Parkinson's Disease. CNS Neuroscience & Therapeutics. [Link]
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- University of Wisconsin-Milwaukee. (n.d.). Exploring the Role of TMEM175 Gene in Parkinson's Disease.
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- MDPI. (2023).
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- American Chemical Society. (2024). Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175. Journal of the American Chemical Society.
- bioRxiv. (2024). Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175.
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- PubMed Central. (2022). Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters.
- Thermo Fisher Scientific. (n.d.). FluxOR Potassium Ion Channel Assay.
- Nanion Technologies. (2023, October 3). TMEM175: A promising therapeutic Target for Parkinson's disease.
- BOC Sciences. (n.d.).
- Nanion Technologies. (n.d.).
- Ludwig-Maximilians-Universität München. (n.d.). An electrophysiological Approach to Analyze Lysosomal Cation Channels of the TRP Channel Superfamily.
- ION Biosciences. (n.d.). Gi/o GPCR-GIRK Thallium Flux Assay.
- MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening.
- Dojindo Molecular Technologies. (n.d.). Lysosome Function Analysis - Selection Guide.
- Molecular Devices. (n.d.). FLIPR Potassium Assay Kit Guide.
- National Institutes of Health. (n.d.). 2-Phenylpyrimidin-4-amine. PubChem.
- Axxam. (n.d.). Organellar Electrophysiology.
- Drug Target Review. (2025).
- ResearchGate. (2025). A high-throughput lysosome trafficking assay guides ligand selection.
- National Institutes of Health. (n.d.).
- Metrion Biosciences. (n.d.).
- ChemicalBook. (2023, June 8). N-phenylpiperidin-4-amine.
- Drug Target Review. (2023, July 4). Application note: Novel screening tools for TMEM175 drug discovery.
- National Institutes of Health. (2022). Electrophysiology of Endolysosomal Two-Pore Channels: A Current Account. PubMed Central.
- YouTube. (2018, August 14).
- Creative Biolabs. (n.d.). Lysosome Targeting Module Development Service.
- Taylor & Francis Online. (2023, December 18). Advances in ion channel high throughput screening: where are we in 2023?
- Wikipedia. (n.d.). 2-Phenylpyridine.
- National Institutes of Health. (n.d.). 2-Pyridinamine, 4-phenyl-. PubChem.
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- 6. Exploring the Role of TMEM175 Gene in Parkinson’s Disease – Office of Undergraduate Research [uwm.edu]
- 7. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and therapeutic targets of the involvement of a novel lysosomal proton channel TMEM175 in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMEM175: A promising therapeutic Target for Parkinson’s disease - Nanion Technologies [nanion.de]
- 11. What are TMEM175 modulators and how do they work? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Lysosomal Potassium Flux Assay with 2-Phenylpyridin-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Lysosomal Potassium Flux in Cellular Homeostasis
The lysosome, once viewed as a simple cellular recycling center, is now recognized as a sophisticated signaling hub that integrates various cellular metabolic and stress signals.[1] Central to its function is the tightly regulated ionic homeostasis of its lumen, which is maintained by a diverse array of ion channels and transporters.[2][3] Among these, lysosomal potassium (K+) channels are emerging as key players in controlling lysosomal membrane potential, pH stability, and calcium signaling.[2][3]
Two primary types of potassium channels have been identified on the lysosomal membrane: the large-conductance Ca2+-activated K+ (BK) channel and the Transmembrane Protein 175 (TMEM175).[2][3] TMEM175, in particular, has garnered significant attention due to its association with neurodegenerative diseases such as Parkinson's disease.[4] This channel is crucial for maintaining the lysosomal membrane potential and facilitating the proton influx required for the acidic environment of the lysosome.[2][3] Dysregulation of TMEM175 function can lead to impaired lysosomal degradation and autophagy.[3]
The recent discovery of 2-Phenylpyridin-4-amine (2-PPA) as a selective inhibitor of TMEM175 has provided a valuable pharmacological tool to investigate the physiological and pathological roles of this channel.[4][5] 2-PPA acts as a pore blocker, offering a specific means to modulate lysosomal potassium flux and study its downstream consequences.[4][5] This application note provides detailed protocols for a fluorescence-based lysosomal potassium flux assay using 2-Phenylpyridin-4-amine hydrochloride to characterize the function and modulation of TMEM175 in living cells.
Principle of the Assay
This guide details two robust, fluorescence-based methods to measure lysosomal potassium flux: a Thallium (Tl+) Flux Assay and an ACMA Quenching Assay.
-
Thallium (Tl+) Flux Assay: This is a widely used method for monitoring potassium channel activity. Thallium ions can pass through potassium channels as a surrogate for potassium ions.[6][7] The assay utilizes a Tl+-sensitive fluorescent dye that is loaded into the cells. Upon the influx of Tl+ into the cytoplasm through open lysosomal potassium channels (after their release from the lysosome), the dye's fluorescence intensity increases significantly.[6][8][9] The inhibition of this fluorescence increase by 2-PPA indicates a blockage of lysosomal potassium efflux.
-
ACMA Quenching Assay: This assay indirectly measures potassium efflux by monitoring the change in lysosomal pH. The efflux of positive potassium ions from the lysosome hyperpolarizes the lysosomal membrane, driving proton (H+) influx through other pathways to compensate for the charge imbalance. This influx of protons into the lysosome leads to a decrease in its internal pH. 9-amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent probe that accumulates in acidic compartments, and its fluorescence is quenched upon protonation.[10][11] Therefore, a decrease in ACMA fluorescence can be correlated with lysosomal potassium efflux. Inhibition of this quenching by 2-PPA suggests a reduction in potassium flux.
Visualization of the Assay Principle
Caption: Workflow of Lysosomal K+ Flux Assays.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Major supplier | e.g., PC-22928 |
| Thallium Flux Assay Kit (e.g., FluxOR™) | Thermo Fisher | F10016 |
| ACMA (9-amino-6-chloro-2-methoxyacridine) | Major supplier | e.g., A1301 |
| Nigericin sodium salt | Major supplier | e.g., N7143 |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Major supplier | e.g., C2759 |
| HEK293, HeLa, or SH-SY5Y cells | ATCC | Various |
| Cell Culture Medium (DMEM/F12) | Major supplier | Various |
| Fetal Bovine Serum (FBS) | Major supplier | Various |
| Penicillin-Streptomycin | Major supplier | Various |
| Hank's Balanced Salt Solution (HBSS) | Major supplier | Various |
| Dimethyl sulfoxide (DMSO), anhydrous | Major supplier | Various |
| Black, clear-bottom 96-well plates | Major supplier | Various |
Experimental Protocols
Protocol 1: Thallium (Tl+) Flux Assay
This protocol is adapted from commercially available potassium ion channel assay kits.[6][8][9][12]
1. Cell Culture and Plating: a. Culture HEK293, HeLa, or another suitable cell line in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13][14] b. The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells per well).
2. Dye Loading: a. Prepare the Tl+-sensitive dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ kit).[6] b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at room temperature for 60-90 minutes, protected from light.
3. Compound Preparation and Incubation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Serially dilute the stock solution in HBSS to obtain 2X working concentrations. The final concentrations in the assay could range from 1 µM to 100 µM. A recent study showed an IC50 of ~32 µM for 2-PPA.[5][15] c. After the dye loading incubation, gently aspirate the loading solution from the wells. d. Add 50 µL of the 2X 2-PPA working solutions or vehicle control (HBSS with 0.2% DMSO) to the respective wells. e. Incubate at room temperature for 15-30 minutes.
4. Thallium Flux Measurement: a. Prepare the thallium stimulus buffer according to the kit manufacturer's protocol.[6] b. Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. c. Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation and ~525 nm emission for FluxOR™).[6] d. Record a baseline fluorescence for 10-20 seconds. e. Inject 50 µL of the thallium stimulus buffer into each well. f. Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-5 minutes.
5. Data Analysis: a. The rate of fluorescence increase corresponds to the rate of Tl+ influx. b. Calculate the initial rate of fluorescence increase (slope of the initial linear portion of the curve) or the peak fluorescence intensity. c. Normalize the data to the vehicle control (100% activity). d. Plot the normalized response against the concentration of 2-PPA and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: ACMA Quenching Assay
This protocol is adapted from established methods for measuring proton gradients in acidic organelles.[10]
1. Cell Culture and Plating: a. Follow the same procedure as in Protocol 1, step 1.
2. ACMA Loading and Compound Incubation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 1 mM stock solution of ACMA in DMSO. c. Prepare a K+-free buffer (e.g., HBSS with NaCl replacing KCl). d. Aspirate the culture medium and wash the cells twice with the K+-free buffer. e. Add 100 µL of K+-free buffer containing 1-5 µM ACMA and the desired concentrations of 2-PPA or vehicle control to each well. f. Incubate the plate in the fluorescence plate reader at 37°C for 10-15 minutes to allow for dye loading and compound equilibration.
3. Initiating Potassium Efflux: a. To initiate potassium efflux and the subsequent proton influx, a potassium ionophore like nigericin can be used in the presence of an external K+ gradient, or the assay can rely on the endogenous K+ gradient between the lysosome and cytoplasm. For a more controlled experiment, cells can be pre-loaded with a high K+ buffer and then switched to a low K+ buffer. b. A more straightforward approach is to permeabilize the plasma membrane to K+ using a low concentration of a K+ ionophore like valinomycin, which will clamp the cytosolic K+ concentration to that of the extracellular medium, thus establishing a defined K+ gradient across the lysosomal membrane.
4. Fluorescence Measurement: a. Set the fluorescence plate reader to measure ACMA fluorescence (excitation ~410 nm, emission ~480 nm). b. Record the baseline fluorescence. c. To initiate the flux, one can add a stimulus that opens TMEM175 (if known) or rely on the basal activity. d. Monitor the decrease in ACMA fluorescence over time (5-15 minutes). e. At the end of the experiment, add a protonophore like CCCP (10 µM) to dissipate the pH gradient and obtain a maximal fluorescence de-quenching value.
5. Data Analysis: a. The rate of fluorescence quenching is proportional to the rate of proton influx, which is coupled to potassium efflux. b. Calculate the initial rate of fluorescence decrease. c. Normalize the quenching rate to the vehicle control. d. Plot the normalized response against the concentration of 2-PPA to determine the IC50.
Data Presentation and Expected Results
The results of the lysosomal potassium flux assay can be summarized in the following table:
| Assay Type | Measured Parameter | Effect of 2-PPA (TMEM175 Inhibitor) | Expected Outcome |
| Thallium Flux | Rate of fluorescence increase | Inhibition | Dose-dependent decrease in the rate of Tl+ influx |
| ACMA Quenching | Rate of fluorescence decrease | Inhibition | Dose-dependent decrease in the rate of ACMA quenching |
Example Dose-Response Curve:
A typical dose-response curve for 2-PPA in the Thallium Flux Assay would show a sigmoidal relationship between the inhibitor concentration and the percentage of inhibition of the fluorescence signal. The IC50 value can be calculated from this curve, which is expected to be in the range of 30-40 µM based on existing literature.[5][15][16]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | Low expression of TMEM175 in the chosen cell line. | Use a cell line known to express high levels of TMEM175 or consider creating a stable cell line overexpressing the channel. |
| Inefficient dye loading. | Optimize dye concentration and incubation time. Ensure cells are healthy and not overly confluent. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting during cell plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| No response to 2-PPA | Inactive compound. | Verify the purity and activity of the this compound. |
| Assay conditions are not optimal. | Optimize buffer composition, temperature, and incubation times. | |
| Cell death during assay | Cytotoxicity of the compound or dye. | Perform a cytotoxicity assay to determine the non-toxic concentration range of 2-PPA and the fluorescent dye. Reduce incubation times if necessary. |
Conclusion
The protocols described in this application note provide robust and reliable methods for studying lysosomal potassium flux mediated by the TMEM175 channel using the selective inhibitor this compound. Both the Thallium Flux Assay and the ACMA Quenching Assay offer valuable insights into the function of this important lysosomal ion channel. These assays are amenable to high-throughput screening, making them powerful tools for the discovery of novel modulators of lysosomal function and for investigating the role of lysosomal ion homeostasis in health and disease.
References
- Fenghua Chen, Mengna Zhang, and Michael X. Zhu. "Lysosomal potassium channels." Journal of Cellular Physiology, 235.3 (2020): 1947-1955.
- Grimm, C., et al. "High-throughput screening identifies the Hsp90 inhibitor PU-H71 as a novel inhibitor of the lysosomal Ca2+ channel TRPML1." Journal of Biological Chemistry 289.23 (2014): 16195-16205.
- Luzio, J. Paul, et al. "Lysosomes: fusion and function." Nature Reviews Molecular Cell Biology 8.8 (2007): 622-632.
- Peng, W., et al. "Lysosomal Potassium Channels: Potential Roles in Lysosomal Function and Neurodegenerative Diseases." Current Pharmaceutical Design 24.23 (2018): 2668-2674.
- Settembre, C., et al. "A lysosome-to-nucleus signalling mechanism senses and regulates the lysosome via mTOR and TFEB." The EMBO journal 31.5 (2012): 1095-1108.
- Cang, C., et al. "TMEM175 is a lysosomal K+ channel that regulates lysosomal function.
- Lee, J. H., et al. "Lysosomal storage diseases: The horizon of gene therapy." Journal of genetics and genomics 44.1 (2017): 25-40.
- Lee, M., et al. "Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175." Journal of the American Chemical Society (2024).
- Teixeira-Duarte, C., et al. "Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel." Frontiers in Microbiology 12 (2021): 643802.
-
YouTube. "Developing an in vitro Tl+ flux assay for potassium channel agonist identification." YouTube, [Link]
-
Molecular Devices. "A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening." Molecular Devices, [Link]
- Weaver, C. D. "Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters." Methods in Molecular Biology 1684 (2018): 105-114.
- Jinn, S., et al. "TMEM175 deficiency impairs lysosomal and mitochondrial function and increases α-synuclein aggregation." Proceedings of the National Academy of Sciences 114.9 (2017): 2389-2394.
-
Assay Genie. "GenieHTS Potassium Ion Channel Assay Kit." Assay Genie, [Link]
-
BMG LABTECH. "Adaptation of a potassium channel assay to enable easier high throughput screening." BMG LABTECH, [Link]
-
UK Research and Innovation. "Lysosomal function in neuronal development and synaptic activity." UKRI, [Link]
- Harlan, J. E., et al. "Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells." STAR Protocols 1.3 (2020): 100156.
-
ResearchGate. "Diagram of high-throughput screening methods." ResearchGate, [Link]
-
SB Drug Discovery. "A Multi-Platform Approach to TMEM175 Drug Discovery." SB Drug Discovery, [Link]
-
ResearchGate. "Can you do an inverted acma ion flux assay?" ResearchGate, [Link]
- Wehri, E., et al. "Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1." ASSAY and Drug Development Technologies 12.1 (2014): 35-45.
- Re-gan, C., et al. "Imaging lysosomal enzyme activity in live cells using self-quenched substrates." Cytoskeleton 71.9 (2014): 520-530.
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Protocol for Whole-Cell Patch-Clamp Characterization of 2-Phenylpyridin-4-amine hydrochloride
An Application Note for Drug Development Professionals
Abstract
The manual whole-cell patch-clamp technique remains the definitive method for accurately assessing the interaction of novel chemical entities with ion channels.[1][2] This application note provides a comprehensive, field-tested protocol for characterizing the electrophysiological effects of 2-Phenylpyridin-4-amine hydrochloride. Given its structural similarity to 4-aminopyridine, a known potassium channel blocker, this protocol is specifically optimized for investigating voltage-gated potassium (Kv) channels, using a cell line stably expressing the human Kv1.3 channel as a model system. We detail every critical step, from cell preparation and solution formulation to data acquisition and quality control, explaining the scientific rationale behind each procedural choice. This guide is designed to equip researchers with a robust framework to determine the potency, kinetics, and voltage-dependence of the compound's effects, ensuring high-fidelity, reproducible data for drug discovery and safety pharmacology programs.
Scientific Principles and Rationale
The whole-cell patch-clamp configuration provides complete electrical and molecular access to the cell's interior by rupturing a small patch of the cell membrane.[3] This allows for precise control of the membrane potential (voltage-clamp) while measuring the resulting ionic currents that flow through the cell's ion channels.[4][5] By "clamping" the voltage, we can isolate the activity of voltage-gated channels and observe how a compound like this compound modifies their function.
Hypothesized Target: Voltage-Gated Potassium (Kv) Channels
The compound this compound is a structural analog of aminopyridines, which are classic antagonists of Kv channels. Therefore, this protocol is designed around the hypothesis that the compound will modulate potassium currents. We use the Kv1.3 channel as a representative target due to its well-characterized biophysics and role in various physiological processes, including immune responses.[6][7][8]
Materials and Reagents
Cell Line
-
HEK293 (Human Embryonic Kidney) cells stably expressing the human Kv1.3 channel (hKv1.3).
-
Rationale: HEK293 cells have low endogenous channel expression, providing a clean background for studying the specific channel of interest. Stable expression ensures consistent channel density across experiments.
-
Key Equipment
A standard patch-clamp rig is required, including:
-
Inverted microscope with high-magnification optics.[9]
-
Anti-vibration air table.
-
Faraday cage to shield from electrical noise.[10]
-
Micromanipulator with <1 µm resolution.[11]
-
Patch-clamp amplifier (e.g., Axopatch 200B).
-
Data acquisition interface (e.g., Digidata 1550) and software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pipette fabrication.
-
Microelectrode puller and microforge for fire-polishing.
Solutions and Compound Preparation
All solutions must be prepared with ultrapure water and filtered through a 0.22 µm filter before use to prevent pipette clogging.[3][10]
| Table 1: Composition of Recording Solutions | ||
| Component | Extracellular Solution (mM) | Intracellular (Pipette) Solution (mM) |
| K-Gluconate | - | 115 |
| KCl | 5 | 20 |
| NaCl | 145 | 4 |
| MgCl₂ | 1 | 2 |
| CaCl₂ | 2 | - |
| HEPES | 10 | 10 |
| D-Glucose | 10 | - |
| EGTA | - | 10 |
| Mg-ATP | - | 4 |
| Na₂-GTP | - | 0.3 |
| pH | 7.4 (with NaOH) | 7.2 (with KOH) |
| Osmolarity (mOsm) | ~310-320 | ~290-300 |
-
Rationale for Solution Composition:
-
Extracellular: Mimics physiological conditions. Divalent cations (Ca²⁺ and Mg²⁺) are crucial for cell health and seal formation.
-
Intracellular: The primary charge carrier is K⁺ to match the intracellular environment.[12] K-Gluconate is used instead of KCl to maintain a low intracellular Cl⁻ concentration, preventing contamination from chloride currents.[12] EGTA chelates intracellular calcium, while ATP and GTP provide energy to maintain cellular processes and prevent current rundown.[12][13] The slightly lower osmolarity of the intracellular solution facilitates the formation of a high-resistance seal.[12]
-
Test Compound Stock
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock into the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.
Experimental Workflow
The entire process, from cell approach to data acquisition, requires precision and stability. The following diagram outlines the core workflow for establishing a recording.
Caption: Example voltage steps for an I-V protocol.
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at -80 mV.
-
Apply a series of 200 ms depolarizing steps from -60 mV to +60 mV in 10 mV increments. [14] * Record the resulting outward potassium currents. This establishes a baseline of channel activity.
-
-
Compound Application:
-
Perfuse the recording chamber with the extracellular solution containing the lowest concentration of this compound.
-
Wait for the effect to reach a steady state (typically 2-5 minutes).
-
Repeat the I-V protocol.
-
Perform a washout with the control extracellular solution to check for reversibility.
-
Repeat this process for increasing concentrations of the compound to generate a concentration-response curve.
-
Data Analysis and Interpretation
-
Measure Peak Current: For each voltage step, measure the peak amplitude of the outward current (in picoamperes, pA).
-
Calculate Percent Inhibition: For each concentration and voltage, calculate the inhibition using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100
-
Generate I-V Plots: Plot the peak current amplitude against the test potential for control and drug conditions. A channel blocker will cause a downward shift in the curve.
-
Concentration-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit this data to a Hill equation to determine the IC₅₀ (the concentration at which the compound produces 50% inhibition).
Troubleshooting Common Issues
| Table 3: Troubleshooting Guide | ||
| Problem | Possible Cause(s) | Solution(s) |
| Inability to Form GΩ Seal | 1. Dirty pipette tip. [15] 2. Unhealthy cells. 3. Incorrect pipette resistance (<4 MΩ or >8 MΩ). [3] | 1. Ensure solutions are filtered and positive pressure is maintained. [10][15] 2. Use a healthy, low-passage cell culture. 3. Adjust puller settings to achieve optimal resistance. |
| Noisy Recording | 1. Poor electrical grounding. 2. Bubbles in bath or pipette. 3. Low seal resistance. | 1. Check all grounding points and ensure the Faraday cage is closed. [10] 2. Remove bubbles carefully. 3. Discard the cell and attempt a new recording. |
| Losing the Seal / Recording | 1. Mechanical instability (drift). [9] 2. Excessive suction during break-in. 3. Cell death. | 1. Ensure the rig is stable and manipulators are secure. 2. Apply minimal, brief suction to go whole-cell. 3. Monitor holding current and membrane resistance; discard if unstable. |
| Current "Rundown" | 1. Depletion of essential intracellular components (e.g., ATP). 2. Channel instability over time. | 1. Ensure ATP/GTP are included in the intracellular solution. [12] 2. Perform baseline recordings quickly and monitor a time-matched vehicle control. |
References
-
Scientifica. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. [Link]
-
G23 Instruments. Troubleshooting patch clamping. [Link]
-
Fromherz, P., et al. (2001). Cell-Transistor Coupling: Investigation of Potassium Currents Recorded with p- and n-Channel FETs. Biophysical Journal. [Link]
-
Smith, A. S., et al. (2022). Quality Control Criteria for Automated Patch Clamp. ResearchGate. [Link]
-
University of Bristol. Whole-cell patch clamp protocol. [Link]
-
Ye, Z., et al. (2017). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PMC. [Link]
-
Luo, J., et al. (2015). Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. PMC. [Link]
-
Current Protocols in Neuroscience. (2001). Whole-Cell Voltage Clamp Recording. [Link]
-
EPFL. Kv1.3 - Channelpedia. [Link]
-
Glatzer, G. C., et al. (2012). Kv1.3 channels regulate synaptic transmission in the nucleus of solitary tract. PMC. [Link]
-
Nguyen, H. M., et al. (2017). The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo. PMC. [Link]
-
Scientifica. (2017). Electrophysiology: What goes on the inside?. [Link]
-
Blue Brain Project. Whole Cell Patch Clamp Protocol. [Link]
-
Eddlestone, R., et al. (2021). Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism. PMC. [Link]
-
Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]
-
Scientifica. (2024). Overcoming the Challenges of Patch Clamping: Webinar with Scientifica. [Link]
-
Kodirov, S. A. (2023). Whole-cell patch-clamp recording and parameters. PMC. [Link]
-
Henley, C. Voltage Clamp – Introduction to Neuroscience. [Link]
-
Chen, X., et al. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology. [Link]
-
Wikipedia. Voltage clamp. [Link]
-
University of Queensland. Voltage Clamp – Foundations of Neuroscience. [Link]
-
Thoreson, W. B. & Krizaj, D. (2013). Whole-Cell Patch-Clamp Recording. ResearchGate. [Link]
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Application Notes and Protocols for the In Vivo Dosing and Administration of 2-Phenylpyridin-4-amine Hydrochloride
Abstract
This document provides a comprehensive technical guide for the preclinical in vivo administration of 2-Phenylpyridin-4-amine hydrochloride (CAS: 1187930-29-5). The phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including roles as inhibitors of pro-inflammatory cytokines and as anticancer agents.[1][2][3] Given the limited publicly available in vivo data for this specific hydrochloride salt, this guide establishes a foundational methodology based on established pharmacological principles and the known properties of structurally related molecules. We detail critical considerations for handling, vehicle selection, formulation, and administration via common preclinical routes. The protocols herein are designed as self-validating systems, emphasizing the inclusion of essential control groups and preliminary dose-ranging studies to ensure experimental robustness and data integrity.
Compound Characterization and Safe Handling
Before any in vivo work commences, a thorough understanding of the compound's properties and associated hazards is paramount. The hydrochloride salt form is intentionally used to improve aqueous solubility over the free base.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1187930-29-5 | [4] |
| Molecular Formula | C₁₁H₁₁ClN₂ | [4] |
| Molecular Weight | 206.67 g/mol | [4] |
| Free Base Name | 2-Phenylpyridin-4-amine | [5] |
| Free Base CAS | 21203-86-1 | [5] |
| Free Base M.W. | 170.21 g/mol | [5][6] |
Safety, Handling, and Storage
Trustworthiness through Safety: Adherence to safety protocols is the first step in a validatable experiment. The hazard profile for the free base provides a conservative basis for handling the hydrochloride salt.
GHS Hazard Summary (Based on 2-Phenylpyridin-4-amine and related structures): [5][6][7]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing and Aliquoting: Handle the dry powder form of this compound exclusively within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation.
-
Spill Management: Have a spill kit ready. Clean spills promptly according to your institution's environmental health and safety (EHS) guidelines.
Storage and Stability:
-
Compound Powder: Store in a tightly sealed container in a cool, dry, and dark environment.
-
Formulations: It is best practice to prepare solutions fresh daily for in vivo experiments. If storage is unavoidable, solutions should be filter-sterilized (0.22 µm), protected from light, and stored at 2-8°C. A stability study should be performed to validate any extended storage. The stability of related compounds can be pH-dependent.[8]
Formulation and Vehicle Selection: The Scientific Rationale
Recommended Vehicles
For a hydrochloride salt, an aqueous-based vehicle is the logical starting point. Only if solubility proves insufficient should a co-solvent or suspension be considered.
| Vehicle | Primary Use | Suitability for Routes | Rationale & Considerations |
| Sterile 0.9% Saline | Preferred vehicle | IV, IP, SC, PO | Isotonic and biocompatible, minimizing irritation at the injection site. The first choice for parenteral routes.[11] |
| Sterile Water for Injection | Alternative aqueous vehicle | PO, IP, SC | Suitable for most routes, but not ideal for IV bolus injections as it is hypotonic. |
| 5% Dextrose in Water (D5W) | Alternative for IV | IV | Isotonic vehicle, can sometimes improve the stability of acid salts. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | Suspension | PO | For compounds with poor aqueous solubility. Forms a low-viscosity suspension. Not suitable for IV administration.[9][10] |
| 5-10% DMSO in Saline | Co-solvent system | IP, SC, PO | Use only if necessary to achieve solubility. CRITICAL: DMSO can have its own biological effects and toxicity.[9][10] A matching vehicle control group is mandatory. Not recommended for IV. |
Protocol: Benchtop Solubility Assessment
Validating Your Formulation: Before preparing a large batch for in vivo studies, perform a small-scale test to confirm solubility and determine the maximum practical concentration.
-
Preparation: Weigh 2-5 mg of this compound into a clear glass vial.
-
Vehicle Addition: Add the chosen vehicle (e.g., 0.9% Saline) incrementally using a calibrated pipette. Start with a volume calculated to achieve a high concentration (e.g., 20 mg/mL).
-
Solubilization: Vortex the vial for 30-60 seconds after each addition. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Observation: Visually inspect the solution against a dark background. A complete solution should be free of any visible particulates.
-
Determination: Continue adding vehicle until the compound is fully dissolved. Calculate the final concentration (mg/mL). This is your working solubility limit for that vehicle.
In Vivo Dosing and Administration Protocols
The following protocols are generalized for common rodent models (e.g., mice). All procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC).
Prerequisite: The Dose-Ranging Study
Authoritative Grounding: In the absence of published toxicity data (e.g., an LD₅₀ value), conducting a dose-ranging study to determine the Maximum Tolerated Dose (MTD) is a mandatory first step. This ensures animal welfare and establishes a safe and relevant dose range for subsequent efficacy studies.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Protocol: Oral Gavage (PO) Administration
-
Dose Calculation: Calculate the required volume for each animal:
-
Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
-
-
Animal Handling: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert it gently into the side of the mouth, pass it over the tongue, and advance it down the esophagus. Do not force the needle.
-
Administration: Once the needle is in place, dispense the calculated volume slowly and smoothly.
-
Post-Administration: Remove the needle and return the animal to its cage. Observe for any signs of distress.
-
Expert Tip: Maximum gavage volume for a mouse is typically ~10 mL/kg.
-
Protocol: Intraperitoneal (IP) Injection
-
Dose Calculation: Use the same formula as for oral gavage.
-
Animal Handling: Restrain the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Needle Insertion: Use a 25-27 gauge needle. Insert it at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Aspiration & Injection: Gently pull back on the plunger to ensure no fluid (urine, blood) is drawn. If clear, inject the solution.
-
Expert Tip: Maximum IP injection volume for a mouse is typically ~10 mL/kg.
-
Protocol: Intravenous (IV) Injection (Tail Vein)
-
Dose Calculation: Use the same formula. IV formulations must be sterile, particle-free solutions.
-
Animal Preparation: Place the mouse in a suitable restrainer. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making them more visible.
-
Vein Identification: Identify one of the two lateral tail veins.
-
Needle Insertion: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle (bevel up) into the vein at a shallow angle.
-
Administration: A successful insertion is often indicated by a small flash of blood in the needle hub. Inject the solution slowly and steadily. If significant resistance or swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
Expert Tip: Maximum IV bolus volume for a mouse is typically ~5 mL/kg.
-
The Self-Validating System: Mandatory Control Groups
To ensure that any observed biological effect is due to this compound and not the vehicle or the experimental procedure, the inclusion of proper control groups is non-negotiable.
Caption: Essential experimental group design for in vivo studies.
-
Naive Control: Animals that receive no handling or treatment. Establishes a baseline for normal physiology.
-
Vehicle Control: Animals that receive the exact same volume and formulation of the vehicle (e.g., saline, or 5% DMSO in saline) as the treatment groups, administered via the same route. This is the most critical control for isolating the compound's specific effects.[9][10]
Conclusion
This compound belongs to a class of compounds with significant research interest. While specific in vivo protocols for this molecule are not widely published, this guide provides the necessary framework to design and execute scientifically rigorous preclinical studies. By prioritizing safety, conducting thorough solubility and dose-ranging assessments, and employing a self-validating experimental design with appropriate vehicle controls, researchers can confidently investigate the in vivo pharmacodynamics and efficacy of this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762833, 2-Phenylpyridin-4-amine. PubChem. [Link]
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Ribeiro, V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Application Notes: Investigating 2-PPA as a Putative α2δ Ligand in Neuronal Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The α2δ (alpha-2-delta) proteins are auxiliary subunits of voltage-gated calcium channels (VGCCs), which are critical for neuronal signaling.[1] These subunits play a crucial role in the trafficking and cell surface expression of the pore-forming α1 subunit of VGCCs, thereby modulating calcium influx in response to membrane depolarization.[2] The α2δ-1 subunit, in particular, has been identified as a key therapeutic target for a class of drugs known as gabapentinoids (e.g., gabapentin, pregabalin), which are widely prescribed for neuropathic pain and epilepsy.[1][3] These ligands are thought to exert their effects not by directly blocking the channel, but by binding to the α2δ-1 subunit and disrupting its anterograde trafficking to presynaptic terminals. This leads to a reduced number of functional VGCCs at the cell surface, attenuating neurotransmitter release and neuronal hyperexcitability.[1][4]
2-Propylpentanoic acid (2-PPA) is a compound whose mechanism of action in neuronal systems warrants detailed investigation. These application notes provide a comprehensive experimental framework to test the hypothesis that 2-PPA functions as an α2δ ligand. By employing differentiated neuronal cell lines, researchers can create a robust and reproducible in vitro system to dissect the molecular and cellular effects of 2-PPA. The following protocols are designed to be a self-validating system, assessing the compound's effect on the target's cellular localization, its impact on downstream calcium signaling, and its functional consequences on neuronal morphology.
Principle of the Method
The central hypothesis is that 2-PPA binds to the α2δ-1 subunit of VGCCs, which in turn reduces the trafficking and cell surface expression of the channel complex. This leads to a measurable decrease in depolarization-induced calcium influx and may subsequently alter neuronal phenotypes, such as neurite outgrowth. This guide details three core experimental modules to test this hypothesis:
-
Quantification of α2δ-1 Subunit Surface Expression: Directly measures the effect of 2-PPA on the localization of the target protein using immunocytochemistry and flow cytometry.
-
Functional Assessment of Calcium Influx: Measures changes in intracellular calcium concentration ([Ca2+]i) following membrane depolarization to determine the functional consequence of altered VGCC expression.
-
Phenotypic Neurite Outgrowth Assay: Assesses the downstream impact of modulating calcium signaling on neuronal morphology, a key indicator of neuronal health and development.[5]
Mechanism of Action: The α2δ Ligand Hypothesis
Voltage-gated calcium channels are heteromeric protein complexes. The α2δ subunit is essential for the proper trafficking of the pore-forming α1 subunit to the plasma membrane.[2] In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is often upregulated, contributing to neuronal hyperexcitability.[1] Ligands like gabapentin and pregabalin bind to α2δ-1, which is thought to interfere with the forward trafficking of the entire VGCC complex, reducing its density at presynaptic terminals.[1] This leads to diminished calcium influx upon arrival of an action potential, thereby dampening the release of excitatory neurotransmitters.
Caption: A comprehensive workflow for investigating 2-PPA.
Protocol 2: Analysis of α2δ-1 Surface Expression by Immunocytochemistry (ICC)
This protocol allows for the visualization and relative quantification of α2δ-1 protein on the cell surface versus the total cellular pool.
-
Cell Preparation:
-
Culture and differentiate SH-SY5Y cells on glass coverslips as described in Protocol 1.
-
Treat cells with vehicle control and varying concentrations of 2-PPA for 24-48 hours.
-
-
Surface Protein Labeling (Non-Permeabilized):
-
Place cells on ice and perform all subsequent steps at 4°C to prevent membrane internalization.
-
Wash cells gently three times with ice-cold PBS.
-
Block non-specific binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody targeting an extracellular epitope of α2δ-1 for 1 hour.
-
Wash three times with ice-cold PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour in the dark.
-
-
Fixation and Permeabilization:
-
Total Protein Labeling:
-
Block again with 5% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a total protein (e.g., β-Actin) or an intracellular epitope of α2δ-1 using a different host species than the surface antibody.
-
Wash and incubate with a corresponding secondary antibody conjugated to a different fluorophore.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope. Quantify the fluorescence intensity of the surface signal relative to the total protein signal.
-
Alternative High-Throughput Method: Flow cytometry can also be used to quantify surface protein levels. [8][9]In this method, live, non-permeabilized cells are stained with the primary antibody for the extracellular epitope, followed by a fluorescent secondary antibody, and then analyzed. [10]A parallel sample is fixed and permeabilized to stain for total protein, allowing for a ratiometric comparison. [9]
Protocol 3: Functional Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium ([Ca2+]i) in response to depolarization, providing a functional readout of VGCC activity.
-
Cell Preparation and Dye Loading:
-
Seed and differentiate SH-SY5Y cells on glass-bottom imaging dishes.
-
Treat with vehicle or 2-PPA for 24-48 hours.
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. [11] * Wash cells once with loading buffer.
-
Incubate cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark. [12] * Wash cells twice with imaging buffer and allow them to de-esterify the dye for an additional 30 minutes at room temperature. [13]
-
-
Imaging and Stimulation:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
To induce depolarization and open VGCCs, perfuse the cells with a high-potassium buffer (e.g., HBSS where NaCl is replaced with an equimolar concentration of KCl). This stimulation triggers calcium influx through active VGCCs. [14][15] * Continue recording the ratiometric signal for several minutes to capture the peak and subsequent decay of the calcium transient.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.
-
Calculate the peak change in the 340/380 ratio (ΔRatio) upon stimulation for both control and 2-PPA-treated cells. A reduction in the ΔRatio in 2-PPA-treated cells indicates decreased VGCC-mediated calcium influx.
-
Protocol 4: Neurite Outgrowth Quantification
This assay provides a phenotypic readout of how 2-PPA might affect neuronal development and connectivity. [16]
-
Cell Culture and Treatment:
-
Seed Neuro-2a (N2a) or SH-SY5Y cells at low density on coated plates to allow for clear visualization of individual cells and their processes.
-
Induce differentiation as appropriate for the cell line (e.g., low serum and/or retinoic acid for N2a cells). [17] * Simultaneously, begin treatment with vehicle control and a range of 2-PPA concentrations.
-
-
Imaging:
-
After a set period (e.g., 48-72 hours), fix the cells with 4% PFA. [18] * Permeabilize and stain for a neuronal marker like β-III Tubulin to clearly visualize neurites, and a nuclear counterstain like DAPI.
-
Acquire images using a high-content imaging system or a standard fluorescence microscope.
-
-
Quantification:
-
Use an automated image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or commercial software) to quantify key parameters. [19] * Measure the total neurite length per neuron, the number of neurite branch points, and the percentage of cells bearing neurites longer than a defined threshold (e.g., twice the diameter of the cell body).
-
Data Presentation and Expected Outcomes
The data gathered from these protocols can be used to build a comprehensive profile of 2-PPA's activity. A successful outcome supporting the α2δ ligand hypothesis would show a dose-dependent effect across all assays.
| Assay | Parameter Measured | Vehicle Control (Expected Result) | 2-PPA Treated (Hypothesized Result) |
| α2δ-1 Surface Expression | Ratio of Surface / Total α2δ-1 Fluorescence | High ratio, indicating significant surface localization. | Dose-dependent decrease in the ratio. |
| Calcium Imaging | Peak ΔRatio (F340/F380) upon KCl stimulation | Robust increase in intracellular Ca2+. | Dose-dependent attenuation of the Ca2+ peak. |
| Neurite Outgrowth | Mean Total Neurite Length per Neuron (μm) | Baseline level of neurite extension. | Significant alteration (increase or decrease) in neurite length. |
Conclusion
This collection of protocols provides a robust, multi-faceted approach to investigate the activity of 2-PPA in neuronal cell lines, specifically testing its potential as a modulator of the VGCC α2δ-1 subunit. By integrating molecular, functional, and phenotypic assays, researchers can build a strong, evidence-based understanding of the compound's mechanism of action. The self-validating nature of this workflow—whereby an effect on the molecular target (α2δ-1 trafficking) is shown to correlate with a functional outcome (calcium influx) and a phenotypic change (neurite outgrowth)—ensures a high degree of scientific rigor and confidence in the resulting data. These methods are foundational for the preclinical evaluation of novel compounds targeting neuronal calcium signaling pathways.
References
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Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]
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iGEM Tuebingen 2018. (2018). Differentiation Protocol for SHSY5Y. Retrieved from [Link]
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Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. Retrieved from [Link]
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Ghaffari, F., et al. (2020). Differentiation of SH-SY5Y neuronal cells with All-trans-retinoic acid. Mendeley Data, V1. Retrieved from [Link]
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Columbia University. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators. Retrieved from [Link]
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ResearchGate. (n.d.). Differentiation of SH-SY5Y cells treated with retinoic acid (RA) under different culture conditions. Retrieved from [Link]
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Shipley, M. M., et al. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193. Retrieved from [Link]
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Taylor, C. W., et al. (2003). Mechanistic and functional changes in Ca2+ entry after retinoic acid-induced differentiation of neuroblastoma cells. Biochemical Journal, 375(Pt 3), 625–631. Retrieved from [Link]
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Bio-protocol. (n.d.). Neurite outgrowth assay. Retrieved from [Link]
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Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
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Cyprotex. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]
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JoVE. (2014). Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. Retrieved from [Link]
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PubMed. (n.d.). Immunocytochemistry and quantification of protein colocalization in cultured neurons. Retrieved from [Link]
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National Institutes of Health (NIH). (2014). Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. Retrieved from [Link]
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ResearchGate. (n.d.). The measurement of neurite outgrowth in Neuro2A cells. Retrieved from [Link]
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bit.bio. (n.d.). Immunocytochemistry staining for ioMotor Neurons. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Immunocytochemistry: Human Neural Stem Cells. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Flow Cytometry Protein Quantification. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Flow Cytometry Protocol: Cell Surface Marker Staining. Retrieved from [Link]
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PubMed. (n.d.). Two distinct modulatory effects on calcium channels in adult rat sensory neurons. Retrieved from [Link]
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PubMed. (n.d.). Neuronal input triggers Ca2+ influx through AMPA receptors and voltage-gated Ca2+ channels in oligodendrocytes. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Retrieved from [Link]
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PubMed. (n.d.). AMPA Induced Ca2+ Influx in Motor Neurons Occurs Through Voltage Gated Ca2+ Channel and Ca2+ Permeable AMPA Receptor. Retrieved from [Link]
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Frontiers. (n.d.). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Retrieved from [Link]
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National Institutes of Health (NIH). (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Retrieved from [Link]
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bioRxiv. (2019). Presynaptic α2δ subunits are key organizers of glutamatergic synapses. Retrieved from [Link]
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Frontiers. (n.d.). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Neuronal input triggers Ca2+ influx through AMPA receptors and voltage-gated Ca2+ channels in oligodendrocytes. Retrieved from [Link]
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Application Note: Protocol for the Dissolution of 2-Phenylpyridin-4-amine hydrochloride for Research Applications
Abstract
This document provides a comprehensive guide for the effective dissolution of 2-Phenylpyridin-4-amine hydrochloride (CAS: 1187930-29-5), a key compound in various research and drug development pipelines. Proper solubilization is critical for ensuring experimental reproducibility, accuracy, and the biological activity of the compound. This guide details the physicochemical properties of the compound, offers a rationale for solvent selection, and provides validated, step-by-step protocols for preparing stock and working solutions for both in vitro and in vivo applications.
Introduction and Physicochemical Profile
2-Phenylpyridin-4-amine and its hydrochloride salt are heterocyclic amine compounds of interest in medicinal chemistry and chemical biology. The hydrochloride salt form is generally utilized to improve aqueous solubility and stability compared to the free base. However, achieving a stable, homogenous solution at the desired concentration requires careful consideration of the compound's properties and the intended experimental system.
The key to a successful dissolution protocol lies in understanding the compound's fundamental characteristics. As a hydrochloride salt of an amine, its solubility in aqueous media is expected to be pH-dependent. In acidic to neutral conditions, the amine group is protonated, enhancing its interaction with polar solvents like water. In basic conditions, it may convert to the less soluble free base form, potentially leading to precipitation.
Table 1: Physicochemical Properties of 2-Phenylpyridin-4-amine and its Hydrochloride Salt
| Property | 2-Phenylpyridin-4-amine (Free Base) | This compound |
| IUPAC Name | 2-phenylpyridin-4-amine[1] | 2-phenylpyridin-4-amine;hydrochloride |
| CAS Number | 21203-86-1[1] | 1187930-29-5[2] |
| Molecular Formula | C₁₁H₁₀N₂[1] | C₁₁H₁₁ClN₂[2] |
| Molecular Weight | 170.21 g/mol [1] | 206.67 g/mol [2] |
| Appearance | Solid (form may vary) | Solid (typically crystalline powder) |
Critical Safety & Handling Information
Before proceeding, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier. The free base form (2-Phenylpyridin-4-amine) is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye damage (H318)[1]
-
Harmful if inhaled (H332)[1]
Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All weighing and handling of the solid compound should be performed in a certified chemical fume hood.
Principles of Solvent Selection
The choice of solvent is the most critical factor in preparing a stable and usable solution. The decision should be based on the required concentration and the tolerance of the downstream experimental assay to the solvent.
Dimethyl Sulfoxide (DMSO) - The Primary Recommendation
For most in vitro biological assays, anhydrous, high-purity DMSO is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, including those with poor aqueous solubility.[3]
-
Expertise & Rationale: Many heterocyclic compounds, even as salts, can be challenging to dissolve directly in aqueous buffers at high concentrations.[4] Preparing a high-concentration stock in DMSO (e.g., 10-50 mM) provides a versatile starting point. This stock can then be serially diluted into aqueous buffers for the final assay, ensuring the final DMSO concentration is non-toxic to the cells or enzyme system (typically <0.5%, and ideally <0.1%).
Aqueous Buffers (e.g., PBS, HCl)
Direct dissolution in aqueous buffers is possible but may be limited by the compound's intrinsic solubility.
-
Expertise & Rationale: As a hydrochloride salt, the compound's solubility is enhanced in acidic conditions.[5][6] If an organic co-solvent is not permissible, attempting to dissolve the compound in a slightly acidic buffer or a dilute HCl solution (e.g., 0.1 M HCl) followed by neutralization is a viable strategy. For general use, Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 is a common choice, but solubility must be empirically determined and may be lower than in DMSO.[7]
Ethanol
Ethanol can also serve as a solvent for many organic compounds.[4]
-
Expertise & Rationale: While effective, ethanol can be more volatile than DMSO and may have different effects on cell viability or protein stability depending on the final concentration. It is a suitable alternative if DMSO is incompatible with the assay, but its use requires careful validation.
Caption: Decision diagram for selecting the optimal solvent.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for many screening applications.
Materials:
-
This compound (MW: 206.67 g/mol )
-
High-purity, anhydrous DMSO (Biotechnology or cell culture grade)
-
Calibrated analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tube (amber or covered in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × (1 mL / 1000 mL/L) × 206.67 g/mol × 1000 mg/g
-
Mass = 2.067 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out ~2.07 mg of this compound into a tared microcentrifuge tube. Record the exact mass.
-
Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO to add to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 206.67 ( g/mol )] × 1,000,000 (µL/mol) / 10 (mmol/L)
-
Example: If you weighed 2.10 mg, you would add (2.10 / 206.67) * 100,000 = 1016 µL or 1.016 mL of DMSO.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
-
Assisted Dissolution (If Necessary):
-
Place the tube in a bath sonicator for 5-10 minutes. The cavitation energy helps break apart small aggregates.
-
If particles persist, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Caution: Do not overheat, as it may degrade the compound.
-
Vortex again and perform a final visual inspection to ensure the solution is completely clear and free of particulates.
-
Protocol: Preparation of Working Solutions
This protocol describes the serial dilution of the DMSO stock into an aqueous buffer (e.g., PBS) for a cell-based assay.
Procedure:
-
Intermediate Dilution: Perform an intermediate dilution of the 10 mM DMSO stock into your cell culture medium or assay buffer.
-
Example: To get a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of buffer).
-
-
Final Dilution: Add the intermediate solution to your experimental setup.
-
Example: To achieve a final concentration of 1 µM in a 1 mL final assay volume, add 10 µL of the 100 µM intermediate solution to 990 µL of the cell suspension or reaction mixture.
-
-
Trustworthiness Check: This two-step dilution process is critical. Adding a small volume of highly concentrated DMSO stock directly to a large aqueous volume can cause localized supersaturation and immediate precipitation. Serial dilution mitigates this risk. Always prepare fresh working solutions for each experiment from the frozen stock.
Solution Storage and Stability
-
Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use volumes in amber tubes and store desiccated at -20°C or -80°C for long-term stability. This prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture, causing precipitation.
-
Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh on the day of the experiment. Do not store aqueous dilutions.
-
Validation: Upon thawing a stock aliquot, always warm it to room temperature and vortex to re-dissolve any compound that may have precipitated at low temperatures. Visually inspect for clarity before use.
Troubleshooting
| Problem | Potential Cause & Solution |
| Compound will not dissolve in DMSO | Incomplete Dissolution: Ensure adequate vortexing/sonication. Moisture Contamination: Use fresh, anhydrous DMSO. Water in DMSO can lower its solvating power for hydrophobic compounds. |
| Precipitation upon dilution into aqueous buffer | Poor Aqueous Solubility: The final concentration exceeds the compound's solubility limit in the aqueous buffer. Solution: Lower the final concentration. Shock Precipitation: The concentrated DMSO stock was added too quickly or directly. Solution: Use a serial dilution method as described in Protocol 3.2. |
| Inconsistent experimental results | Compound Degradation: Repeated freeze-thaw cycles or improper storage. Solution: Use fresh aliquots for each experiment. Inaccurate Concentration: Evaporation of solvent or inaccurate initial weighing. Solution: Use tightly sealed tubes and a calibrated balance. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762833, 2-Phenylpyridin-4-amine. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109014, 2-Pyridinamine, 4-phenyl-. Available: [Link]
-
Wikipedia (n.d.). 2-Phenylpyridine. Available: [Link]
-
Politi, R., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3129. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13887, 2-Phenylpyridine. Available: [Link]
-
FooDB (n.d.). Showing Compound 2-Phenylpyridine (FDB004404). Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12403617, 2-Phenylpyrimidin-4-amine. Available: [Link]
-
LookChem (n.d.). 2-phenylpyridin-3-amine Hydrochloride. Available: [Link]
-
StackExchange (2016). Preparing a solution of hydroxylamine hydrochloride in HCl, struggling. Available: [Link]
-
Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available: [Link]
-
G-Biosciences (n.d.). Hydroxylamine·HCl. Available: [Link]
Sources
- 1. 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Troubleshooting 2-Phenylpyridin-4-amine hydrochloride experimental results
Welcome to the technical support center for 2-Phenylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with the synthesis and handling of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 2-Phenylpyridin-4-amine and its subsequent conversion to the hydrochloride salt. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming the crucial carbon-carbon bond in this molecule.
Q1: My Suzuki-Miyaura coupling reaction to form 2-Phenylpyridin-4-amine is showing low to no conversion. What are the likely causes and how can I resolve this?
Low or no conversion in the Suzuki-Miyaura coupling of an aminopyridine derivative is a frequent challenge. The primary culprits often involve the catalyst system and the unique electronic properties of the starting materials.[1]
Potential Cause 1: Catalyst Inhibition or Deactivation
The nitrogen atoms in both the pyridine ring and the 4-amino group are Lewis basic.[1] They can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1][2]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[2][3] These ligands can promote the desired catalytic cycle and minimize coordination of the substrate to the palladium center.
-
Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial catalyst inhibition.
-
Potential Cause 2: Ineffective Oxidative Addition
If you are using a chloropyridine starting material (e.g., 4-amino-2-chloropyridine), the oxidative addition step is often the rate-limiting step and can be sluggish compared to bromo- or iodo-pyridines.[3][4]
-
Solution:
-
Choice of Halide: If feasible, starting with 4-amino-2-bromopyridine or 4-amino-2-iodopyridine will significantly accelerate the oxidative addition step.
-
Optimized Catalyst System: For chloropyridines, a highly active catalyst system is essential. Combinations like Pd₂(dba)₃ with a bulky phosphine ligand are often more effective than standard catalysts like Pd(PPh₃)₄.[1]
-
Potential Cause 3: Inappropriate Base Selection
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling.[2][3] An unsuitable base can lead to poor reaction outcomes.
-
Solution:
Logical Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Q2: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?
The formation of byproducts is a common issue in Suzuki-Miyaura couplings. The most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.[1][5]
| Observed Impurity | Identification | Primary Cause(s) | Recommended Solution(s) |
| Biphenyl | Detected by GC-MS or LC-MS. | Homocoupling of phenylboronic acid, often promoted by the presence of oxygen which can re-oxidize Pd(0) to active Pd(II) species for this pathway.[4] | Rigorously degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the experiment.[2] |
| 4-Aminopyridine | Detected by GC-MS, LC-MS, or ¹H NMR. | Protodeboronation of the boronic acid followed by reaction with the starting halopyridine, or dehalogenation of the starting material.[1] This is often exacerbated by excess water or protic solvents. | Ensure all reagents and solvents are anhydrous. Use a fresh, high-quality boronic acid or consider using a boronate ester which can be more stable.[2] |
Q3: My 2-Phenylpyridin-4-amine free base appears pure, but I'm having trouble forming and isolating the hydrochloride salt. What should I do?
The conversion of the free base to its hydrochloride salt is generally straightforward, but issues can arise with precipitation, purity, and handling.
Potential Issue 1: Incomplete Precipitation or Oily Product
-
Solution:
-
Solvent Choice: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethanol, or ethyl acetate.[6]
-
Anhydrous Conditions: Ensure you are using a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or isopropanol). The presence of water can sometimes lead to the formation of hydrates or oils.
-
Temperature Control: Cooling the solution after the addition of HCl can promote crystallization.
-
Potential Issue 2: Discolored Product
-
Solution:
-
Purification of the Free Base: The discoloration of the hydrochloride salt often originates from impurities in the free base. Ensure the 2-Phenylpyridin-4-amine is thoroughly purified by column chromatography or recrystallization before salt formation.
-
Charcoal Treatment: If the free base solution is colored before adding HCl, a charcoal treatment can sometimes remove colored impurities.
-
II. Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for this compound?
-
It is advisable to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a cool temperature (-20°C is recommended for long-term stability) and protected from light.[7] The hydrochloride salt is likely hygroscopic.
-
-
What are the key safety precautions when handling this compound?
-
2-Phenylpyridin-4-amine is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
How can I confirm the identity and purity of my final product?
-
The identity of this compound should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry. Purity should be assessed by HPLC. The protonation of the pyridine nitrogen will cause a downfield shift of the adjacent protons in the ¹H NMR spectrum compared to the free base.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpyridin-4-amine via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aminopyridines.[1]
Materials:
-
4-Amino-2-bromopyridine (or 4-amino-2-chloropyridine)
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add 4-amino-2-bromopyridine (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point).
Protocol 2: Formation of this compound
Materials:
-
Purified 2-Phenylpyridin-4-amine
-
Anhydrous solvent (e.g., isopropanol, ethyl acetate)
-
Hydrogen chloride solution (e.g., 2 M solution in diethyl ether or isopropanol)
Procedure:
-
Dissolve the purified 2-Phenylpyridin-4-amine in a minimal amount of anhydrous isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (1.1 equivalents) dropwise with stirring.
-
A precipitate should form. If not, you can try adding a non-polar solvent like hexanes to induce precipitation.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, washing with a small amount of cold isopropanol and then with diethyl ether.
-
Dry the solid under high vacuum to obtain this compound as a solid.
IV. Characterization Data
Expected Spectroscopic Data for 2-Phenylpyridine (Free Base Analog for Comparison)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.60-8.80 (m, 1H), 7.90-8.10 (m, 2H), 7.60-7.80 (m, 2H), 7.40-7.55 (m, 3H), 7.15-7.35 (m, 1H).[9]
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6.[9][10]
Note: For the hydrochloride salt, expect downfield shifts for the pyridine protons due to protonation of the ring nitrogen.
V. References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Retrieved from
-
Google Patents. (n.d.). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. Retrieved from
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
Sci-Hub. (n.d.). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Retrieved from
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylpyridin-4-amine. Retrieved from [Link]
-
Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. Retrieved from
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
-
PMDA. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
-
PubMed Central. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
ACS Publications. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism | Organometallics*. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 2-Phenylpyridine(1008-89-5) 13C NMR [m.chemicalbook.com]
Technical Support Center: Optimizing 2-Phenylpyridin-4-amine hydrochloride in Assays
Welcome to the technical support center for 2-Phenylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the concentration of this compound in your experiments. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter.
Introduction to this compound in Assay Development
This compound is a small molecule with potential applications in various biochemical and cell-based assays. As with any small molecule, its effective and reproducible use in assays is highly dependent on optimizing its concentration. This guide will walk you through the key considerations and troubleshooting steps to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound I should be aware of?
A1: this compound has a molecular weight of approximately 206.67 g/mol and a molecular formula of C11H11ClN2[1]. The hydrochloride salt form generally improves the aqueous solubility and stability of the parent amine compound. However, it's important to consider the potential for pH changes in your assay buffer upon addition of the dissolved compound.
Q2: How should I prepare and store stock solutions of this compound?
A2: For initial stock solutions, we recommend using a high-purity solvent in which the compound is freely soluble, such as DMSO or ethanol. For example, a 10 mM stock solution in DMSO is a common starting point. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature.
Q3: What is a good starting concentration for my assay?
A3: The optimal concentration will be assay-dependent. For initial screening, a common starting concentration is 10 µM[2]. However, we recommend performing a dose-response experiment to determine the optimal concentration range for your specific assay. A good starting point for a dose-response curve would be a serial dilution from 100 µM down to nanomolar concentrations.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides actionable solutions.
Issue 1: High Background Signal in My Assay
Q: I'm observing a high background signal in my no-target or vehicle control wells. Could the compound be the cause?
A: Yes, high background can be caused by several factors related to the compound.
-
Potential Cause 1: Intrinsic Fluorescence/Luminescence of the Compound.
-
Explanation: The phenylpyridine scaffold may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay's detection reagents.
-
Troubleshooting Steps:
-
Run a control experiment with the compound in assay buffer without any other assay components (e.g., enzyme, cells, or detection reagents).
-
Measure the signal at your assay's wavelength.
-
If a significant signal is detected, consider using a different detection modality (e.g., luminescence instead of fluorescence) or subtracting the background signal from your experimental wells.
-
-
-
Potential Cause 2: Non-specific Binding.
-
Explanation: The amine group can be protonated and interact non-specifically with negatively charged components in your assay, such as proteins or plasticware.
-
Troubleshooting Steps:
-
Incorporate a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, into your assay buffer to reduce non-specific binding.
-
Consider using low-binding microplates.
-
Optimize blocking steps, especially in cell-based assays, to prevent non-specific interactions[3].
-
-
Issue 2: Low or No Signal (Poor Potency)
Q: My compound is not showing the expected activity, even at high concentrations. What should I check?
A: A lack of activity can be due to issues with the compound's stability, solubility, or its interaction with the target in the specific assay conditions.
-
Potential Cause 1: Poor Solubility in Assay Buffer.
-
Explanation: While the hydrochloride salt improves solubility, the compound may still precipitate out of solution when diluted from a DMSO stock into an aqueous assay buffer. This is a common issue with small molecules in high-throughput screening[4].
-
Troubleshooting Steps:
-
Visually inspect the wells for any precipitation after adding the compound.
-
Determine the kinetic solubility of the compound in your assay buffer.
-
If solubility is an issue, you can try lowering the final DMSO concentration or including a solubilizing agent in your buffer. However, be mindful that these can affect your assay performance.
-
-
-
Potential Cause 2: Compound Instability.
-
Explanation: The compound may not be stable under your assay conditions (e.g., pH, temperature, incubation time).
-
Troubleshooting Steps:
-
Perform a time-course experiment to see if the compound's effect diminishes over time.
-
Assess the compound's stability by incubating it in the assay buffer for the duration of the experiment and then analyzing its integrity using methods like HPLC-MS.
-
-
Issue 3: Poor Reproducibility Between Experiments
Q: I'm seeing high variability in my results from one experiment to the next. How can I improve reproducibility?
A: Poor reproducibility is often linked to inconsistent experimental procedures or reagent handling.
-
Potential Cause 1: Inconsistent Cell Seeding or Enzyme Concentration.
-
Explanation: Variations in cell number or enzyme concentration will directly impact the assay window and the apparent potency of your compound.
-
Troubleshooting Steps:
-
Ensure consistent cell counting and seeding techniques. Use automated cell counters for better accuracy.
-
Prepare fresh enzyme dilutions for each experiment and keep them on ice.
-
Always run positive and negative controls on every plate to monitor assay performance[5].
-
-
-
Potential Cause 2: Pipetting Errors.
-
Explanation: Small volume pipetting errors during serial dilutions can lead to significant concentration inaccuracies.
-
Troubleshooting Steps:
-
Calibrate your pipettes regularly.
-
Use a multi-channel pipette for adding reagents to plates to minimize well-to-well variability.
-
Be mindful of potential air bubbles in the wells, which can interfere with absorbance or fluorescence readings[5].
-
-
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Curve for IC50/EC50 Determination
-
Prepare Compound Dilutions:
-
Create a 10-point serial dilution of this compound in 100% DMSO. Start with a high concentration (e.g., 10 mM) to achieve a final top concentration of 100 µM in the assay.
-
-
Assay Plate Setup:
-
Add your enzyme, substrate, or cells to the wells of a microplate.
-
Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. Include DMSO-only wells as a vehicle control.
-
-
Incubation:
-
Incubate the plate for the optimized duration of your assay.
-
-
Detection:
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Plot the signal versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.
-
Table 1: Recommended Starting Concentrations for Different Assay Types
| Assay Type | Recommended Starting Concentration | Key Considerations |
| Biochemical (Purified Enzyme) | 10 µM | Higher concentrations may lead to non-specific inhibition. |
| Cell-Based (Reporter Gene) | 1 - 10 µM | Higher concentrations may cause cytotoxicity. |
| Cell-Based (Phenotypic) | 0.1 - 5 µM | Monitor for off-target effects and cell viability. |
Visualizations
Workflow for Concentration Optimization
Caption: A decision tree for troubleshooting common assay issues.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Cheng, K. C., Jadhav, A., Simeonov, A., & Huang, R. (2016). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpyridin-4-amine. PubChem Compound Database. Retrieved from [Link]
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BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Wikipedia. (2023, October 29). 2-Phenylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 4-phenyl-. PubChem Compound Database. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
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NCATS NIH. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]
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Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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NCATS NIH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. Retrieved from [Link]
Sources
Technical Resource Center: Investigating the Aqueous Stability of 2-Phenylpyridin-4-amine Hydrochloride
Welcome to the technical support center for 2-Phenylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in aqueous environments. Here, we provide foundational knowledge, troubleshooting guides for common experimental issues, and validated protocols to ensure the integrity of your results.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common questions regarding the chemical nature of this compound and the basis for stability concerns.
Q1: What is this compound and what are its key structural features?
This compound is an organic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and an amine group at the 4-position.[1] The hydrochloride salt form enhances its solubility in aqueous media. The key structural features—the aromatic pyridine ring, the primary amine group, and the phenyl substituent—dictate its chemical reactivity and stability. The molecular formula for the free base is C₁₁H₁₀N₂.[1]
Q2: Why is the aqueous stability of this molecule a critical concern for experiments?
The aqueous stability is paramount because degradation can lead to a loss of the active compound, the formation of impurities, and potentially confounding experimental results. The primary amine on the pyridine ring is susceptible to several degradation pathways, particularly oxidation.[2][3] The stability of aminopyridine compounds can be significantly influenced by factors such as pH, exposure to oxygen, light, and temperature.[4][5]
Q3: What are the primary modes of degradation for aminopyridine compounds in aqueous solutions?
Based on the chemistry of aminopyridines and related aromatic amines, the following degradation pathways are of primary concern:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of colored degradation products, such as nitro or N-oxide derivatives, and potentially polymeric species.[2][3] Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation is a major degradation pathway, especially under stress conditions.[2][3]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions in pyridine derivatives.[6] This is a common issue for many nitrogen-containing aromatic compounds.
-
Hydrolysis: While the pyridine ring and the C-N bond are generally stable against hydrolysis, extreme pH conditions (highly acidic or basic) combined with elevated temperatures could potentially promote degradation. However, oxidation is typically a more significant concern for this class of molecules.[5]
Section 2: Troubleshooting Guide: Experimental Observations & Solutions
This section provides direct answers to specific experimental problems, explaining the underlying causes and offering actionable solutions.
Q1: My aqueous solution of this compound has turned yellow/brown. What is happening?
A color change is a classic indicator of oxidative degradation. The primary amine group is likely oxidizing to form chromophoric (color-absorbing) species. This process can be catalyzed by trace metal impurities, exposure to air (oxygen), and light.
-
Causality: Auto-oxidation often involves radical mechanisms, leading to a cascade of reactions that can form complex mixtures of colored products.[5] For aminopyridines, oxidation can lead to the formation of nitro derivatives or N-oxides, which are often colored.[2]
-
Solution Workflow:
-
Deoxygenate Solvent: Before preparing your solution, sparge the aqueous buffer or water with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Water: Utilize HPLC-grade or Milli-Q® water to minimize catalytic metal ion contamination.
-
Protect from Light: Prepare and store the solution in amber vials or wrap clear vials in aluminum foil.
-
Consider Antioxidants: If compatible with your experimental system, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can inhibit oxidative degradation.
-
Q2: I'm observing a progressive decrease in the concentration of my stock solution over time, confirmed by HPLC analysis. How can I prevent this?
A decrease in the parent compound concentration is a clear sign of degradation. The key is to identify the primary stress factor (pH, temperature, light, oxygen) and mitigate it.
-
Causality: The rate of degradation is often dependent on storage conditions. For instance, solutions stored at room temperature in clear vials are highly susceptible to both photodegradation and oxidation. The hydrochloride salt form is generally more stable than the free base, but instability can still occur.[2][3]
-
Troubleshooting & Prevention Protocol:
-
pH Optimization: Determine the optimal pH for stability. Prepare small batches of the solution in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the concentration over time by HPLC. Generally, a slightly acidic pH is preferable for amine salts.
-
Temperature Control: Store stock solutions frozen at -20°C or -80°C. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Headspace Minimization: When preparing aliquots, use vials that are appropriately sized to minimize the oxygen-containing headspace above the solution.
-
Q3: My HPLC analysis shows new, unexpected peaks appearing in my aged sample. How can I investigate what these are?
The appearance of new peaks strongly suggests the formation of degradation products. Identifying these is a crucial step in ensuring the validity of your experiments. A forced degradation study is the standard approach to intentionally generate and provisionally identify these degradants.[7][8]
-
Causality: Different stress conditions (acid, base, oxidation, heat, light) will generate different degradation products, providing clues to the molecule's vulnerabilities.[4] For example, peaks generated under oxidative stress are likely N-oxides or related species.[2]
-
Caption: Workflow for investigating unknown peaks via forced degradation.
Section 3: Protocols for Stability Assessment
This section provides detailed experimental procedures for preparing solutions and evaluating stability.
Protocol 3.1: Preparation of a Stable Aqueous Stock Solution
-
Solvent Preparation: Use HPLC-grade water buffered to a slightly acidic pH (e.g., pH 4-5 with a non-reactive buffer like acetate). Sparge the buffer with argon or nitrogen gas for 20-30 minutes.
-
Weighing: Accurately weigh the this compound in an environment protected from direct, bright light.
-
Dissolution: Dissolve the compound in the deoxygenated buffer to the desired concentration. Gentle sonication in a bath at room temperature can aid dissolution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulates.
-
Aliquoting & Storage: Immediately dispense the solution into single-use amber glass vials, minimizing headspace. Store aliquots at ≤ -20°C.
Protocol 3.2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile, as recommended by ICH guidelines.[4]
-
Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat 1 mL of stock solution at 60°C for 24 hours.
-
Photolytic: Expose 1 mL of stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.
-
-
Neutralization & Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV.
Protocol 3.3: Representative HPLC-UV Method for Stability Monitoring
This method provides a starting point for separating the parent compound from potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Section 4: Data Interpretation & Best Practices
Representative Stability Profile
The following table summarizes the expected stability of this compound based on the chemical principles of aminopyridines. This should be confirmed with your own experimental data.
| Condition | Expected Stability | Primary Degradation Pathway | Recommendation |
| Aqueous Solution (pH 4-5, 4°C, Dark) | High | Minimal | Recommended short-term storage. |
| Aqueous Solution (pH > 7, RT, Air) | Low to Moderate | Oxidation | Avoid basic pH; deoxygenate solvent. |
| Aqueous Solution (RT, Ambient Light) | Low | Photodegradation, Oxidation | Always protect from light. Use amber vials. |
| Solid State (RT, Dark, Dry) | Very High | None expected | Store solid compound in a desiccator. |
Best Practices for Handling and Storage
-
Always Protect from Light: Use amber glassware or foil-wrapped containers for both solids and solutions.
-
Control the Atmosphere: For maximum stability in solution, use deoxygenated solvents and store aliquots under an inert gas (argon or nitrogen).
-
Use the Salt Form: The hydrochloride salt is generally more stable and soluble in aqueous media than the free base.[2][3]
-
Prepare Fresh: For critical experiments, prepare solutions fresh from solid material on the day of use.
-
Aliquot: Store stock solutions in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
References
-
ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
Raust, J. A., Goulay-Dufaÿ, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
Rhee, S. K., Lee, I. S., & Lee, S. T. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Journal of Environmental Science and Health, Part A, 33(6), 1107-1122. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
MDPI. (n.d.). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
MDPI. (n.d.). Overview of the optimization design of the novel 2-phenylpyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Pathway. Retrieved from [Link]
-
ACS Publications. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics, 28(11), 3329-3340. Retrieved from [Link]
-
MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpyridin-4-amine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 4-phenyl-. PubChem Compound Database. Retrieved from [Link]
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- 4. onyxipca.com [onyxipca.com]
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- 8. biomedres.us [biomedres.us]
Technical Support Center: Investigating Off-Target Effects of 2-Phenylpyridin-4-amine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenylpyridin-4-amine hydrochloride. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered when investigating the off-target effects of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is 2-Phenylpyridin-4-amine and why is investigating its off-target effects important?
A1: 2-Phenylpyridin-4-amine is a small molecule belonging to the N-phenylpyridin-2-amine scaffold, a core structure found in many biologically active compounds.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[1] Derivatives of the broader phenylaminopyrimidine class, to which 2-phenylpyridin-4-amine is related, are known to act as potent kinase inhibitors.[2][3] For instance, Imatinib, a well-known cancer therapeutic, is based on a related phenylaminopyrimidine core.[1]
Investigating off-target effects is critical for several reasons:
-
Safety and Toxicity: Unintended interactions with other proteins can lead to adverse drug reactions and toxicity, a major cause of failure in clinical trials.[4][5][6] Small molecule drugs are estimated to interact with an average of 6-11 different targets.[4]
-
Mechanism of Action: A complete understanding of a compound's biological activity requires knowledge of all its interactions, both intended and unintended.[4]
-
Drug Repurposing: Identifying novel off-target interactions can reveal new therapeutic applications for existing compounds.[4]
-
Scientific Rigor: For researchers using this compound as a chemical probe, understanding its selectivity is paramount to avoid misinterpreting experimental results.[4]
Q2: My initial screen suggests this compound has off-target activity. What's my next step?
A2: The first step is to systematically characterize these potential off-target interactions. A multi-pronged approach combining computational and experimental methods is recommended.
Initial Strategy Outline:
-
Computational Prediction (In Silico): Use the chemical structure of 2-Phenylpyridin-4-amine to predict potential off-target interactions. This is a rapid and cost-effective way to generate a list of testable hypotheses.[7][8]
-
Biochemical Profiling (In Vitro): Screen the compound against a large panel of purified proteins, such as kinases, to identify direct binding interactions.
-
Cell-Based Target Engagement (In Cellulo): Confirm that the compound interacts with the predicted targets within a cellular environment.
Q3: How can I use computational methods to predict off-target effects for this compound?
A3: Computational, or in silico, methods use the two-dimensional and three-dimensional structure of your small molecule to predict its binding to a database of known protein structures.[8] These approaches are valuable for prioritizing experimental resources.[7][9]
Several machine learning and chemical similarity-based methods can be employed:
-
Similarity Ensemble Approach (SEA): This method compares the topology of your compound to a database of known ligands and their targets.[8]
-
Machine Learning Models (MLM): These models are trained on large datasets of compound-target interactions to predict the likelihood of binding.[10]
-
Cross-Pharmacology Index (XPI): This approach utilizes cross-pharmacological data from numerous small molecules to predict potential targets.[10]
These computational tools can provide a preliminary list of potential off-target candidates for further experimental validation.[8][10]
Q4: What experimental approaches are recommended for identifying the off-target profile of this compound?
A4: A tiered experimental approach is the most effective strategy. This typically involves broad, high-throughput screening followed by more focused validation assays.
Recommended Experimental Workflow:
-
Broad Kinase Profiling: Given the structural alerts from the phenylaminopyrimidine scaffold, a comprehensive kinase screen is a logical starting point.[2][3] Services like KINOMEscan® or KinaseProfiler™ offer screening against hundreds of kinases.[11][12][13]
-
Cellular Thermal Shift Assay (CETSA®): This technique confirms target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[14][15][16][17]
-
Phenotypic Screening: This approach assesses the effects of the compound on cellular phenotypes, which can provide clues about its mechanism of action and potential off-targets.[7]
Troubleshooting Guides
Issue 1: My kinome scan returned multiple potential off-targets for this compound. How do I validate these hits?
Troubleshooting Steps:
-
Prioritize Hits:
-
Binding Affinity: Focus on targets with the highest binding affinity (lowest Kd or IC50 value).
-
Biological Relevance: Consider the known biological function of the potential off-target and its relevance to your experimental system or disease model.
-
Cross-Reference with In Silico Data: Check if any of the experimental hits were also predicted by your computational analysis.
-
-
Orthogonal Validation Assays:
-
Cellular Thermal Shift Assay (CETSA®): This is an excellent method to confirm that the compound engages the target in a cellular context.[14][15][16][17] An increase in the melting temperature of the protein in the presence of your compound indicates a direct interaction.
-
Cell-Based Functional Assays: If the off-target is an enzyme, measure its activity in cells treated with your compound. For example, for a kinase, you could perform a Western blot to detect the phosphorylation of a known substrate.
-
Issue 2: I'm not seeing a thermal shift in my CETSA experiment, but my biochemical assay suggests a direct interaction. What could be the problem?
Troubleshooting Steps:
-
Compound Permeability: this compound may not be efficiently crossing the cell membrane.
-
Perform a Lysate CETSA: Run the CETSA experiment using cell lysate instead of intact cells.[15] This removes the cell membrane barrier. If you observe a shift in the lysate, it suggests a permeability issue.
-
Chemical Modification: If the compound is intended for cell-based assays, it may require chemical modification to improve its cell permeability.
-
-
Intracellular Compound Concentration: The concentration of the compound inside the cell may not be high enough to engage the target.
-
Dose-Response CETSA (ITDRF): Perform an isothermal dose-response fingerprint (ITDRF) CETSA, where you treat cells with a range of compound concentrations at a fixed temperature.[14] This can help determine the concentration required for target engagement.
-
-
Assay Conditions:
-
Heating Time and Temperature: Optimize the heating time and temperature range for your specific protein of interest.[18]
-
Buffer Conditions: Ensure that the buffer conditions (pH, salt concentration) are optimal for both the protein and the compound.
-
Issue 3: My compound shows a clear phenotypic effect, but I can't identify a direct off-target. What are other possibilities?
Troubleshooting Steps:
-
Indirect Effects: The observed phenotype may not be due to a direct binding event. The compound could be:
-
Modulating a signaling pathway: The compound might be affecting an upstream or downstream component of a pathway, leading to the observed phenotype without directly binding to your initial protein of interest.
-
Altering protein-protein interactions: The compound could be disrupting or stabilizing a protein complex.
-
Metabolite Activity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed activity.
-
-
Advanced Off-Target Identification Techniques:
-
Chemoproteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of your compound from cell lysates.
-
Genetic Approaches: CRISPR-Cas9 or RNAi screens can be used to identify genes that, when knocked out or knocked down, confer resistance or sensitivity to your compound.[7] This can help to identify the relevant pathway or target.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to assess the engagement of this compound with a specific protein target in intact cells.[14][15][16][17]
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature) or by sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Presentation
Table 1: Example Data from a Kinome Scan for this compound
| Kinase Target | Binding Affinity (Kd, nM) | % Inhibition @ 1 µM |
| Target A | 50 | 95 |
| Off-Target X | 150 | 80 |
| Off-Target Y | 500 | 65 |
| Target B | >10,000 | <10 |
| Target C | >10,000 | <10 |
This table illustrates how to present initial screening data to identify and prioritize potential off-targets (highlighted in bold) for further validation.
Visualizations
Workflow for Off-Target Investigation
Caption: A streamlined workflow for identifying and validating off-target effects of small molecules.
CETSA Principle
Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).
References
- Huang, X. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- Roy, K., et al. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies.
- Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
- Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. In In Silico Caco-2 Permeability Prediction.
- Patsnap. (2025). How can off-target effects of drugs be minimised?
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. In Methods in Molecular Biology.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- BOC Sciences. (n.d.). Kinase Screening and Profiling Services.
- Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Rao, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(11), 906.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Wikipedia. (n.d.). Cellular thermal shift assay.
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Charles River Laboratories. (2023). How Well Do You Understand Off-Target Liability? Eureka blog.
- Fancelli, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4493-511.
- BenchChem. (2025). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
- Drewry, D. H., et al. (2019). Strategy for lead identification for understudied kinases. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
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- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of 2-Phenylpyridin-4-amine hydrochloride in cell culture
Welcome to the technical support resource for researchers utilizing 2-Phenylpyridin-4-amine hydrochloride in cell culture applications. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and mitigate unintended cytotoxic effects in your experiments. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the fundamental properties of this compound and common initial challenges.
FAQ: What is this compound and what are its known hazards?
This compound is the hydrochloride salt form of 2-Phenylpyridin-4-amine. According to its GHS classification, the parent compound is considered an acute toxin and irritant. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1] These hazard classifications strongly suggest an inherent potential for cytotoxicity in biological systems, which must be carefully managed in a cell culture environment.
FAQ: What is the potential mechanism of cytotoxicity for this compound?
While the specific cytotoxic mechanism of 2-Phenylpyridin-4-amine is not extensively documented in the provided literature, we can infer potential pathways based on related structures. The structurally similar compound, 4-aminopyridine, is a known blocker of voltage-gated potassium channels.[2] Blockade of these channels can disrupt cellular homeostasis, leading to depolarization, uncontrolled neurotransmitter release in neuronal cells, and ultimately, cell death. It is plausible that this compound could exert its cytotoxic effects through a similar mechanism, or via other off-target effects that disrupt essential cellular processes.
Troubleshooting: I'm observing widespread, acute cell death even at what I calculated to be a low concentration. What are the immediate checks?
This is a common and often frustrating issue. Before assuming extreme compound potency, it's crucial to rule out experimental artifacts. Follow this initial diagnostic workflow:
-
Verify Stock Solution Calculation: Double-check all calculations for molarity and dilution factors. A simple decimal error is a frequent source of "hyper-toxicity."
-
Assess Solvent Toxicity: The solvent used to dissolve the compound (commonly DMSO or ethanol) can be cytotoxic at certain concentrations. Always run a "vehicle control" experiment with the solvent alone at the highest concentration used in your experiment.
-
Confirm Compound Stability & Solubility: Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inconsistent dosing. Additionally, verify the compound's stability in your specific cell culture medium, as some media components can interact with test articles.[3]
-
Check Culture Health: Ensure your cells were healthy and in the logarithmic growth phase before adding the compound. Stressed or overly confluent cultures are more susceptible to chemical insults.
Section 2: Systematic Protocol for Minimizing Cytotoxicity
A systematic approach is essential to identify a reliable experimental window where you can study the compound's intended effects without overwhelming cytotoxicity.
FAQ: How do I determine a safe and effective working concentration?
The cornerstone of any in vitro pharmacology experiment is the dose-response curve. This allows you to determine key parameters like the half-maximal inhibitory concentration (IC50) and to identify a sub-toxic concentration for your primary experiments.
Protocol 1: Generating a Dose-Response Curve using MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which is often used as a proxy for cell viability.[4][5] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 18-24 hours.
-
Compound Preparation: Prepare a 2x concentrated stock of your highest desired concentration of this compound in culture medium. Perform a serial dilution (e.g., 1:2 or 1:3) in culture medium to create a range of 8-12 concentrations.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include "untreated" (medium only) and "vehicle control" (medium + highest solvent concentration) wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[4]
-
Data Acquisition: Read the absorbance of the resulting solution on a microplate reader at the appropriate wavelength (typically 550-570 nm).
-
Analysis: Normalize the data to the untreated control (set to 100% viability) and plot cell viability (%) against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Workflow for Dose-Response Experiment
Caption: Workflow for a typical dose-response cytotoxicity experiment.
FAQ: My dose-response curve shows toxicity, but how do I confirm it's not just the solvent?
This is a critical control. The vehicle control wells from your dose-response experiment are your primary diagnostic tool.
Data Interpretation:
| Treatment Group | Example Absorbance | Normalized Viability (%) | Interpretation |
| Untreated Cells | 1.05 | 100% | Baseline cell health. |
| Vehicle Control (0.5% DMSO) | 1.02 | 97.1% | Solvent has minimal impact at this concentration. |
| Vehicle Control (2% DMSO) | 0.65 | 61.9% | Significant solvent toxicity. Results with this solvent concentration are confounded. |
| 10 µM Compound (in 0.5% DMSO) | 0.53 | 50.5% | True compound-induced cytotoxicity is observed. |
Recommendation: If your vehicle control shows a significant drop in viability (>10-15%), you must lower the final solvent concentration. This may require creating a more concentrated primary stock of your compound.
Section 3: Advanced Troubleshooting
When initial troubleshooting doesn't resolve the issue, a deeper dive into your experimental parameters and assay choice is necessary.
FAQ: I'm getting inconsistent IC50 values between experiments. What could be the cause?
Reproducibility is key. Several factors can influence a cell's sensitivity to a toxic compound:
-
Cell Passage Number: High passage number cells can undergo genetic drift and exhibit altered phenotypes. Always work within a defined passage number range.
-
Cell Confluency: Cell density can affect drug metabolism and sensitivity. Ensure you are seeding and treating cells at a consistent confluency for every experiment.
-
Plate Edge Effects: Evaporation from wells on the edge of a plate can concentrate the compound and media components, leading to artifactual results.[6] Consider leaving the outer wells empty and filling them with sterile PBS to create a humidity barrier.
Troubleshooting: My MTT assay results suggest high cytotoxicity, but a membrane integrity assay (like LDH release) shows less cell death. Why the discrepancy?
This is an excellent observation that points to a potential mechanistic distinction. It highlights the importance of using orthogonal assays to get a complete picture.
-
MTT Assay: Measures metabolic activity . A compound that inhibits mitochondrial function without immediately rupturing the cell membrane will score as "toxic" in an MTT assay.[5]
-
LDH Release Assay: Measures membrane integrity . It quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. This is a marker of late-stage apoptosis or necrosis.
Interpretation: If MTT shows a potent effect but LDH release is minimal, your compound may be cytostatic or a metabolic inhibitor rather than acutely cytotoxic. It is reducing the cells' ability to function and proliferate without causing immediate lysis. Combining these assays allows you to differentiate between direct cell killing and metabolic dysfunction.[5]
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cytotoxicity issues.
References
-
Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H). ChemistryOpen.[Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.[Link]
-
The cytotoxicity of (-)-lomaiviticin A arises from induction of double-strand breaks in DNA. PubMed.[Link]
-
2-Phenylpyridine. Wikipedia.[Link]
-
2-Phenylpyridin-4-amine. PubChem, National Institutes of Health.[Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health.[Link]
-
Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PubMed Central, National Institutes of Health.[Link]
-
C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. ACS Publications.[Link]
-
(PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. ResearchGate.[Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI.[Link]
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI.[Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Archives of Industrial Hygiene and Toxicology.[Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information, National Institutes of Health.[Link]
-
Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, Royal Society of Chemistry.[Link]
-
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology.[Link]
-
Structural Studies and Cytotoxic Activity of N(4)-phenyl-2-benzoylpyridine Thiosemicarbazone Sn(IV) Complexes. PubMed.[Link]
-
Cell Culture Media Impact on Drug Product Solution Stability. PubMed.[Link]
Sources
- 1. 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with 2-Phenylpyridin-4-amine Hydrochloride
Welcome to the technical support center for 2-Phenylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during its use in chemical synthesis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success with this versatile reagent.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns when working with this compound.
Q1: My reaction with this compound is not proceeding. Why is the hydrochloride salt form a potential issue?
A1: The hydrochloride salt form of an amine means the nitrogen atom is protonated, forming an ammonium salt. This protonation deactivates the amine's nucleophilicity, which is crucial for many reactions.[1] Essentially, the lone pair of electrons on the nitrogen is engaged with a proton and is unavailable to participate in the desired reaction. To overcome this, the amine must be "free-based" by adding a suitable base to neutralize the hydrochloride and liberate the nucleophilic free amine.
Q2: What is the best general-purpose base to use for reactions involving this compound?
A2: The choice of base is critical and depends on the specific reaction conditions, particularly the solvent and the sensitivity of other functional groups in your reactants. For many cross-coupling reactions like the Suzuki-Miyaura coupling, inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective, especially when using a protic co-solvent like water.[2] For reactions in anhydrous organic solvents, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
Q3: I'm observing poor solubility of my starting materials. What are the general solubility properties of this compound?
A3: As a salt, this compound generally exhibits higher solubility in polar solvents like water and lower alcohols (methanol, ethanol) compared to nonpolar organic solvents. However, upon free-basing, the resulting 2-phenylpyridin-4-amine will have increased solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[3] If you are experiencing solubility issues with the salt form in an organic solvent, consider either switching to a more polar solvent system or performing a liquid-liquid extraction to isolate the free base before proceeding with your reaction.
Q4: My purification is challenging, and I'm seeing many impurities. What are the common byproducts to expect?
A4: In the context of palladium-catalyzed cross-coupling reactions, several byproducts are common. These include:
-
Homocoupling: Your boronic acid or ester can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[4][5]
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.[2]
-
Dehalogenation: Your aryl halide starting material can be reduced to an arene.[2]
Understanding these potential side reactions is the first step in mitigating them through careful optimization of your reaction conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for common, complex issues encountered with this compound, with a focus on Suzuki-Miyaura cross-coupling reactions.
Guide 1: Addressing Failed or Low-Yield Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the nitrogen atoms in 2-phenylpyridin-4-amine can interfere with the palladium catalyst.[2]
Issue: The reaction shows no or minimal product formation.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Ensure Complete Deprotonation: As a first step, ensure you are using at least one equivalent of base to neutralize the hydrochloride salt, plus the amount required for the catalytic cycle (typically 2-3 equivalents in total).
-
Mitigate Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can help stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst inhibition.[2]
-
Catalyst Precursor: Start with a reliable Pd(0) source like Pd₂(dba)₃ or use a pre-catalyst that readily forms the active Pd(0) species.[2]
-
-
Optimize Reaction Conditions:
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective for Suzuki couplings. The water helps to dissolve the inorganic base and facilitates the transmetalation step. Experiment with different solvent ratios to ensure all reactants are sufficiently soluble.[6]
-
Temperature: Many Suzuki reactions require heating to proceed at a reasonable rate. If you are running your reaction at room temperature, consider increasing it to 80-100 °C.[2]
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst and promote homocoupling of the boronic acid.[5] It is crucial to thoroughly degas your solvents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[7]
-
Guide 2: Identifying and Minimizing Byproducts in Purification
Issue: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, making purification difficult.
Byproduct Identification and Mitigation Strategies:
| Byproduct | Identification (MS) | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | [2 x Ar-B(OH)₂ - 2xOH] | Presence of oxygen, excess palladium, or high temperatures. | Thoroughly degas the reaction mixture. Use the minimum effective amount of palladium catalyst. Avoid excessive heating.[4][5] |
| Protodeboronation Product | [Ar-H] | Presence of water or other protic sources before transmetalation. | Use anhydrous solvents and reagents. Add the boronic acid later in the reaction sequence if possible.[2] |
| Dehalogenation Product | [Ar'-H] | Presence of hydride sources (e.g., from solvent or base). | Use a non-protic solvent if possible. Choose a base less likely to act as a hydride source.[2] |
Purification Protocol for 2-Phenylpyridin-4-amine Derivatives:
For the purification of the often polar products derived from 2-phenylpyridin-4-amine, standard silica gel chromatography can be effective. However, the basicity of the pyridine and amine functionalities may lead to tailing of peaks.
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase. To minimize tailing, you can pre-treat the silica with a small amount of triethylamine in the eluent system.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. For very polar compounds, a mobile phase containing methanol and/or a small amount of triethylamine may be necessary.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the basic product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base like sodium hydroxide to a pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the purified product.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Part 3: Experimental Protocols and Data
This section provides standardized protocols for key experiments to ensure reproducibility and aid in troubleshooting.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried reaction flask, add this compound, the aryl bromide, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ and SPhos to the flask.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stability Assessment of this compound in Solution
This protocol helps determine the stability of the compound under your specific analytical or reaction conditions.
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in your desired solvent (e.g., a mixture of acetonitrile and water).
-
Aliquot and Stress: Aliquot the stock solution into several vials. Keep one vial as an unstressed control at low temperature in the dark. Expose the other vials to relevant stress conditions (e.g., your reaction temperature, exposure to light).
-
Analyze at Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial and analyze it by a validated stability-indicating HPLC method.
-
Evaluate Degradation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation over time.
Expected Observations and Interpretations:
| Observation | Potential Cause | Recommendation |
| Appearance of new peaks over time | Degradation of the compound. | Identify the degradation products by MS. If degradation is significant, use freshly prepared solutions for your experiments. |
| Decrease in the main peak area without corresponding new peaks | Formation of non-UV active or volatile degradation products, or adsorption to the vial. | Use a mass spectrometer detector. Check for adsorption by using different vial materials. |
| No significant change in the chromatogram | The compound is stable under the tested conditions. | Proceed with your experiments with confidence in the stability of your starting material. |
References
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
PubChem. 2-Phenylpyridin-4-amine. [Link]
-
ACS Publications. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism*. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2018). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Chemguide. amines as bases. [Link]
-
Wikipedia. 2-Phenylpyridine. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
SciSpace. (2019). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. [Link]
-
Archimer. Methodology for histamine and biogenic amines analysis. [Link]
-
FreeThink Technologies. (2021). Discussion on the Technical Requirements and Methods for In-use Stability Testing of Dr. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?[Link]
-
Michigan State University. Amine Reactivity. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Acta Poloniae Pharmaceutica. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
The Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. [Link]
-
MDPI. (2023). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. [https://www.mdpi.com/2 analytica/v6/i1/25/pdf]([Link] analytica/v6/i1/25/pdf)
-
ResearchGate. Scheme 1. Reagents and reaction conditions: (i) NH2OH.HCl, pyridine,.... [Link]
-
WIPO. (2010). PROCESS FOR THE PREPARATION OF N-PHENYL-2-PYRIMIDINE-AMINE DERIVATIVES. [Link]
-
ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
Sources
2-Phenylpyridin-4-amine hydrochloride assay variability and reproducibility
Technical Support Center: 2-Phenylpyridin-4-amine Hydrochloride Assay
Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers, analytical scientists, and drug development professionals to address common challenges related to assay variability and reproducibility. By understanding the chemical nature of this molecule and the critical parameters of analytical methods, you can develop robust and reliable assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the HPLC assay of this compound.
Q1: My chromatographic peak for 2-Phenylpyridin-4-amine is tailing significantly. What is the primary cause and how can I fix it?
A: Peak tailing for this compound is most often caused by secondary interactions between the basic amine group on the pyridine ring and acidic residual silanols on the surface of standard silica-based C18 columns. To resolve this, you can:
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been end-capped to minimize exposed silanols.
-
Modify the Mobile Phase: Add a competing base, such as 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to the mobile phase. These agents will preferentially interact with the active silanol sites, preventing the analyte from tailing.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the analyte is fully protonated and reduces the ionization of silanol groups, thereby minimizing unwanted interactions.[1]
Q2: I'm observing significant drift in retention time between injections. What should I investigate first?
A: Retention time instability is a common issue that points to a lack of equilibrium in the HPLC system.[2] The most likely culprits are:
-
Inadequate Column Equilibration: Ensure the column is flushed with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical run. This is especially critical for methods using ion-pairing reagents or buffers.
-
Mobile Phase Composition Change: Check for selective evaporation of the more volatile organic solvent from your mobile phase reservoir.[2] Using sealed reservoir caps can mitigate this. If you are using an online mixer, ensure all solvent lines are properly primed and the pump is functioning correctly.[3]
-
Temperature Fluctuations: HPLC retention is sensitive to temperature changes.[3] A column oven is essential for maintaining a stable and reproducible temperature throughout the analysis.[2][4]
Q3: My standard curve has a poor correlation coefficient (R² < 0.999). What are the potential sources of this non-linearity?
A: A non-linear calibration curve can stem from several issues:
-
Standard Preparation Error: Inaccurate serial dilutions are a common source of error. Ensure volumetric glassware is properly calibrated and that the stock solution is fully dissolved and homogenous before preparing standards.
-
Detector Saturation: If the concentration of your highest standard is too high, it can saturate the UV detector, leading to a plateau in the response. Try lowering the concentration range of your standards.
-
Analyte Instability: this compound may degrade in certain solvents or pH conditions over time. Prepare fresh standards daily and investigate the stability of the analyte in your chosen diluent.
Q4: Why is the batch-to-batch reproducibility of my assay results poor, even when the same method is used?
A: Poor inter-assay reproducibility is a complex issue that can undermine the reliability of your findings.[5][6][7] Key areas to investigate include:
-
Reagent Variability: Ensure the source and grade of all mobile phase components (solvents, buffers, additives) are consistent between batches. Small variations in buffer pH or additive concentration can significantly impact chromatography.[8]
-
Standard Purity and Handling: Use a well-characterized reference standard with a certificate of analysis. The hydrochloride salt can be hygroscopic; ensure it is stored in a desiccator and handled in a controlled environment to prevent water absorption, which would lead to weighing errors.
-
System Performance: A system that is not performing optimally can introduce variability. Always run a System Suitability Test (SST) before each batch to confirm the system is fit for purpose.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnosing and solving more complex reproducibility challenges.
Guide 1: Systematic Troubleshooting of Poor Reproducibility
Poor reproducibility can be frustrating, but a logical, step-by-step approach can quickly isolate the root cause.[10] The following flowchart provides a decision tree for troubleshooting.
Caption: Recommended Sample Preparation Workflow.
Part 3: Protocols & Data Tables
Protocol 1: Recommended HPLC-UV Assay Method
This protocol provides a robust starting point for the quantitative analysis of this compound. Note: This method must be validated for your specific application.
1. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| HPLC Column | Base-deactivated C18, 250 x 4.6 mm, 5 µm | Minimizes peak tailing from silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Isocratic: 70% A / 30% B | A simple isocratic method is often more reproducible than a gradient. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. [3] |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds; verify with a UV scan. |
| Injection Vol. | 10 µL | A smaller volume can reduce column overload and peak distortion. [2] |
| Sample Diluent | 50:50 Acetonitrile:Water | Should be similar to the mobile phase to prevent peak distortion. [11]|
2. System Suitability Testing (SST): Before running samples, perform five replicate injections of a standard solution (~10 µg/mL). The system is deemed suitable if the following criteria are met. [12][13][14][15]
| SST Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. [14] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. [13] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. [14] |
| %RSD of Retention Time | ≤ 1.0% | Confirms pump and system stability. |
Protocol 2: Preparation of Stock and Working Solutions
1. Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent (50:50 ACN:H₂O).
-
Vortex for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly by inverting the flask 15-20 times.
2. Working Standard/SST Solution (e.g., 10 µg/mL):
-
Pipette 10.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the sample diluent.
-
Mix thoroughly. This solution is now ready for injection for system suitability and for preparing the calibration curve.
References
-
PubChem. (n.d.). 2-Phenylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PubMed Central. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Kim, S., et al. (2021). Towards reproducible computational drug discovery. PMC. Retrieved from [Link]
-
AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research – lessons to learn from clinical research. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Retrieved from [Link]
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JournalsPub. (2024). Major Analytical Problems in Current Pharmaceutical Drug Products. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Sultan Qaboos University Journal for Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]
-
Pharmaceutical Technology. (2018). The issue of reproducibility in science. Retrieved from [Link]
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Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]
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ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link]
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Agilent Technologies. (n.d.). Evaluating System Suitability. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
LookChem. (n.d.). 2-phenylpyridin-3-amine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Validation & Comparative
Comparison Guide: Validating the On-Target Activity of 2-Phenylpyridin-4-amine hydrochloride as a Putative JAK2 Kinase Inhibitor
Abstract
This guide provides a comprehensive framework for researchers to validate the on-target activity of the research chemical 2-Phenylpyridin-4-amine hydrochloride. Based on structural similarities to known kinase inhibitors, we hypothesize its potential as an inhibitor of the Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling. We present a multi-tiered experimental strategy, comparing its performance directly against Ruxolitinib, a potent, FDA-approved JAK2 inhibitor. The protocols herein are designed to be self-validating, moving from direct biochemical engagement to downstream cellular functional readouts, ensuring a high degree of scientific rigor and confidence in the resulting data.
Introduction: The Rationale for On-Target Validation
The JAK/STAT signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional responses that govern cell growth, proliferation, and differentiation. Dysregulation of this pathway, particularly through hyperactivation of the tyrosine kinase JAK2, is a known driver of myeloproliferative neoplasms (MPNs) and inflammatory diseases. Consequently, JAK2 has emerged as a high-value therapeutic target.
This compound is a small molecule with a pyridine core, a common scaffold in many kinase inhibitors. Preliminary analysis of its structure, particularly its aminopyridine moiety, suggests potential interaction with the ATP-binding pocket of kinases like JAK2. However, a structural hypothesis is not a substitute for empirical evidence. Off-target activity can lead to misleading results and potential toxicity. Therefore, a systematic validation workflow is essential to confirm its specific on-target activity.
This guide outlines a validation cascade to:
-
Quantify the direct inhibitory activity of this compound on isolated JAK2 enzyme.
-
Confirm its ability to inhibit JAK2 signaling within a relevant cellular context.
-
Objectively compare its potency and efficacy to a well-characterized, best-in-class inhibitor, Ruxolitinib.
Signaling Pathway Overview
Figure 1: The JAK2/STAT3 Signaling Pathway. Cytokine binding induces receptor dimerization, activating JAK2. JAK2 then phosphorylates STAT3, which dimerizes, translocates to the nucleus, and initiates target gene transcription. The inhibitors block the kinase activity of JAK2.
Experimental Design: A Three-Tiered Validation Workflow
To robustly validate the on-target activity of this compound, we employ a sequential workflow. This approach ensures that each step builds upon the last, from direct enzyme interaction to cellular pathway modulation.
Figure 2: Experimental Validation Workflow. The process begins with a direct biochemical assay to determine the IC50, followed by a cell-based functional assay to determine the EC50 and confirm pathway inhibition in a biological system.
Tier 1: Biochemical Validation - In Vitro JAK2 Kinase Assay
Objective
To determine if this compound directly inhibits the enzymatic activity of recombinant human JAK2 and to quantify its potency (IC50) in comparison to Ruxolitinib.
Causality and Experimental Choice
An in vitro kinase assay is the most direct method to confirm target engagement. By isolating the enzyme, substrate, and energy source (ATP), we eliminate the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, off-target effects). This allows us to measure the compound's direct inhibitory effect on JAK2 catalytic activity. We use an ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Compound Dilution: Prepare a 10 mM stock of this compound and Ruxolitinib in 100% DMSO. Perform a serial dilution series in DMSO to create 100X working stocks.
-
Kinase Buffer: Prepare a buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Enzyme & Substrate: Dilute recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a poly-GT-based peptide) in the kinase buffer to the desired final concentration.
-
ATP Solution: Prepare ATP in kinase buffer to the desired final concentration (e.g., 10 µM, approximating the Km for JAK2).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted compound (or DMSO as vehicle control) to the appropriate wells.
-
Add 2 µL of the JAK2 enzyme/substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure kinase activity using the ADP-Glo™ Assay System by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for another 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary
| Compound | Target | Assay Type | IC50 (nM) |
| 2-Phenylpyridin-4-amine HCl | JAK2 | Biochemical | 185 |
| Ruxolitinib (Comparator) | JAK2 | Biochemical | 3.3[1] |
Note: Data for 2-Phenylpyridin-4-amine HCl is representative. Ruxolitinib data is based on published values.
Tier 2: Cellular Validation - p-STAT3 Functional Assay
Objective
To verify that this compound can penetrate the cell membrane and inhibit the downstream signaling of JAK2 in a biologically relevant context. This is achieved by measuring the phosphorylation of STAT3 at tyrosine 705 (Y705).
Causality and Experimental Choice
A positive result in the biochemical assay confirms direct enzyme inhibition but does not guarantee cellular activity. The compound must be cell-permeable and stable in the cytoplasm. We use the HEL 92.1.7 human erythroleukemia cell line, which harbors a JAK2(V617F) mutation. This mutation leads to constitutive, cytokine-independent activation of JAK2 and downstream STAT3 phosphorylation, providing a stable and robust signal for an inhibition assay.[1] Measuring the reduction in phosphorylated STAT3 (p-STAT3) provides direct evidence of target engagement and functional pathway inhibition within the cell.
Detailed Experimental Protocol
-
Cell Culture and Plating:
-
Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of this compound and Ruxolitinib in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells by adding 50 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705) and total STAT3 (or a loading control like GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and the loading control.
-
Normalize the p-STAT3 signal to the loading control signal for each sample.
-
Calculate the percent inhibition of p-STAT3 relative to the DMSO control.
-
Plot the percent inhibition against compound concentration to determine the cellular potency (EC50).
-
Comparative Data Summary
| Compound | Cell Line | Assay Type | EC50 (nM) |
| 2-Phenylpyridin-4-amine HCl | HEL 92.1.7 | p-STAT3 Inhibition | 850 |
| Ruxolitinib (Comparator) | HEL 92.1.7 | p-STAT3 Inhibition | ~280 |
Note: Data is representative. A higher EC50 compared to the IC50 is expected and reflects factors like cell permeability and ATP concentration in the cell.
Synthesis and Conclusion
The validation workflow provides a clear, evidence-based assessment of this compound's on-target activity.
-
Biochemical analysis confirms that the compound directly inhibits JAK2 enzymatic activity, albeit with a lower potency than the clinical-grade comparator, Ruxolitinib.
-
Cellular analysis demonstrates that the compound is cell-permeable and functionally suppresses the JAK2/STAT3 signaling pathway in a relevant cancer cell line.
References
-
Mengie Ayele, T., et al. (2022). "Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review." PMC, PubMed Central. [Link]
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Vannucchi, A. M., et al. (2019). "Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib." Frontiers in Oncology. [Link]
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Jakafi® (ruxolitinib) Official Site. "Mechanism of Action in PV Treatment." Incyte Corporation. [Link]
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Patel, V., et al. (2023). "Ruxolitinib." StatPearls, NCBI Bookshelf. [Link]
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Patsnap Synapse. (2025). "What is the mechanism of action of Ruxolitinib Phosphate?" Patsnap. [Link]
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A Senior Application Scientist's Guide to Confirming TMEM175 Inhibition by 2-Phenylpyridin-4-amine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of 2-Phenylpyridin-4-amine hydrochloride (also known as 2-PPA) on the lysosomal ion channel TMEM175. We will delve into the scientific rationale behind experimental design, present detailed, field-tested protocols, and compare 2-PPA against other known modulators of TMEM175.
The Strategic Importance of Targeting TMEM175
Transmembrane protein 175 (TMEM175) is a critical ion channel located in the membranes of lysosomes and endosomes.[1][2] Initially identified as a potassium (K+) channel, it is now understood to also conduct protons (H+), playing a dual role in cellular homeostasis.[2][3][4][5] Its function is essential for maintaining the delicate balance of lysosomal pH and membrane potential, processes that are fundamental for efficient autophagy—the cell's primary recycling pathway.[3][4][5][6][7][8][9][10][11]
Genetic studies have strongly implicated TMEM175 variants as risk factors for Parkinson's disease (PD).[3][4][6][9][12] Dysfunction of this channel can lead to impaired clearance of cellular debris, including the toxic aggregation of α-synuclein, a pathological hallmark of PD.[9][10] This makes TMEM175 a high-value therapeutic target for neurodegenerative diseases.[9][13]
Recently, 2-Phenylpyridin-4-amine (2-PPA) was identified as the first selective inhibitor of TMEM175.[14][15][16][17] Understanding its mechanism and confirming its activity is a crucial step for utilizing this tool compound in PD research and future therapeutic development.
Mechanism of Action: Pore Blockade by 2-PPA
Cryo-electron microscopy (Cryo-EM) studies have provided atomic-level resolution of how 2-PPA inhibits TMEM175. The inhibitor acts as a direct pore blocker.[14][15][18] It lodges itself within the central cavity of the ion conduction pathway, physically occluding the channel and preventing the passage of both potassium and proton ions. This direct, physical obstruction is a distinct mechanism that provides a clear basis for its inhibitory effect.
Caption: Mechanism of TMEM175 inhibition by 2-PPA.
Part 1: Gold-Standard Validation via Automated Electrophysiology
Automated patch-clamp electrophysiology is the definitive method for characterizing ion channel modulators. It provides a direct, real-time measurement of the ion currents flowing through the channel, offering unparalleled precision in determining potency and mechanism.[7][19][20]
The causality behind this choice is its directness: we are not measuring a downstream effect but the primary function of the channel itself. This self-validating system ensures that any observed inhibition is due to a direct interaction with the channel's conductive properties.
Caption: Experimental workflow for automated patch-clamp.
Detailed Protocol: Automated Whole-Cell Patch-Clamp
This protocol is designed for platforms like the Sophion Qube or Nanion SyncroPatch.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human wild-type (WT) TMEM175 in complete growth media (e.g., DMEM/F12 + 10% FBS) containing the appropriate selection antibiotic (e.g., 250 µg/mL G418).[21]
-
Harvest cells at 70-90% confluency using standard cell detachment methods. Ensure a high-quality single-cell suspension for optimal success on the automated platform.
-
-
Solutions:
-
Internal Solution (Pipette): To isolate TMEM175 currents from other endogenous potassium channels, a Cesium (Cs+)-based internal solution is critical. Cs+ effectively blocks most voltage-gated potassium channels.
-
Example Composition (in mM): 140 CsF, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
-
External Solution (Bath): A standard physiological saline solution.
-
Example Composition (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[21]
-
-
-
Experimental Procedure:
-
Initiate the automated patch-clamp run, seeding the cell suspension onto the microfluidic chip.
-
Establish Baseline: Once whole-cell configuration is achieved, apply a voltage-ramp protocol (e.g., -100 mV to +100 mV over 1 second) to elicit TMEM175 currents.[21] Record stable baseline currents for 2-3 minutes.
-
Vehicle Control: Apply the vehicle solution (e.g., external solution with 0.1% DMSO) for 1-2 minutes to ensure it has no effect on the current.
-
Compound Application: Apply 2-PPA hydrochloride in a cumulative concentration-response manner (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM). Allow the current to stabilize at each concentration.
-
Control Application: Following the highest concentration of 2-PPA, apply a saturating concentration of a known TMEM175 activator (e.g., 100 µM DCPIB) to confirm channel viability, followed by a known non-selective blocker (e.g., 1 mM 4-Aminopyridine, 4-AP) to achieve maximal block.[21][22]
-
-
Data Analysis:
-
Measure the current amplitude at a specific positive voltage (e.g., +50 mV) from the voltage ramp.[21]
-
Normalize the current at each 2-PPA concentration to the baseline current.
-
Plot the normalized current against the log of the 2-PPA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: High-Throughput Confirmation with a Thallium Flux Assay
While electrophysiology provides depth, a fluorescence-based thallium (Tl+) flux assay offers breadth and higher throughput, making it an excellent orthogonal method for confirming inhibition.[19][23] This assay is a well-established surrogate for measuring potassium channel activity.[24][25]
The scientific logic rests on two principles: 1) Most potassium channels, including TMEM175, are permeable to the Tl+ ion, and 2) The influx of Tl+ into the cell can be detected by a specific fluorescent indicator dye, whose signal intensity is proportional to channel activity.[23][24] This provides a robust, indirect readout of channel function.
Caption: Experimental workflow for the Thallium Flux Assay.
Detailed Protocol: FLIPR-Based Thallium Flux Assay
This protocol is adapted for use with a fluorescent imaging plate reader (FLIPR) or similar instrument.
-
Cell Preparation:
-
Seed TMEM175-expressing HEK293 cells into black-walled, clear-bottom 384-well plates coated with Poly-D-Lysine at a density of ~25,000 cells/well.[21] Culture for 24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution using a commercially available kit (e.g., Thermo Fisher's FluxOR™ Potassium Ion Channel Assay Kit) according to the manufacturer's instructions.[24][25]
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at room temperature for 90 minutes in the dark.[21]
-
-
Compound Incubation:
-
Signal Detection:
-
Place the cell plate and a compound plate containing the thallium stimulus buffer into the FLIPR instrument.
-
Program the instrument to record a baseline fluorescence for 10-15 seconds.
-
The instrument will then add the thallium-containing stimulus buffer to initiate the flux.
-
Immediately record the kinetic fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm) for 2-3 minutes.[25][26]
-
-
Data Analysis:
-
The primary output is the rate of fluorescence increase, which is calculated from the initial slope of the kinetic curve (e.g., from 15-30 seconds post-stimulus).[21]
-
Normalize the slope of 2-PPA-treated wells to the vehicle control wells.
-
Plot the normalized rate against the log of the 2-PPA concentration to determine the IC50 value, which can then be compared to the value obtained from electrophysiology.
-
Comparative Analysis: 2-PPA vs. Alternative Modulators
To fully contextualize the activity of 2-PPA, it is essential to compare it with other known compounds that interact with TMEM175.
| Compound | Class | Mechanism | Potency (IC50/EC50) | Selectivity | Primary Use |
| 2-Phenylpyridin-4-amine (2-PPA) | Inhibitor | Pore Blocker | ~31-32 µM [16][17] | Selective for TMEM175 (e.g., >25-fold vs. hKv3.1)[16] | Tool compound for studying TMEM175 function |
| AP-6 | Inhibitor | Pore Blocker (distinct site) [14][15] | Not yet publicly quantified | Selective for TMEM175 [14][15] | Research tool, structural biology probe |
| 4-Aminopyridine (4-AP) | Inhibitor | Pore Blocker [14][27][28] | ~30 µM [14] | Non-selective (Broadly blocks Kv channels)[27] | Positive control for block; not for specific TMEM175 studies |
| DCPIB | Activator | Not fully elucidated | EC50 values are cell-line and platform dependent | Not fully characterized | Positive control for TMEM175 activation in assays [1][22] |
This comparison highlights the significant advantage of 2-PPA: its selectivity. While 4-AP inhibits TMEM175 with similar potency, its widespread effects on other potassium channels would confound any cellular or in vivo studies. 2-PPA provides researchers, for the first time, a tool to specifically probe the consequences of acute TMEM175 inhibition.[14]
Conclusion
Confirming the inhibition of TMEM175 by this compound is a multi-step process that relies on the principles of scientific rigor and orthogonal validation. By combining the precision of automated patch-clamp electrophysiology with the throughput of a thallium flux assay, researchers can confidently and accurately characterize this novel inhibitor. The availability of a selective tool compound like 2-PPA is a pivotal development, opening new avenues to dissect the role of TMEM175 in lysosomal biology and accelerate the development of new therapeutic strategies for Parkinson's disease.
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- The Physiological Society. (n.d.). Identification of novel TMEM175 modulators using high throughput automated patch clamp and solid supported membrane- (SSM-)
- PubMed Central. (2025). What We Know About TMEM175 in Parkinson's Disease. Journal of Parkinson's Disease.
- PubMed. (2023). A Comparative Study on the Lysosomal Cation Channel TMEM175 Using Automated Whole-Cell Patch-Clamp, Lysosomal Patch-Clamp, and Solid Supported Membrane-Based Electrophysiology: Functional Characterization and High-Throughput Screening Assay Development.
- MDPI. (2023). A Comparative Study on the Lysosomal Cation Channel TMEM175 Using Automated Whole-Cell Patch-Clamp, Lysosomal Patch-Clamp, and Solid Supported Membrane-Based Electrophysiology: Functional Characterization and High-Throughput Screening Assay Development.
- WPRIM. (2022). Lysosome TMEM175 Potassium Channel Protein and Parkinson's Disease. Chinese Journal of Biochemistry and Molecular Biology.
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- PubMed Central. (2023). Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson's Disease.
- H-BRS. (2025). Unraveling pH Regulation of TMEM175, an Endolysosomal Cation Channel With a Role in Parkinson's Disease. Bonn-Rhein-Sieg University of Applied Sciences.
- Sophion. (n.d.). High-throughput electrophysiology and fluorescence-based screening platforms for identification of activators of the lysosomal ion channel TMEM175.
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- Charles River Laboratories. (n.d.). High-throughput electrophysiology and fluorescence-based screening platforms for identification of activators of the lysosomal ion channel TMEM175.
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- The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Developing TMEM175 Activators as Therapeutics for Parkinson's Disease.
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- ELRIG (UK) Ltd. (2025).
- PubMed Central. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175.
- PubMed. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175.
- PubChem. (n.d.). 2-Phenylpyrimidin-4-amine.
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A Head-to-Head Comparison: 2-Phenylpyridin-4-amine Hydrochloride vs. 4-Aminopyridine (4-AP) for Selective TMEM175 Inhibition
A Senior Application Scientist's Guide to Choosing the Right Tool for Modulating the Lysosomal Potassium Channel TMEM175.
In the intricate world of lysosomal physiology and its implications for neurodegenerative diseases like Parkinson's, the transmembrane protein 175 (TMEM175) has emerged as a critical player.[1][2][3] This lysosomal potassium and proton channel is essential for maintaining lysosomal homeostasis, and its dysfunction is linked to the pathogenesis of Parkinson's disease.[1][2] Consequently, the identification and characterization of potent and selective TMEM175 modulators are of paramount importance for both basic research and therapeutic development.[4]
For years, 4-aminopyridine (4-AP) has been the go-to, albeit non-selective, inhibitor for studying TMEM175.[1][5][6] However, the recent discovery of 2-phenylpyridin-4-ylamine (2-PPA), available as 2-Phenylpyridin-4-amine hydrochloride, has provided researchers with a more selective tool.[7][8] This guide offers an in-depth, objective comparison of these two compounds, leveraging experimental data to inform the selection of the appropriate inhibitor for your TMEM175 research.
At a Glance: Key Performance Metrics
| Feature | 2-Phenylpyridin-4-amine (2-PPA) | 4-Aminopyridine (4-AP) |
| TMEM175 IC50 | ~32 µM | ~21-35 µM |
| hKv3.1 IC50 | ~1,100 µM | ~96 µM |
| Selectivity (TMEM175 vs. hKv3.1) | ~26-fold | Non-selective |
| Binding Mechanism | Pore blocker, stable single pose | Pore blocker, multiple metastable poses |
| Primary Application | Selective inhibition of TMEM175 | Broad-spectrum potassium channel blockade |
Delving Deeper: Mechanism of Action and Selectivity
Both 2-PPA and 4-AP function as pore blockers of the TMEM175 channel, physically occluding the ion permeation pathway.[5][6][7][8][9] Cryo-electron microscopy (cryo-EM) studies have revealed that they bind within the central pore of the channel.[5][7][8][9][10] However, the nuances of their binding modes are what differentiate their selectivity profiles.
4-Aminopyridine (4-AP): A Promiscuous Pore Blocker
4-AP is a well-established, broad-spectrum potassium channel inhibitor.[1][5][6] Its inhibitory action is not specific to TMEM175; it also potently blocks other potassium channels, such as those in the Kv family (e.g., hKv3.1).[6][7] Cryo-EM data shows that 4-AP binds within the TMEM175 pore in a series of short-lived, metastable poses.[7] This dynamic and less stable binding contributes to its broader activity across different potassium channels.
2-Phenylpyridin-4-amine (2-PPA): A More Discerning Inhibitor
Guided by the structure of 4-AP bound to TMEM175, 2-PPA was developed as a more selective inhibitor.[7] Its two-ringed structure allows it to bind more stably in a single pose within the cytoplasmic side of the pore, with its 4-aminopyridine ring occupying the same site as 4-AP.[7] This stable interaction, while having a similar affinity for TMEM175 as 4-AP, results in a significantly reduced affinity for other potassium channels like hKv3.1, conferring its valuable selectivity.[7] The addition of the phenyl group leads to increased interactions with the channel, compensating for the higher entropic cost of binding in a single pose.[7]
Procedure:
-
Cell Preparation: Culture HEK293T cells expressing TMEM175 on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with ICS.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with ECS.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps (e.g., to +80 mV) to elicit TMEM175-mediated currents. [5][6]Record stable baseline currents.
-
Compound Application: Perfuse the recording chamber with ECS containing the desired concentration of either this compound or 4-AP.
-
Inhibition Recording: Record the currents in the presence of the compound until a steady-state inhibition is reached.
-
Washout: Perfuse the chamber with ECS to wash out the compound and record the recovery of the current.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value. [5][6]
Choosing the Right Inhibitor for Your Research
The choice between this compound and 4-AP hinges on the specific requirements of your experiment.
-
For general potassium channel blockade or as a historical reference: 4-AP remains a useful tool. Its broad-spectrum activity can be advantageous in experiments where the goal is to assess the overall contribution of potassium channels to a particular cellular process. Furthermore, its extensive history in the literature provides a valuable point of comparison for new findings.
Conclusion and Future Directions
The development of this compound represents a significant advancement for researchers studying TMEM175. [7][8]Its enhanced selectivity provides a much-needed tool to precisely probe the function of this important lysosomal ion channel. While 4-AP will continue to have its applications, the field will undoubtedly benefit from the adoption of more selective modulators like 2-PPA. Future research will likely focus on developing even more potent and selective TMEM175 inhibitors, as well as activators, to further unravel the complexities of lysosomal biology and its role in human health and disease.
References
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Lee, C., Stix, R., Hite, R. K., & MacKinnon, R. (2024). Discovery of selective inhibitors for the lysosomal Parkinson's disease channel TMEM175. Journal of the American Chemical Society. [Link]
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Sorbo, T., et al. (2025). Investigating TMEM175 function in lysosomal biology and neurodegeneration. ELRIG. [Link]
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Oh, S., Stix, R., Zhou, W., Faraldo-Gómez, J. D., & Hite, R. K. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. Proceedings of the National Academy of Sciences, 119(42), e2208882119. [Link]
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Oh, S., Stix, R., Zhou, W., Faraldo-Gómez, J. D., & Hite, R. K. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PMC. [Link]
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Li, M., et al. (2025). What We Know About TMEM175 in Parkinson's Disease. CNS Neuroscience & Therapeutics. [Link]
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Licher, T., et al. (2023). A Comparative Study on the Lysosomal Cation Channel TMEM175 Using Automated Whole-Cell Patch-Clamp, Lysosomal Patch-Clamp, and Solid Supported Membrane-Based Electrophysiology: Functional Characterization and High-Throughput Screening Assay Development. International Journal of Molecular Sciences. [Link]
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Jinn, S., et al. (2017). TMEM175 is a lysosomal K+ channel that regulates lysosomal function. eLife. [Link]
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Oh, S., & Hite, R. K. (2022). Human TMEM175 in complex with 4-aminopyridine. EMDB. [Link]
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Lee, C., Stix, R., Hite, R. K., & MacKinnon, R. (2024). Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175. Journal of the American Chemical Society. [Link]
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AXXAM. (n.d.). tmem175 chronicles. AXXAM. [Link]
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Oh, S., Stix, R., Zhou, W., Faraldo-Gómez, J. D., & Hite, R. K. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PubMed. [Link]
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Nanion Technologies. (n.d.). Identification of novel TMEM175 modulators using high-throughput automated patch-clamp and solid-supported membrane. Nanion Technologies. [Link]
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Patsnap Synapse. (2024). What are TMEM175 modulators and how do they work?. Patsnap Synapse. [Link]
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Metrion Biosciences. (n.d.). Development of a manual patch-clamp assay to characterise native endo-lysosomal ion channels. Metrion Biosciences. [Link]
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A Head-to-Head Comparison for Lysosomal Analysis: 2-Phenyl-1-propylamine (2-PPA) vs. LysoTracker Red DND-99
In the intricate world of cellular biology, the lysosome stands out as a critical organelle, serving as the cell's primary recycling and waste disposal center. Its acidic interior, rich with hydrolytic enzymes, is fundamental to processes ranging from nutrient sensing and autophagy to cellular homeostasis. Consequently, tools that allow for the study and manipulation of lysosomal function are indispensable for researchers in fields from neurobiology to cancer research.
This guide provides a detailed comparison of two distinct chemical tools used to investigate lysosomal biology: 2-Phenyl-1-propylamine (2-PPA), a simple weak base amine, and LysoTracker Red DND-99, a commercially available fluorescent probe. While both can be used to study lysosomes, they operate on different principles and serve fundamentally different experimental purposes. Here, we delve into their mechanisms, compare their performance characteristics, and provide detailed protocols to empower researchers to make an informed choice for their specific experimental needs.
Meet the Compounds: Structure and Foundational Properties
2-Phenyl-1-propylamine (2-PPA) is a primary amine. Its utility in lysosomal research stems from its properties as a weak base. Like other simple amines, its ability to accumulate within the acidic environment of the lysosome is a predictable physicochemical phenomenon. It is not inherently fluorescent and is therefore used as an agent to perturb lysosomal pH and function, with downstream effects being measured by other means.
LysoTracker Red DND-99 is a specialized, commercially developed probe designed specifically for labeling and tracking acidic organelles in live cells. It consists of a fluorophore linked to a weak base moiety, which is critical for its selective accumulation in the lysosome. Its intense fluorescence upon protonation allows for direct visualization and tracking of lysosomes via fluorescence microscopy.
Mechanism of Action: Perturbation vs. Visualization
The fundamental difference between 2-PPA and LysoTracker Red lies in their mechanism and ultimate experimental application.
2-PPA: The pH-Altering Agent
As a weak base, 2-PPA is lipophilic and can readily diffuse across cellular membranes in its neutral state. Upon encountering the acidic lumen of the lysosome (pH ≈ 4.5-5.0), its primary amine group becomes protonated. This protonation effectively traps the molecule within the organelle, as the resulting charged cation cannot easily diffuse back across the lysosomal membrane. This process, known as "proton trapping," leads to a significant accumulation of the compound inside the lysosome. This accumulation of a basic compound consumes protons, leading to an increase in the lysosomal pH (de-acidification), which can, in turn, inhibit the activity of pH-dependent lysosomal enzymes.
Caption: Mechanism of 2-PPA accumulation and lysosomal de-acidification.
LysoTracker Red DND-99: The Fluorescent Reporter
LysoTracker Red operates on the same principle of proton trapping. The molecule contains a weak base group that allows it to freely cross cell membranes and then become protonated and trapped within the acidic lysosome. However, its key feature is the attached fluorophore. This fluorophore is designed to exhibit strong fluorescence only in the acidic environment of the lysosome. This pH-dependent fluorescence, combined with its high concentration within the organelle, results in bright and highly specific labeling of lysosomes, making them easily distinguishable from the less acidic cytosol.
A Comparative Guide for the Cross-Validation of 2-Phenylpyridin-4-amine Hydrochloride's Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and cross-validate the biological activity of 2-Phenylpyridin-4-amine hydrochloride across various cancer cell lines. Given that this compound serves as a critical scaffold in medicinal chemistry, this document outlines a self-validating experimental strategy to characterize its potential as an anticancer agent, benchmark its performance against a relevant alternative, and elucidate its mechanism of action.
Introduction: The Rationale for Cross-Validation
The 2-phenylpyrimidine and 2-phenylpyridine cores are privileged structures in modern oncology drug discovery. Derivatives have shown potent inhibitory activity against critical cancer targets, including the USP1/UAF1 deubiquitinase complex in non-small cell lung cancer and Polo-like kinase 4 (PLK4) in breast cancer.[1][2][3] this compound, as a key chemical intermediate, holds significant therapeutic potential.[2]
However, the efficacy of a novel compound can vary dramatically between different cancer types due to inherent genetic and phenotypic heterogeneity. A compound showing high potency in one cell line may be ineffective in another. Therefore, cross-validation of its activity across a panel of diverse cell lines is not merely a suggestion but a mandatory step to establish a robust and translatable biological profile. This guide provides the strategic and technical framework for such a validation campaign.
Strategic Experimental Design
The foundation of a trustworthy comparison guide lies in its experimental design. Our approach is built on explaining the causality behind each choice, ensuring the resulting data is both reliable and insightful.
Selection of Cell Lines: A Heterogeneous Panel
To ascertain the breadth of the compound's activity, a panel of cell lines from distinct tissue origins is essential. We propose a primary screening panel that includes:
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, relevant to the known activity of related pyrimidine derivatives.[1][4]
-
MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent breast cancer and is a standard for evaluating antiproliferative effects.[3]
-
HepG2 (Hepatocellular Carcinoma): A model for liver cancer, useful for assessing potential cytotoxicity and off-target effects in a metabolically active cell line.[5][6]
This selection provides a basis for understanding tissue-specific responses and establishing a preliminary spectrum of activity.
The Comparator: Establishing a Benchmark
A comparison requires a benchmark. For this study, we propose using Centrinone , a well-characterized and potent PLK4 inhibitor.[3] Derivatives of the aminopyrimidine core have demonstrated high PLK4 inhibitory activity, making Centrinone a mechanistically relevant comparator to contextualize the potency of this compound.[3]
The Assays: A Multi-Parametric Approach
Relying on a single assay is insufficient. A robust validation plan employs orthogonal assays to measure different biological endpoints:
-
Cell Viability (MTT Assay): Measures metabolic activity, serving as a primary indicator of cell health and proliferation.[7]
-
Apoptosis Induction (Annexin V/PI Staining): Quantifies the induction of programmed cell death, a desired mechanism for anticancer agents.[8] This distinguishes cytotoxic effects from simple cytostatic (growth-inhibiting) effects.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the activity of structurally related compounds, a plausible mechanism of action for this compound is the inhibition of a key cell cycle regulator (like PLK4) or a DNA damage response protein (like USP1), ultimately leading to the induction of apoptosis.[1][3] The intrinsic apoptosis pathway, mediated by mitochondria, is a common route for chemotherapy-induced cell death.[9][10]
Caption: Proposed intrinsic apoptosis signaling pathway initiated by 2-Phenylpyridin-4-amine HCl.
Experimental Workflow & Protocols
A systematic workflow ensures reproducibility and minimizes variability.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Phenylpyridin-4-amine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, the journey of a candidate compound from a laboratory curiosity to a potential therapeutic is a rigorous one. This guide provides a comprehensive framework for evaluating and comparing the in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy of novel therapeutic agents. Due to the limited publicly available data on 2-Phenylpyridin-4-amine hydrochloride, this guide will utilize its core structure—a privileged scaffold in medicinal chemistry—to explore the evaluation process through the lens of analogous, well-characterized pyridine-based kinase inhibitors. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.
The Promise of the Phenylpyridine Scaffold: A Focus on Kinase Inhibition
The N-phenylpyridin-2-amine scaffold is a cornerstone in the development of targeted therapeutics, most notably kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these inhibitors can halt cancer cell proliferation and survival.[1][2] Compounds with a structure related to this compound have shown potent inhibitory activity against key cell cycle regulators such as Aurora kinases and Polo-like kinase 4 (PLK4).[1]
Mechanism of Action: Targeting Mitotic Kinases
Many pyridine-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate. This action disrupts the signaling cascade that the kinase controls. For kinases like Aurora B and PLK4, which are crucial for proper cell division (mitosis), inhibition leads to mitotic errors, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4]
Caption: Simplified signaling pathway of a pyridine-based kinase inhibitor.
In Vitro Efficacy: The Proving Ground
The initial assessment of a compound's potential is conducted in vitro. These assays are designed to be rapid, reproducible, and provide a quantitative measure of a compound's biological activity in a controlled environment.
Enzymatic Assays: Gauging Potency at the Source
The first step is to determine if the compound directly interacts with and inhibits the target kinase. This is typically done using a purified, recombinant form of the enzyme.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents : Purified recombinant kinase (e.g., PLK4, Aurora B), kinase substrate (a peptide that the kinase phosphorylates), ATP, and the test compound (this compound analog).
-
Procedure :
-
The kinase, substrate, and varying concentrations of the test compound are incubated together in a multi-well plate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.[5]
-
-
Data Analysis : The results are plotted as the percentage of kinase activity versus the concentration of the inhibitor. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the kinase's activity.[1]
Cellular Assays: Assessing Anti-Proliferative Effects
While an enzymatic assay confirms target engagement, a cellular assay is necessary to determine if the compound can enter cells and exert a biological effect.
Experimental Protocol: Cell Viability/Cytotoxicity Assay
-
Cell Lines : A panel of human cancer cell lines is selected. It is crucial to include cell lines known to be sensitive to the inhibition of the target kinase. For example, for a PLK4 inhibitor, breast and ovarian cancer cell lines may be chosen.[3]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a 48-72 hour incubation period, a reagent that measures cell viability (e.g., MTT, WST-1, or a reagent that measures ATP content) is added.
-
The absorbance or luminescence is measured, which is proportional to the number of viable cells.
-
-
Data Analysis : Similar to the enzymatic assay, a dose-response curve is generated to determine the IC₅₀ value for cell growth inhibition.
Table 1: Representative In Vitro Efficacy of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) (MCF-7 Breast Cancer Cells) | Reference |
| Pyridine-Urea Derivative | VEGFR-2 | 3,930 | Not Reported | [6] |
| Pyridine-Oxadiazole Hybrid | PIM-1 | 14.3 | 500 | [7] |
| Aminopyridine Derivative | VRK1 | 150 | Not Reported | [8] |
| Pan-Aurora Inhibitor (AMG 900) | Aurora A/B/C | 1-5 | Potent antiproliferative activity | [9] |
| PLK4 Inhibitor (CFI-400945) | PLK4 | 2.8 | Effective against various cancer cell lines | [10] |
In Vivo Efficacy: The Real-World Test
Positive in vitro results are encouraging, but the true test of a compound's therapeutic potential lies in its performance in vivo. These studies assess the compound's efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) in a complex biological system.
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used. Their compromised immune system prevents the rejection of human tumor cells.
-
Tumor Implantation : Human cancer cells (the same lines used in the in vitro assays) are injected subcutaneously into the flank of the mice.
-
Treatment : Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via injection, following a specific dosing schedule.
-
Efficacy Assessment :
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis :
-
Blood samples are collected at various time points to determine the drug's concentration in the plasma (pharmacokinetics).
-
Tumor biopsies can be taken to measure the level of the target kinase's inhibition (e.g., by assessing the phosphorylation status of a downstream substrate), providing a pharmacodynamic readout.[11]
-
Caption: Workflow for a typical in vivo xenograft study.
Table 2: Representative In Vivo Efficacy of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Animal Model | Efficacy Readout | Reference |
| MEK1/2 Inhibitor (RO5068760) | MEK1/2 | Nude mice with human tumor xenografts | Significant tumor growth inhibition | [11][12] |
| Pyridine-Oxadiazole Hybrid | PIM-1 | Not Reported | Not Reported | [7][13] |
| PLK4 Inhibitor (CFI-400945) | PLK4 | AML mouse model | Suppressed leukemic burden | [4] |
| Pan-Aurora Inhibitor (PHA-680632) | Aurora A/B/C | HL60 AML, A2780 ovarian, HCT116 colon xenografts | Tumor growth suppression | [9] |
The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)
A key challenge in drug development is translating in vitro potency into in vivo efficacy. A compound that is highly active in a petri dish may not be effective in a living organism due to factors like poor absorption, rapid metabolism, or inability to reach the tumor at a sufficient concentration. Establishing an in vitro-in vivo correlation (IVIVC) is therefore critical.[14][15]
For anticancer drugs, a strong IVIVC can be established by correlating the in vitro IC₅₀ with the plasma concentration of the drug required for tumor growth inhibition in vivo.[16][17] For instance, studies have shown that for some MEK inhibitors, the average plasma drug concentration needed to achieve ≥90% tumor growth inhibition in xenograft models was remarkably similar to the IC₉₀ values for cellular growth inhibition in vitro.[12]
Factors Influencing IVIVC:
-
Pharmacokinetics (PK) : The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its concentration and persistence at the target site.
-
Pharmacodynamics (PD) : The relationship between drug concentration and the biological effect at the target site.
-
Tumor Microenvironment : The complex environment of a tumor, including its blood supply and the presence of other cell types, can influence drug delivery and efficacy.
Caption: Factors influencing the in vitro-in vivo correlation.
Comparative Analysis: this compound Analogs vs. Alternatives
The pyridine scaffold has given rise to numerous kinase inhibitors, some of which have advanced to clinical trials. For instance, several PLK4 and Aurora kinase inhibitors are currently under investigation for the treatment of various cancers.[3][18][19][20][21]
A direct comparison with these alternatives would involve evaluating them head-to-head in the same in vitro and in vivo assays. The key comparison points would be:
-
Potency : Which compound has the lowest IC₅₀ and is effective at the lowest dose in vivo?
-
Selectivity : Does the compound inhibit other kinases? High selectivity can reduce off-target side effects.
-
Pharmacokinetic Profile : Does the compound have good oral bioavailability and a favorable half-life?
-
Safety Profile : What are the toxicities observed in animal models?
Conclusion
While specific efficacy data for this compound remains to be fully elucidated in the public domain, its core structure is emblematic of a highly successful class of kinase inhibitors. The systematic approach outlined in this guide—from initial in vitro enzymatic and cellular assays to comprehensive in vivo xenograft studies—provides a robust framework for its evaluation. The ultimate success of any new compound hinges not just on its potency in a test tube, but on a favorable balance of efficacy, selectivity, and pharmacokinetic properties that allow it to effectively reach and act upon its target in a complex living system. A strong in vitro-in vivo correlation is the cornerstone of this translational success, bridging the gap from the lab bench to the clinic.
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El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46845–46864. Available at: [Link]
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Katsha, A., et al. (2015). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. Oncotarget, 6(26), 21743–21757. Available at: [Link]
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El-Gokha, A. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8049–8064. Available at: [Link]
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Suri, A., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Cancer Chemotherapy and Pharmacology, 85(3), 527-537. Available at: [Link]
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Targeted Oncology. (2022). FDA Grants Fast Track Designation to Novel PLK4 Inhibitor for R/R AML. Available at: [Link]
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Hoeflich, K. P., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics, 9(1), 134-144. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating the Preclinical Potential of 2-Phenylpyridin-4-amine hydrochloride for Parkinson's Disease
Abstract: The management of Parkinson's disease (PD) remains a significant clinical challenge, primarily addressed by therapies that offer symptomatic relief but do not halt the underlying neurodegenerative process.[1][2] The progressive loss of dopaminergic neurons in the substantia nigra necessitates a continuous search for novel therapeutic agents.[3] This guide introduces a rigorous, multi-phase preclinical benchmarking framework to evaluate a novel compound, 2-Phenylpyridin-4-amine hydrochloride (herein referred to as 'Compound X'), against established Parkinson's disease therapies. Due to the novelty of Compound X in this therapeutic context, this document serves as a prospective guide, outlining the scientific rationale, experimental designs, and comparative endpoints necessary to ascertain its potential. We will benchmark Compound X against three cornerstone PD drugs, each with a distinct mechanism of action: Levodopa/Carbidopa (a dopamine precursor), Pramipexole (a dopamine agonist), and Selegiline (a MAO-B inhibitor).
Introduction and Scientific Rationale
Parkinson's disease is characterized by a profound deficit of dopamine in the striatum, leading to hallmark motor symptoms like bradykinesia, rigidity, and resting tremors.[4][5] Current treatments aim to restore dopaminergic function.[2][6] Levodopa, the metabolic precursor to dopamine, remains the most effective symptomatic therapy.[4][7][8][9] Dopamine agonists like Pramipexole directly stimulate dopamine receptors, bypassing the degenerating neurons.[10][11][12][13] MAO-B inhibitors such as Selegiline prevent the breakdown of dopamine, thereby increasing its synaptic availability.[14][15][16][17][18]
While no data currently exists for this compound (Compound X) in PD models, its chemical structure as a substituted aminopyridine suggests a plausible and testable mechanism of action. Aminopyridines are known to function as voltage-gated potassium (K+) channel blockers. By inhibiting K+ channels on presynaptic dopaminergic neurons, Compound X could prolong action potential duration, leading to increased calcium influx and, consequently, enhanced activity-dependent dopamine release from remaining viable neurons. This proposed mechanism offers a novel strategy: amplifying the physiological signaling of a depleted neuronal population.
This guide details a proposed two-phase experimental plan to test this hypothesis and benchmark the efficacy and safety of Compound X against the aforementioned standard-of-care agents.
Hypothesized Mechanism of Action for Compound X
The diagram below illustrates the proposed mechanism by which Compound X may enhance dopaminergic neurotransmission.
Caption: Hypothesized mechanism of Compound X blocking K+ channels.
Phase 1: In Vitro Characterization and Benchmarking
The initial phase focuses on validating the proposed mechanism of Compound X and assessing its neuroprotective and cytotoxic profile in cell-based models of Parkinson's disease.[19][20][21] Human neuroblastoma cells (SH-SY5Y), differentiated into a dopaminergic phenotype, will serve as the primary in vitro model.[22]
Experimental Workflow: In Vitro Assays
Caption: Workflow for the in vitro characterization of Compound X.
Protocol: Neuroprotection and Cytotoxicity (MTT Assay)
This assay assesses the ability of Compound X to protect dopaminergic cells from the neurotoxin MPP+, a well-established method for inducing Parkinson's-like cell death in vitro.[22][23]
-
Cell Plating: Plate differentiated SH-SY5Y cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM), Levodopa (10 µM), Pramipexole (1 µM), Selegiline (1 µM), or vehicle control for 2 hours.
-
Toxin Exposure: Introduce MPP+ (1 mM final concentration) to all wells except the negative control group. Incubate for 24 hours.
-
MTT Incubation: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol: Dopamine Release Assay (ELISA)
This experiment directly tests the hypothesis that Compound X enhances dopamine release.
-
Cell Preparation: Culture differentiated SH-SY5Y cells in 24-well plates until confluent.
-
Wash and Equilibrate: Wash cells twice with a Krebs-Ringer-HEPES buffer. Equilibrate with buffer containing the test compounds (Compound X, benchmark drugs, or vehicle) for 30 minutes.
-
Stimulation: Depolarize the cells by adding a high-potassium (e.g., 60 mM KCl) buffer to trigger dopamine release. Incubate for 10 minutes.
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the dopamine concentration in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[24][25]
Hypothetical In Vitro Benchmarking Data
The following table summarizes the expected outcomes from the Phase 1 experiments, providing a clear basis for comparison.
| Parameter | Compound X | Levodopa | Pramipexole | Selegiline |
| Neuroprotection (EC50) | 5 µM | > 100 µM | 50 µM | 15 µM |
| Cytotoxicity (LC50) | > 200 µM | > 200 µM | > 100 µM | > 100 µM |
| Therapeutic Index (LC50/EC50) | > 40 | N/A | > 2 | > 6.7 |
| Stimulated Dopamine Release | +++ (Significant Increase) | - (No direct effect) | - (No direct effect) | + (Slight Increase) |
| Primary Mechanism | K+ Channel Blockade | Dopamine Precursor | D2/D3 Receptor Agonist | MAO-B Inhibition |
Phase 2: In Vivo Efficacy in a Preclinical Model
Based on promising in vitro data, the investigation proceeds to a well-validated animal model of Parkinson's disease. The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model will be used, as it effectively replicates the progressive loss of dopaminergic neurons and associated motor deficits.[1][26][27][28]
Experimental Workflow: In Vivo Studies
Caption: Workflow for the in vivo preclinical benchmarking study.
Protocol: Apomorphine-Induced Rotation Test
This test confirms the successful lesioning of the dopaminergic system and assesses motor asymmetry.[26][29][30]
-
Administration: Two weeks post-surgery, administer apomorphine (a dopamine agonist) subcutaneously to the rats.
-
Observation: Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a 30-minute period.
-
Inclusion Criterion: A stable rotation rate of >5 rotations per minute is indicative of a successful lesion and qualifies the animal for the study.
Protocol: Cylinder Test
This test assesses forelimb akinesia by measuring the spontaneous use of the impaired (contralateral) forelimb.[27][29]
-
Placement: Place the rat in a transparent cylinder.
-
Recording: Videorecord the rat for 5 minutes.
-
Analysis: Count the number of times the rat supports its weight with its left, right, or both forelimbs upon landing after rearing against the cylinder wall.
-
Calculation: The percentage of contralateral limb use is calculated and compared across treatment groups over time.
Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry
At the end of the study, this histological analysis will quantify the extent of dopaminergic neuron survival in the substantia nigra, providing a direct measure of neuroprotection.[31][32][33][34]
-
Tissue Preparation: Perfuse the animals and prepare 40 µm-thick coronal brain sections using a cryostat.
-
Blocking: Block non-specific binding using a serum-based blocking buffer.
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Secondary Antibody: Apply a fluorescently-conjugated secondary antibody and incubate for 2 hours at room temperature.
-
Imaging and Quantification: Capture images of the substantia nigra using a fluorescence microscope. Use stereological methods to count the number of TH-positive neurons.
Hypothetical In Vivo Benchmarking Data
This table presents the anticipated results from the Phase 2 animal studies.
| Parameter | Compound X | Levodopa/Carbidopa | Pramipexole | Selegiline |
| Cylinder Test (% Improvement) | 45% | 60% | 55% | 30% |
| Apomorphine Rotations (Reduction) | 50% | 75% | 70% | 40% |
| TH+ Neuron Survival (% vs Lesion) | 65% | 15% | 25% | 50% |
| Striatal Dopamine (% of Control) | 40% | 20% (endogenous) | 15% | 35% |
| Primary Effect | Neuroprotective & Symptomatic | Symptomatic | Symptomatic | Neuroprotective & Symptomatic |
Integrated Comparative Analysis and Future Directions
The culmination of this benchmarking framework would be an integrated analysis of the in vitro and in vivo data. Based on the hypothetical results, Compound X presents a compelling profile as a potential dual-action therapeutic for Parkinson's disease, offering both symptomatic improvement (by enhancing dopamine release) and disease-modifying potential (by protecting dopaminergic neurons).
Its hypothesized neuroprotective effect appears superior to Levodopa and Pramipexole and comparable to Selegiline. While its symptomatic efficacy may be less potent than the dopamine replacement and agonist therapies, its unique mechanism could offer a valuable alternative or adjunct therapy, particularly in early to mid-stage Parkinson's disease.
Successful validation through this framework would justify advancing Compound X to the next stages of drug development, including comprehensive toxicology, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formulation development, in preparation for Investigational New Drug (IND)-enabling studies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenylpyridin-4-amine Hydrochloride
In the dynamic environment of pharmaceutical research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 2-Phenylpyridin-4-amine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. As Senior Application Scientists, we recognize that a culture of safety is built on a foundation of knowledge and meticulous practice.
While this document offers comprehensive guidance, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS is the primary source of information regarding the specific hazards and handling requirements of any chemical.
Understanding the Hazard Profile
Based on data for structurally similar compounds and general chemical hazard classifications, this compound should be handled as a hazardous substance. The primary hazards associated with this and similar compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
Therefore, proper personal protective equipment (PPE) and adherence to established safety protocols are mandatory.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. When handling this compound, the following PPE is required:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[3][6] | Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation and absorption of the chemical. Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-resistant lab coat. | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling outside a fume hood or if dust is generated. | Protects the respiratory system from irritation and potential toxicity from inhaling dust or aerosols. The necessity of respiratory protection should be determined by a workplace hazard assessment. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8]
-
Waste Stream: this compound should be disposed of as a hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste.[7][8] The container must have a secure screw-top lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[9][10]
Disposal of Small Quantities
For small quantities of expired or unused this compound:
-
Ensure all required PPE is correctly worn.
-
Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust.
-
Securely close the container.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10][11]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.[12][13]
Managing Spills
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[3]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[7]
Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[8]
-
Triple-rinse the container with a suitable solvent (e.g., water or as recommended in the SDS).
-
Collect the rinsate and dispose of it as hazardous chemical waste.
-
Deface the label on the empty container to prevent misuse.[8]
-
Dispose of the rinsed container according to your institution's guidelines for decontaminated glassware or plastic.
Regulatory Compliance
The disposal of hazardous waste is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][14][15] It is the responsibility of the waste generator to ensure that all disposal activities comply with federal, state, and local regulations.[9][16][17][18]
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
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Essential Safety and Operational Protocols for Handling 2-Phenylpyridin-4-amine hydrochloride
For researchers and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Phenylpyridin-4-amine hydrochloride, a compound that, like many pyridine derivatives, requires careful management in a laboratory setting. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research endeavors.
Hazard Identification and Risk Assessment
Based on available data for analogous compounds, 2-Phenylpyridin-4-amine is classified as:
-
Harmful in contact with skin (Acute toxicity, dermal).[3]
-
Harmful if inhaled (Acute toxicity, inhalation).[3]
Given that this compound is the hydrochloride salt of this parent compound, it is prudent to assume it carries a similar hazard profile. The hydrochloride form may also present an additional hazard due to its potential to release hydrogen chloride gas upon decomposition.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound.[2][8] The following table summarizes the recommended PPE, with the rationale for each selection.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Avoid latex gloves. | Provides a barrier against skin contact, which can be harmful.[1][2] Nitrile and neoprene offer good resistance to a range of chemicals, including pyridine and its derivatives. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[1][9] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[3][4][10] |
| Skin and Body Protection | A chemical-resistant lab coat, worn fully fastened. | Prevents contact of the chemical with skin and personal clothing.[2] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust.[2][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Inhalation of pyridine-containing compounds can lead to respiratory irritation, headaches, and dizziness.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for ensuring safety and experimental integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][11]
-
Keep the container tightly closed to prevent absorption of moisture, as pyridine compounds can be hygroscopic.[2][6][7]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for integrity.
-
Weighing and Aliquoting :
-
Conduct all weighing and transfer of the solid compound within the certified chemical fume hood to contain any dust.
-
Use a disposable weighing boat or paper to avoid cross-contamination.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution :
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
-
Post-Handling :
-
After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Remove gloves and lab coat before leaving the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials : Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be placed in a designated hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is essential to mitigate any potential hazards.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
First Aid Measures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation persists.[13]
-
In case of eye contact : Immediately rinse the eyes cautiously with water for several minutes.[6][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[14]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.[6][10] If the person feels unwell, seek medical attention.[13]
-
If swallowed : Rinse the mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.[5]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762833, 2-Phenylpyridin-4-amine. [Link]
-
Angene Chemical. (2025, February 26). Safety Data Sheet: m-Aminophenyl Tosylate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109014, 2-Pyridinamine, 4-phenyl-. [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinamine, 4-phenyl- | C11H10N2 | CID 109014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. aksci.com [aksci.com]
- 14. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
